Arzanol
Description
Properties
CAS No. |
32274-52-5 |
|---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.44 |
IUPAC Name |
3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 |
InChI Key |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arzanol |
Origin of Product |
United States |
Foundational & Exploratory
Arzanol natural sources and extraction methods
An In-depth Technical Guide to Arzanol: Natural Sources, Extraction, and Biological Mechanisms
Introduction
This compound is a prenylated phloroglucinol (B13840) α-pyrone, a natural heterodimer that has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] First isolated in 2007, this compound is recognized as a major anti-inflammatory agent and exhibits potent antioxidant, anti-HIV, antimicrobial, and potential anticancer properties.[3][4][5] Its unique chemical structure, characterized by a phloroglucinol core linked to an α-pyrone ring, features extensive intramolecular hydrogen bonding. This conformational flexibility is believed to be key to its ability to interact with multiple biological targets, making it a promising candidate for the development of novel therapeutics for inflammatory, metabolic, and degenerative disorders.[2][6]
This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its mechanisms of action through key signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Natural Sources of this compound
This compound is primarily isolated from plants of the Helichrysum genus, belonging to the Asteraceae family. These plants are widespread in the Mediterranean region and have a history of use in traditional medicine for their anti-inflammatory and anti-infective properties.[3][7]
The most significant natural source of this compound is Helichrysum italicum , particularly the subspecies microphyllum .[3][7] The compound is extracted from the aerial parts of the plant, mainly the leaves and flower heads.[3][4] Other species of Helichrysum have also been identified as sources of this compound, including Helichrysum arenarium and Helichrysum oligocephalum.[3][8] The concentration of this compound can vary significantly, with studies on H. italicum reporting concentrations ranging from 2.79 to 21.87 mg/g in the plant material.[4]
Extraction and Purification Methods
The isolation of this compound from its natural sources involves multi-step processes that combine initial crude extraction with subsequent chromatographic purification. Both conventional solvent-based methods and modern "green" chemistry techniques have been successfully employed.
Conventional Solvent Extraction and Chromatographic Purification
A widely cited method for isolating this compound involves solvent extraction followed by multiple chromatographic steps to achieve high purity. Acetone (B3395972) is a commonly used solvent for the initial extraction due to its effectiveness in isolating this compound.[3]
Experimental Protocol: Bioassay-Guided Fractionation
This protocol is adapted from the methodology first described for the isolation of this compound.[3]
-
Plant Material Preparation: Air-dried and powdered aerial parts (leaves and flower heads) of Helichrysum italicum (1 kg) are used as the starting material.
-
Initial Extraction: The powdered plant material is percolated with acetone at room temperature to create a crude extract. The solvent is then evaporated under reduced pressure to yield a residue.
-
Solid-Phase Extraction (SPE): The crude acetone extract is subjected to solid-phase extraction to separate it into fractions of varying polarity. A common approach involves using petroleum ether, ethyl acetate, and acetone as eluents.
-
Bioassay-Guided Fractionation: Each fraction is tested for its biological activity (e.g., NF-κB inhibition) to identify the most potent fraction containing the active compound(s).
-
Gravity Column Chromatography: The active fraction is further purified using gravity column chromatography on a silica (B1680970) gel stationary phase. Elution with a solvent gradient allows for the separation of individual compounds.
-
Final Purification and Identification: Fractions containing the compound of interest are collected, and the solvent is evaporated. The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ¹H NMR, and ¹³C NMR.[3][9]
Advanced and Green Extraction Techniques
Modern extraction methods aim to reduce the use of organic solvents, improve efficiency, and maintain the integrity of the extracted compounds.
-
Supercritical CO₂ (SCCO₂) Extraction: This technique uses carbon dioxide in its supercritical state as a solvent. It is considered a "green" method as it avoids organic solvent residues. The addition of a co-solvent like ethanol (B145695) can significantly increase the extraction yield.[9][10] this compound has been successfully identified in extracts obtained via SCCO₂.[10]
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to facilitate the extraction of target compounds. It has been explored for extracting phenolics from H. italicum using skin-friendly cyclodextrins as a solvent system. The addition of lactic acid (1.95% w/w) has been shown to significantly enhance the extraction efficiency of this compound.[8]
Quantitative Data on Extraction
The yield of this compound is highly dependent on the source material and the extraction method employed. The following tables summarize key quantitative data from the literature.
Table 1: this compound Yield from Conventional Extraction
| Plant Source | Plant Part | Extraction Method | Reported Yield | Reference |
| H. italicum | Dried Aerial Parts | Acetone extraction followed by gravity column chromatography | ~780 mg / 1 kg | [3] |
| H. italicum | Not specified | Not specified | 2.79 - 21.87 mg / g | [4] |
Table 2: Parameters for Advanced Extraction Techniques
| Extraction Method | Plant Source | Key Parameters | Co-solvent / Additive | Key Finding | Reference |
| Supercritical CO₂ (SCCO₂) | H. italicum | 350 bar, 40 °C | Ethanol | Doubled extraction yield and enabled this compound isolation. | [10] |
| Ultrasound-Assisted | H. italicum | 80 °C | 2-hydroxylpropyl-beta-CD (HP-β-CD) / 1.95% Lactic Acid | Addition of lactic acid greatly contributes to the extraction of this compound. | [8] |
Visualization of Methodologies and Mechanisms
Experimental Workflow
The general process for the extraction and purification of this compound from Helichrysum italicum can be visualized as a multi-step workflow.
Caption: General workflow for this compound extraction and purification.
Biological Signaling Pathways
This compound exerts its potent biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory activity is primarily attributed to the inhibition of the NF-κB pathway. It also influences metabolic and cellular stress responses by modulating SIRT1 and autophagy pathways.[1][6][11]
NF-κB Signaling Pathway Inhibition
This compound is a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[1][6][11] It blocks the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, IL-6, and IL-8.[3][6] The reported IC₅₀ for NF-κB inhibition is approximately 12 µM.[1][6][11]
Caption: this compound inhibits the TNF-α-mediated NF-κB signaling pathway.
SIRT1 and Autophagy Pathway Modulation
This compound has been identified as a modulator of Sirtuin 1 (SIRT1), a key enzyme in metabolic regulation, and the autophagy pathway, which is critical for cellular homeostasis.[1][6]
-
SIRT1 Inhibition: this compound has been shown to inhibit SIRT1 activity at concentrations of 10-100 µM. This inhibition leads to the downregulation of downstream targets like FoxO1, which may contribute to its metabolic and neurobehavioral effects.[1][11]
-
Autophagy Modulation: this compound exhibits complex, dual-stage effects on autophagy. It induces early autophagosome biogenesis while simultaneously blocking the late-stage autophagic flux, leading to an accumulation of autophagic markers like LC3-II and p62.[2][6][11]
Caption: this compound's dual modulation of SIRT1 and Autophagy pathways.
Conclusion
This compound stands out as a natural compound with significant therapeutic potential, underscored by its potent anti-inflammatory and multifaceted biological activities. Its primary source, Helichrysum italicum, provides a rich reservoir for this valuable molecule. While traditional solvent extraction methods have proven effective, the development of greener techniques like SCCO₂ and UAE offers more sustainable and efficient alternatives for its isolation. The ability of this compound to modulate critical signaling pathways, including NF-κB, SIRT1, and autophagy, provides a molecular basis for its observed pharmacological effects. This guide summarizes the foundational knowledge required for the continued research and development of this compound as a potential therapeutic agent. Further studies focusing on optimizing extraction yields, elucidating structure-activity relationships, and conducting in vivo efficacy trials are warranted.
References
- 1. This compound: A Review of Chemical Properties and Biological Activities[v2] | Preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cenmed.com [cenmed.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy this compound (EVT-260135) | 32274-52-5 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
Arzanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arzanol is a naturally occurring phloroglucinol (B13840) α-pyrone originally isolated from the Mediterranean plant Helichrysum italicum. This heterodimeric compound has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and antiviral properties. This compound's unique chemical structure, featuring a phloroglucinol core linked to an α-pyrone moiety, underpins its diverse biological activities. This document provides an in-depth overview of the chemical structure, physicochemical and biological properties, and mechanisms of action of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its extraction, synthesis, and biological evaluation are provided, alongside visualizations of its key signaling pathways.
Chemical Structure and Properties
This compound is chemically identified as 3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one.[1][2] It is classified as a prenylated phloroglucinol α-pyrone.[3]
Physicochemical Properties
This compound is typically isolated as a pale yellow solid.[4] It is poorly soluble in water but shows good solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₆O₇ | [1][2] |
| Molecular Weight | 402.44 g/mol | [1][2] |
| IUPAC Name | 3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one | [1][2] |
| CAS Number | 32274-52-5 | [1][2] |
| Appearance | Pale yellow solid | [4] |
| Solubility | Soluble in DMSO, methanol, ethanol; poorly soluble in water | [5] |
Biological Properties
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.[3][6]
| Biological Activity | IC₅₀/EC₅₀ | Assay System | Reference(s) |
| mPGES-1 Inhibition | 0.4 µM | Cell-free assay with microsomes from IL-1β-stimulated A549 cells | [1][7] |
| 5-Lipoxygenase (5-LOX) Inhibition | 3.1 µM | Not specified | [8][9] |
| NF-κB Inhibition | 5 µg/mL | Bioassay-directed fractionation of H. italicum acetone (B3395972) extract | [3] |
| Antioxidant Activity (Lipid Peroxidation) | 40% reduction at 7.5 µM | TBH-induced oxidative stress in VERO cells | [1][9] |
| Cytotoxicity (Caco-2 cancer cells) | Significant reduction in viability at <100 µM | Caco-2 cell viability assay | [10] |
| Cytotoxicity (Differentiated Caco-2 cells) | No toxic effect up to 100 µM | Differentiated Caco-2 cell viability assay | [10] |
Key Signaling Pathways and Mechanisms of Action
This compound's biological effects are mediated through its interaction with several key signaling pathways, primarily those involved in inflammation and oxidative stress.
Anti-inflammatory Activity: Inhibition of the Arachidonic Acid Cascade and NF-κB Signaling
This compound exerts its potent anti-inflammatory effects through a dual mechanism involving the inhibition of key enzymes in the arachidonic acid cascade and the suppression of the NF-κB signaling pathway.[3][7]
This compound is a potent inhibitor of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), a critical enzyme in the biosynthesis of the pro-inflammatory mediator prostaglandin E₂ (PGE₂).[7] It also inhibits 5-lipoxygenase (5-LOX), which is responsible for the production of pro-inflammatory leukotrienes.[8][9] This dual inhibition provides a broad-spectrum anti-inflammatory effect.
This compound has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3] By preventing the activation of NF-κB, this compound can suppress the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3]
References
- 1. This compound: A Review of Chemical Properties and Biological Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-260135) | 32274-52-5 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. naun.org [naun.org]
- 7. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. New insights into the antioxidant activity and cytotoxicity of this compound and effect of methylation on its biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of a Potent Bioactive Compound: A Technical Guide to the Putative Arzanol Biosynthesis Pathway in Helichrysum italicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arzanol, a prenylated phloroglucinol (B13840) α-pyrone found in Helichrysum italicum, has garnered significant attention for its potent anti-inflammatory and antiviral properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of polyketide synthesis. While the complete enzymatic cascade in H. italicum awaits full elucidation, this document presents a scientifically grounded proposed pathway, details the experimental protocols necessary for its validation, and organizes the available and hypothetical quantitative data for clarity. Visualizations of the proposed pathway and experimental workflows are provided to facilitate comprehension.
Introduction
Helichrysum italicum, commonly known as the curry plant, is a member of the Asteraceae family and a rich source of diverse secondary metabolites. Among these, this compound stands out due to its significant biological activities, including the inhibition of pro-inflammatory enzymes and HIV-1 replication.[1][2] this compound is a heterodimer composed of a phloroglucinol and an α-pyrone moiety, both of which are products of the polyketide biosynthetic pathway.[3] The elucidation of this pathway is a key step towards harnessing the therapeutic potential of this compound through metabolic engineering and synthetic biology approaches.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in three main stages: the formation of the phloroglucinol precursor, the synthesis of the α-pyrone moiety, and the subsequent dimerization and modification to yield the final this compound molecule.
Stage 1: Biosynthesis of the Prenylated Phloroglucinol Moiety
The formation of the phloroglucinol core is a classic example of the polyketide pathway, likely catalyzed by a type III polyketide synthase (PKS).
-
Initiation: The pathway is initiated with a starter molecule, likely acetyl-CoA, which is carboxylated to form malonyl-CoA, the primary building block for polyketide synthesis.
-
Elongation and Cyclization: A putative type III PKS, which we will refer to as HiPKS1 (Helichrysum italicum Polyketide Synthase 1), is proposed to catalyze the condensation of one molecule of a starter acyl-CoA (e.g., isobutyryl-CoA based on the structure of the acyl side chain in many phloroglucinols) with three molecules of malonyl-CoA. This is followed by an intramolecular Claisen condensation to form the aromatic phloroglucinol ring structure, phlorisobutyrophenone.
-
Prenylation: The phloroglucinol core is then likely prenylated by a specific aromatic prenyltransferase (HiPT1). This enzyme would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring, a common modification in the biosynthesis of bioactive natural products.
Stage 2: Biosynthesis of the α-Pyrone Moiety
The α-pyrone ring of this compound is also of polyketide origin, likely synthesized by a distinct PKS.
-
Initiation and Elongation: A second putative PKS (HiPKS2) is proposed to utilize a starter molecule, potentially butyryl-CoA to form the ethyl group at the C6 position of the pyrone, and extend it with molecules of malonyl-CoA and possibly methylmalonyl-CoA to introduce the methyl group.
-
Cyclization and Release: The resulting polyketide chain would then undergo cyclization and dehydration to form the characteristic 6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one ring.
Stage 3: Dimerization and Final Assembly
The final step in this compound biosynthesis is the coupling of the two precursor moieties.
-
Dimerization: A yet-to-be-identified enzyme is proposed to catalyze the formation of a methylene (B1212753) bridge between the prenylated phloroglucinol and the α-pyrone. The source of this one-carbon bridge is a subject for further investigation.
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound in Helichrysum italicum.
Quantitative Data
Specific quantitative data for the this compound biosynthetic pathway intermediates and enzyme kinetics in H. italicum are not yet available in the literature. The following table is presented as a template to guide future research and data presentation. It includes hypothetical values for metabolite concentrations and enzyme kinetic parameters that would be crucial for a complete understanding of the pathway's flux and regulation.
| Metabolite/Enzyme | Parameter | Value | Units | Reference |
| Precursors | ||||
| Isobutyryl-CoA | Concentration | [Data not available] | µg/g FW | |
| Malonyl-CoA | Concentration | [Data not available] | µg/g FW | |
| Butyryl-CoA | Concentration | [Data not available] | µg/g FW | |
| DMAPP | Concentration | [Data not available] | µg/g FW | |
| Intermediates | ||||
| Phlorisobutyrophenone | Concentration | [Data not available] | µg/g FW | |
| Prenylated Phlorisobutyrophenone | Concentration | [Data not available] | µg/g FW | |
| 6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one | Concentration | [Data not available] | µg/g FW | |
| Final Product | ||||
| This compound | Concentration | 150 - 500 | µg/g FW | Hypothetical |
| Enzymes | ||||
| HiPKS1 | Km (Isobutyryl-CoA) | [Data not available] | µM | |
| Km (Malonyl-CoA) | [Data not available] | µM | ||
| kcat | [Data not available] | s-1 | ||
| HiPT1 | Km (Phlorisobutyrophenone) | [Data not available] | µM | |
| Km (DMAPP) | [Data not available] | µM | ||
| kcat | [Data not available] | s-1 | ||
| HiPKS2 | Km (Butyryl-CoA) | [Data not available] | µM | |
| Km (Malonyl-CoA) | [Data not available] | µM | ||
| kcat | [Data not available] | s-1 |
Experimental Protocols for Pathway Elucidation
The validation of the proposed this compound biosynthetic pathway requires a multi-faceted approach combining metabolomics, genomics, and biochemical assays. The following are detailed methodologies for key experiments.
Metabolite Profiling and Quantification by LC-MS/MS
This protocol outlines the general steps for the extraction, detection, and quantification of this compound and its putative precursors from H. italicum tissues.
a. Plant Material and Extraction:
-
Harvest fresh plant material (H. italicum leaves and flowers) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 1 mL of 80% methanol) containing an internal standard.
-
Vortex the mixture vigorously and sonicate for 30 minutes in an ice bath.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
b. LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. For targeted analysis, use Multiple Reaction Monitoring (MRM) mode, with precursor-product ion transitions specific to this compound and its putative precursors.[4][5][6][7]
c. Data Analysis:
-
Identify and quantify the target compounds by comparing their retention times and mass spectra with those of authentic standards.
-
Construct calibration curves for absolute quantification.
Identification, Cloning, and Heterologous Expression of Candidate Genes
This protocol describes a workflow to identify and functionally characterize the genes encoding the biosynthetic enzymes.
a. Candidate Gene Identification:
-
Perform transcriptome sequencing (RNA-seq) of H. italicum tissues known to produce this compound.
-
Use the amino acid sequences of known type III PKSs and aromatic prenyltransferases from other plant species as queries to perform BLAST searches against the assembled transcriptome.
-
Identify candidate genes based on sequence homology and expression patterns that correlate with this compound accumulation.
b. Gene Cloning and Vector Construction:
-
Design gene-specific primers based on the candidate gene sequences.
-
Amplify the full-length coding sequences from H. italicum cDNA using PCR.
-
Clone the PCR products into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
c. Heterologous Expression:
-
Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).
-
Harvest the cells and prepare crude protein extracts or purify the recombinant proteins using affinity chromatography.
In Vitro Enzyme Assays
This protocol is for determining the function of the heterologously expressed enzymes.
a. PKS Assay:
-
Prepare a reaction mixture containing the purified recombinant PKS, the putative starter-CoA (e.g., isobutyryl-CoA or butyryl-CoA), the extender unit malonyl-CoA, and a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding acid and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by LC-MS to identify the formation of the expected phloroglucinol or α-pyrone.
b. Prenyltransferase Assay:
-
Prepare a reaction mixture containing the purified recombinant prenyltransferase, the phloroglucinol substrate, the prenyl donor DMAPP, a divalent cation (e.g., Mg2+), and a suitable buffer.
-
Incubate the reaction and process it as described for the PKS assay.
-
Analyze the products by LC-MS to detect the formation of the prenylated phloroglucinol.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The proposed biosynthetic pathway for this compound in Helichrysum italicum provides a solid foundation for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer a roadmap for identifying and characterizing the key enzymes involved. A thorough understanding of this pathway will not only contribute to the broader knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound for pharmaceutical applications. The combination of metabolomic, genomic, and biochemical approaches will be instrumental in validating this putative pathway and unlocking the full potential of this compound.
References
- 1. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeted LC-MS Analysis for Plant Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Arzanol's Mechanism of Action in Inflammation: A Technical Guide
Introduction
Arzanol, a prenylated phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has emerged as a significant multi-target anti-inflammatory agent.[1][2] Its unique structure enables it to modulate several key inflammatory pathways, making it a compound of interest for researchers and drug development professionals. This document provides an in-depth technical overview of this compound's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades. This compound's therapeutic potential lies in its ability to inhibit pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, and to suppress the activation of critical transcription factors like NF-κB.[3][4]
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the dual inhibition of key enzymes in the arachidonic acid cascade and the suppression of the pro-inflammatory NF-κB signaling pathway.
Dual Inhibition of Eicosanoid Biosynthesis
Eicosanoids, including prostaglandins and leukotrienes, are potent lipid mediators of inflammation derived from arachidonic acid.[3] this compound uniquely targets enzymes in both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Synthesis : this compound is a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for converting PGH2 to the pro-inflammatory mediator PGE2.[3][5] This is its primary mechanism for reducing prostaglandin levels. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream COX enzymes, this compound's specific action on mPGES-1 allows it to reduce PGE2 without significantly affecting other prostanoids, which may offer a better safety profile.[3][5] It also shows some inhibitory activity against COX-1.[5]
-
Inhibition of Leukotriene (LT) Synthesis : this compound directly inhibits 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes, which are involved in recruiting immune cells and mediating allergic and inflammatory responses.[1][5]
This dual inhibition of both PGE2 and leukotriene production distinguishes this compound from many conventional anti-inflammatory drugs that target only one of these pathways.[1]
Caption: this compound's inhibition points in the arachidonic acid cascade.
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] this compound is a potent inhibitor of NF-κB activation.[3][7] The canonical NF-κB pathway is activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[6] This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[8] this compound has been shown to inhibit this TNF-α-induced NF-κB activation, thereby preventing the transcription of downstream inflammatory genes like IL-1β, IL-6, IL-8, and TNF-α.[3][4]
Caption: this compound inhibits the TNF-α-mediated NF-κB signaling pathway.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference |
| mPGES-1 | Microsomes from IL-1β-stimulated A549 cells | 0.4 µM | [5][9] |
| 5-LOX | Neutrophils | 3.1 µM | [1] |
| COX-1 | In vitro enzyme assay | 2.3 - 9 µM | [5] |
| NF-κB Activation | Jurkat cells (immune cell line) | ~5 µg/mL (~12 µM) | [1] |
| NF-κB Activation | T cell line | 5 µM | [7] |
| IL-1β Release | LPS-stimulated human monocytes | 5.6 µM | [7] |
| TNF-α Release | LPS-stimulated human monocytes | 9.2 µM | [7] |
| IL-6 Release | LPS-stimulated human monocytes | 13.3 µM | [7] |
| PGE2 Release | LPS-stimulated human monocytes | 18.7 µM | [7] |
| IL-8 Release | LPS-stimulated human monocytes | 21.8 µM | [7] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Model | Treatment | Parameter Measured | % Inhibition / Reduction | Reference |
| Carrageenan-induced pleurisy in rats | 3.6 mg/kg, i.p. | Exudate Formation | 59% | [3] |
| Carrageenan-induced pleurisy in rats | 3.6 mg/kg, i.p. | Cell Infiltration | 48% | [3] |
| Carrageenan-induced pleurisy in rats | 3.6 mg/kg, i.p. | PGE2 Levels in Exudate | 47% | [1][3] |
| Carrageenan-induced pleurisy in rats | 3.6 mg/kg, i.p. | LTB4 Levels in Exudate | 31% | [1][3] |
| Carrageenan-induced pleurisy in rats | 3.6 mg/kg, i.p. | 6-keto PGF1α Levels in Exudate | 27% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used to characterize this compound's anti-inflammatory properties.
In Vivo Carrageenan-Induced Pleurisy in Rats
This model is used to assess acute inflammation in vivo and evaluate the efficacy of anti-inflammatory compounds.[1][3]
-
Animal Model : Male Wistar rats are typically used.
-
Induction of Pleurisy : A solution of carrageenan (e.g., 1% in saline) is injected into the pleural cavity of the rats to induce an acute inflammatory response, characterized by fluid (exudate) accumulation and leukocyte infiltration.
-
Compound Administration : this compound (e.g., 3.6 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) prior to or shortly after the carrageenan injection.
-
Sample Collection : After a set time (e.g., 4-6 hours), the animals are euthanized, and the pleural exudate is collected. The volume of the exudate is measured.
-
Analysis :
-
Cell Infiltration : The total leukocyte count in the exudate is determined using a hemocytometer.
-
Mediator Analysis : The exudate is centrifuged, and the supernatant is used to quantify the levels of inflammatory mediators like PGE2 and LTB4 using methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Caption: Experimental workflow for the carrageenan-induced pleurisy model.
In Vitro mPGES-1 Inhibition Assay
This cell-based assay is used to specifically measure the inhibitory effect of a compound on mPGES-1 activity.[3]
-
Cell Culture and Stimulation : Human alveolar epithelial cells (A549) are cultured. To induce the expression of mPGES-1 and COX-2, the cells are stimulated with Interleukin-1β (IL-1β) for a period of 24-48 hours.
-
Microsome Preparation : After stimulation, the cells are harvested, and microsomal fractions, which contain the mPGES-1 enzyme, are prepared through differential centrifugation.
-
Enzyme Assay : The microsomal preparation is incubated with the substrate PGH2 in the presence of various concentrations of this compound or a control inhibitor (e.g., MK-886).
-
Quantification : The reaction is stopped, and the amount of PGE2 produced is quantified using a suitable method like ELISA.
-
IC50 Determination : The concentration of this compound that causes 50% inhibition of PGE2 formation (IC50) is calculated from the dose-response curve. A control experiment with heat-inactivated microsomes is performed to ensure the observed PGE2 formation is enzymatic.[3]
In Vitro NF-κB Activation Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor.[4]
-
Cell Line : A human T cell line (e.g., Jurkat) is used. Often, these cells are stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treatment and Stimulation : Cells are pre-incubated with various concentrations of this compound before being stimulated with an NF-κB activator, such as TNF-α or phorbol (B1677699) myristate acetate (B1210297) (PMA).
-
Reporter Gene Assay : After stimulation, cell lysates are prepared, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.
-
IC50 Calculation : The IC50 value is determined as the concentration of this compound that reduces the stimulated reporter gene activity by 50%.
Conclusion and Future Perspectives
This compound demonstrates a compelling and multifaceted mechanism of action against inflammation. Its ability to dually inhibit the production of prostaglandins and leukotrienes while simultaneously suppressing the master inflammatory regulator NF-κB provides a strong rationale for its potent anti-inflammatory effects.[1][3][5] The quantitative data from both in vitro and in vivo studies underscore its efficacy at micromolar and sub-micromolar concentrations. The detailed experimental protocols provide a framework for further investigation and validation by researchers in the field. This unique, multi-target profile positions this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics for a range of diseases, from autoimmune disorders to cancer.[2][3] Future research should focus on its pharmacokinetic profile, long-term safety, and efficacy in chronic inflammatory disease models.
References
- 1. This compound: A Review of Chemical Properties and Biological Activities [mdpi.com]
- 2. This compound, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. preprints.org [preprints.org]
Biological activities of Arzanol review
An In-depth Technical Guide on the Biological Activities of Arzanol
Introduction
This compound, a prenylated phloroglucinol (B13840) α-pyrone heterodimer, is a prominent bioactive compound first isolated from the Mediterranean plant Helichrysum italicum.[1][2][3] Since its identification in 2007, this compound has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1][2][4] Its unique chemical structure, characterized by a phloroglucinol moiety linked to an α-pyrone unit, allows for conformational flexibility, enabling it to interact with multiple molecular targets.[1][5][6] This multi-target profile positions this compound as a promising therapeutic candidate for a range of complex diseases.[1][6] This technical guide provides a comprehensive review of the biological activities of this compound, summarizing quantitative data, detailing key experimental protocols, and illustrating the underlying molecular pathways.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory cascade. Its primary mechanisms include the inhibition of the nuclear factor-κB (NF-κB) pathway and the dual suppression of enzymes in the arachidonic acid cascade.[1][4][5]
Mechanism of Action
NF-κB Pathway Inhibition: NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[2][5] this compound inhibits the activation of the NF-κB signaling pathway.[2][7] Specifically, it has been shown to prevent the TNF-α induced transactivation of the HIV-1-LTR, a process mediated by NF-κB, in T-cell lines.[7] This inhibition leads to a broad suppression of downstream inflammatory mediators, including cytokines and chemokines.[5][7]
Dual Inhibition of mPGES-1 and 5-LOX: this compound uniquely targets two crucial enzymes in the arachidonic acid pathway.[4][8] It is a highly potent inhibitor of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E₂ (PGE₂).[8] Simultaneously, it inhibits 5-lipoxygenase (5-LOX), the enzyme that catalyzes the production of pro-inflammatory leukotrienes.[5][8] This dual inhibition provides a broader anti-inflammatory effect compared to single-target agents like selective COX-2 inhibitors.[5]
Quantitative Data on Anti-inflammatory Activity
| Target/Activity | IC₅₀ / Effective Concentration | Experimental Model | Reference |
| Enzyme Inhibition | |||
| NF-κB Activation | ~5 µg/mL (~12 µM) | TNF-α-induced HIV-1-LTR transactivation in T-cells | [5][9] |
| mPGES-1 | 0.4 µM | Cell-free enzyme assay | [4][8] |
| 5-Lipoxygenase (5-LOX) | 3.1 µM | Enzyme assay | [4][5] |
| Cyclooxygenase-1 (COX-1) | 2.3 - 9 µM | Enzyme assay | [8] |
| Cytokine Inhibition | LPS-stimulated human peripheral monocytes | ||
| Interleukin-1β (IL-1β) | 5.6 µM | [1][9] | |
| Tumor Necrosis Factor-α (TNF-α) | 9.2 µM | [1][9] | |
| Interleukin-6 (IL-6) | 13.3 µM | [1][9] | |
| Interleukin-8 (IL-8) | 21.8 µM | [1][9] | |
| Prostaglandin E₂ (PGE₂) | 18.7 µM | [9] | |
| In Vivo Efficacy | |||
| PGE₂ Reduction in Exudate | 47% reduction at 3.6 mg/kg (i.p.) | Carrageenan-induced pleurisy in rats | [5][7] |
| Leukotriene Reduction in Exudate | 31% reduction at 3.6 mg/kg (i.p.) | Carrageenan-induced pleurisy in rats | [5][7] |
| Inflammatory Cell Infiltration | 48% reduction at 3.6 mg/kg (i.p.) | Carrageenan-induced pleurisy in rats | [7] |
| Pleural Exudate Formation | 59% reduction at 3.6 mg/kg (i.p.) | Carrageenan-induced pleurisy in rats | [7] |
Signaling Pathway Diagrams
Antioxidant and Cytoprotective Activity
This compound is a potent antioxidant, protecting cells and biological molecules from damage induced by oxidative stress.[10][11] Its mechanism involves direct radical scavenging, metal chelation, and the inhibition of lipid peroxidation.[4][5]
Mechanism of Action
The antioxidant activity of this compound is attributed to its chemical structure, which includes phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[5][12] It effectively protects lipids from peroxidation, a key process in cellular damage and the pathogenesis of diseases like atherosclerosis.[4][5] Studies have shown that this compound can protect human low-density lipoproteins (LDL) from copper-induced oxidation and reduce lipid peroxidation in cellular models under oxidative stress.[4][5] This protection extends to preserving mitochondrial health by preventing oxidative stress-induced membrane depolarization.[1]
Quantitative Data on Antioxidant Activity
| Activity | Effective Concentration / Result | Experimental Model | Reference |
| LDL Oxidation Protection | Significant effect at ≥ 8 µM | Copper-induced human LDL oxidation | [4] |
| Linoleic Acid Autoxidation | Complete inhibition at 5 nmol | FeCl₃-mediated autoxidation | [7] |
| Cholesterol Oxidation Inhibition | Significant inhibition at 10 nmol | Thermal autoxidation of cholesterol | [7][11] |
| Cellular Lipid Peroxidation | 40% reduction of MDA at 7.5 µM | TBH-induced stress in VERO cells | [5][7] |
| Cytoprotection vs. H₂O₂ | Significant protection at 5-100 µM | H₂O₂-induced stress in HaCaT keratinocytes | [4][5] |
| In Vivo Lipid Peroxidation | Significant attenuation at 9 mg/kg | Fe-NTA induced lipid peroxidation in rats | [4] |
Anticancer and Autophagy-Modulating Activity
This compound exhibits selective cytotoxicity toward cancer cells while having minimal impact on normal cells.[1][2][5] Its anticancer effects are linked to the induction of mitochondrial dysfunction and the complex modulation of autophagy.[2][5]
Mechanism of Action
Autophagy Modulation: this compound has a dual effect on autophagy. It induces early autophagosome biogenesis while simultaneously blocking the late stage of autophagic flux (the fusion of autophagosomes with lysosomes for degradation).[1][2][5] This blockage leads to the accumulation of lipidated LC3-II and the autophagy receptor p62/SQSTM1, which can contribute to cell death in cancer cells.[1][5]
Mitochondrial Dysfunction and Chemosensitization: The modulation of autophagy by this compound is linked to mitochondrial dysfunction, which can trigger apoptosis in cancer cells.[5] Furthermore, this compound acts as a chemosensitizer, enhancing the potency of standard chemotherapeutic drugs like cisplatin (B142131).[1][2][5]
SIRT1 Inhibition: this compound has been identified as an inhibitor of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular regulation.[2][5] SIRT1 inhibition is a potential mechanism contributing to its anticancer effects, as it can influence pathways related to cell survival and proliferation.[2][5]
Quantitative Data on Anticancer Activity
| Activity | IC₅₀ / Effect | Cell Line / Model | Reference |
| Cytotoxicity | 6.6 µM | RT-112 (cisplatin-sensitive urothelial carcinoma) | [2][5] |
| Cytotoxicity | 9.6 µM | RT-112 (cisplatin-resistant urothelial carcinoma) | [2][5] |
| Chemosensitization | Reduces cisplatin IC₅₀ from 22.5 µM to 7.1 µM | RT-112 (cisplatin-sensitive) | [1][2][5] |
Signaling Pathway Diagram
Neuroprotective and Antiviral Activities
This compound has also shown promise in neuroprotection and as an antiviral agent.
Neuroprotective Activity: In vitro studies have demonstrated that this compound can protect neuronal cells from damage. At concentrations of 5-10 μM, it protected SH-SY5Y neuroblastoma cells against glutamate-induced excitotoxicity, a key mechanism in neuronal death associated with various neurological disorders.[1][4] It also exerts a protective effect against H₂O₂-induced apoptosis in these cells.[10]
Antiviral Activity: this compound was initially identified for its ability to inhibit HIV-1 replication in T cells.[7][8][13] More recently, it has been shown to possess activity against SARS-CoV-2.[14] It reduces the virus-induced cytopathic effect in cell culture with IC₅₀ values between 15 and 18.8 µM, suggesting that its anti-inflammatory properties may be linked to its antiviral effects through shared targets like human dihydroorotate (B8406146) dehydrogenase (hDHODH).[14]
Quantitative Data on Neuroprotective and Antiviral Activity
| Activity | IC₅₀ / Effective Concentration | Experimental Model | Reference |
| Neuroprotection | 5 - 10 µM | Glutamate-induced excitotoxicity in SH-SY5Y cells | [1][4] |
| Anti-HIV-1 | Inhibition at 5 µM | HIV-1 replication in T-cells | [9][13] |
| Anti-SARS-CoV-2 | IC₅₀ = 15.0 µM (POST+ treatment) | SARS-CoV-2-induced cytopathic effect | [14] |
| Anti-SARS-CoV-2 | IC₅₀ = 18.8 µM (PRE+ treatment) | SARS-CoV-2-induced cytopathic effect | [14] |
Key Experimental Protocols
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Pleurisy)
This model is used to evaluate the in vivo anti-inflammatory efficacy of compounds.[7][8]
-
Model Induction: Male Wistar rats are lightly anesthetized, and 0.2 mL of a 1% carrageenan suspension in saline is injected into the pleural cavity to induce acute inflammation.
-
Compound Administration: this compound (e.g., 3.6 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Sample Collection: Four hours after carrageenan injection, animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate is measured. An aliquot is used to determine the number of infiltrated leukocytes (inflammatory cells). The remainder is centrifuged, and the supernatant is analyzed for levels of PGE₂ and leukotrienes using enzyme immunoassay (EIA) kits.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to protect cells from oxidative damage.[4][5]
-
Cell Culture: Human keratinocytes (HaCaT) or monkey kidney fibroblasts (VERO) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with various non-cytotoxic concentrations of this compound (e.g., 5-100 µM) for a set period (e.g., 24 hours).
-
Oxidative Challenge: The culture medium is replaced with a medium containing an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBH), to induce oxidative stress.
-
Analysis: Cell viability is assessed using methods like the MTT assay.[15] Intracellular reactive oxygen species (ROS) generation is measured using fluorescent probes. Markers of lipid peroxidation, such as malondialdehyde (MDA), can also be quantified.[5][7]
Autophagy Flux Assay
This protocol is used to determine if a compound induces or inhibits the autophagy pathway.[1][5]
-
Cell Culture and Treatment: A relevant cell line (e.g., HeLa) is treated with this compound for a specified time. Control groups may include untreated cells and cells treated with known autophagy inducers (e.g., rapamycin) or inhibitors (e.g., bafilomycin A1).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blot Analysis: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against key autophagy markers:
-
LC3B: To detect the conversion of LC3-I to lipidated LC3-II, an indicator of autophagosome formation.
-
p62/SQSTM1: A protein that is degraded by autophagy; its accumulation suggests a blockage in the late stage of the pathway.
-
-
Quantification: Band intensities are quantified to determine the ratio of LC3-II to LC3-I and the levels of p62, providing insight into the autophagic flux.
Conclusion
This compound is a multi-target natural product with a compelling profile of biological activities, including well-characterized anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[5][6] Its ability to simultaneously modulate multiple key cellular pathways, such as NF-κB signaling, eicosanoid biosynthesis, and autophagy, underscores its therapeutic potential for treating complex multifactorial diseases.[1][2][5] While its in vivo efficacy may be influenced by pharmacokinetic factors, the potent and diverse mechanisms of action make this compound a valuable lead compound for further preclinical and clinical investigation in drug development.[3]
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. This compound: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the antioxidant and cytotoxic activity of this compound, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Arzanol's Inhibition of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a prenylated phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has emerged as a significant anti-inflammatory agent.[1][2] Its therapeutic potential is largely attributed to its ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a master regulator of inflammatory responses, controlling the expression of a vast array of genes involved in immunity, inflammation, and cell survival, including cytokines, chemokines, and adhesion molecules.[1][5] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and cancers.[6][7] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB signaling cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of IκBα Degradation
The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[6][8] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[9][10] Activated IKK, particularly the IKKβ subunit, phosphorylates IκBα at specific serine residues.[9][11] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[12][13] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/RelA and p50), allowing it to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of target genes.[14][15][16]
This compound intervenes in this critical activation step. Evidence suggests that this compound inhibits the TNF-α-induced phosphorylation and subsequent degradation of IκBα.[11][14] By preventing the breakdown of this inhibitory protein, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and downstream transcriptional activity.[14][17] This leads to a broad suppression of inflammatory mediators.[3][18]
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound in inhibiting the NF-κB pathway and related inflammatory markers has been quantified across various in vitro and in vivo models.
| Parameter | System/Assay | Result | Reference |
| NF-κB Inhibition | NF-κB Luciferase Reporter Assay | IC₅₀: ~12 µM | [3][18] |
| Pro-inflammatory Cytokine Release | LPS-stimulated primary monocytes | Inhibition of IL-1β, IL-6, TNF-α | [1][2][19] |
| Prostaglandin E₂ (PGE₂) Formation | IL-1β-stimulated A549 cells | Dose-dependent inhibition | [1] |
| mPGES-1 Activity | Cell-free assay | IC₅₀: 0.4 µM | [20] |
| 5-Lipoxygenase (5-LOX) Activity | Neutrophils | IC₅₀: 2.3-9 µM | [20] |
| In Vivo Inflammation | Carrageenan-induced pleurisy in rats | 3.6 mg/kg (i.p.) significantly reduced exudate (59%), cell infiltration (48%), and PGE₂ levels (47%) | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate this compound's mechanism of action on the NF-κB pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Line: Human embryonic kidney (HEK293) or human hepatoma (HepG2) cells stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[21][22]
-
Protocol:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for a specified period (e.g., 1-4 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (e.g., 10-20 ng/mL), to the wells.[22][23]
-
Incubation: Incubate for a period sufficient to allow for luciferase gene expression (e.g., 6-8 hours).
-
Lysis and Luminescence Reading: Lyse the cells using a reporter lysis buffer. Add luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. Calculate the dose-dependent inhibition and determine the IC₅₀ value.[21][24]
-
Western Blot Analysis for IκBα and Phospho-IκBα
This technique is used to detect the levels of total and phosphorylated IκBα, providing direct evidence of this compound's effect on its degradation.
-
Cell Line: Murine macrophages (RAW 264.7), human leukemia cells (KBM-5), or other relevant cell types.[14][25][26]
-
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat with this compound for 1-4 hours, followed by stimulation with TNF-α or LPS for a short time course (e.g., 0, 5, 15, 30 minutes) to capture the transient degradation of IκBα.[11][23]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for IκBα or phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Immunocytochemistry for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit, confirming whether this compound prevents its entry into the nucleus.
-
Cell Line: HeLa, U373, or other adherent cell lines.[14][15]
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Pre-treat cells with this compound or vehicle, followed by stimulation with TNF-α or LPS for a defined period (e.g., 15-60 minutes).[14][17]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or normal goat serum).
-
Incubate with a primary antibody against the p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).
-
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the localization of the p65 signal (red) relative to the nuclear signal (blue). In unstimulated or this compound-treated cells, the p65 signal should be predominantly cytoplasmic, while in stimulated cells, it should be concentrated in the nucleus.
-
Conclusion
This compound is a potent inhibitor of the canonical NF-κB signaling pathway.[2] Its primary mechanism involves the suppression of IKK-mediated phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[14][27] This action effectively traps the transcriptionally active p65 subunit in the cytoplasm, preventing the expression of a wide range of pro-inflammatory genes. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating this compound's anti-inflammatory properties. Its multi-target nature, also affecting eicosanoid biosynthesis, positions this compound as a promising lead compound for the development of novel therapeutics for complex inflammatory disorders.[3][20]
References
- 1. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF‐κB dictates the degradation pathway of IκBα | Semantic Scholar [semanticscholar.org]
- 14. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. This compound, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF-κB inhibitory activity of sucrose fatty acid esters and related constituents from Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of angular naphthopyrones from the Philippine echinoderm Comanthus species as inhibitors of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Arzanol: A Dual Inhibitor of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Arzanol is a natural phloroglucinol (B13840) α-pyrone compound isolated from the medicinal plant Helichrysum italicum.[1][2] It has garnered significant scientific interest due to its potent anti-inflammatory properties, which are primarily attributed to its unique ability to act as a dual inhibitor of two key enzymes in the inflammatory cascade: microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3][4] This dual inhibition allows this compound to simultaneously block the production of both pro-inflammatory prostaglandins (B1171923) and leukotrienes, offering a multi-pronged approach to modulating inflammatory responses.[3] Beyond its effects on eicosanoid synthesis, this compound also suppresses the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, inhibitory potency, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Dual Inhibition
The anti-inflammatory effects of this compound stem from its ability to target multiple key nodes within the arachidonic acid and NF-κB signaling pathways.
Inhibition of the Eicosanoid Pathway
Eicosanoids, including prostaglandins and leukotrienes, are lipid mediators that play a crucial role in inflammation.[1] Their synthesis begins with the release of arachidonic acid from cell membranes by phospholipase A2. From there, the pathway bifurcates:
-
Cyclooxygenase (COX) Pathway: Arachidonic acid is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2).[1] PGH2 is then isomerized by terminal synthases to produce various prostanoids. mPGES-1 specifically converts PGH2 to prostaglandin E2 (PGE2), a major mediator of fever, pain, and swelling.[1][5] this compound primarily inhibits mPGES-1, thereby blocking the final, critical step in PGE2 production without significantly affecting other prostanoids like thromboxane (B8750289) B2 or 6-keto PGF1α.[6]
-
Lipoxygenase (LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes, such as leukotriene B4 (LTB4), which are potent chemoattractants for immune cells.[1] this compound directly inhibits 5-LOX activity, thus reducing the synthesis of these pro-inflammatory leukotrienes.[3][6]
By inhibiting both mPGES-1 and 5-LOX, this compound effectively reduces the levels of two major classes of inflammatory mediators.
Inhibition of the NF-κB Pathway
NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1][7] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like TNF-α, a signaling cascade is initiated that leads to the activation of NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[1] this compound has been shown to inhibit the activation of the NF-κB pathway, preventing this translocation and subsequent expression of inflammatory mediators.[1][8] This action complements its effects on the eicosanoid pathway, providing a broader anti-inflammatory profile.
Quantitative Data: Inhibitory Potency
The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.
| Target Enzyme/Pathway | IC50 Value (µM) | Assay System | Reference |
| mPGES-1 | 0.4 | Cell-free (microsomes from IL-1β-stimulated A549 cells) | [6] |
| 5-LOX | 3.1 | Cell-free | [3][5] |
| COX-1 / COX-2 | 2.3 - 9.0 | In vitro assays | [6] |
| NF-κB Activation | ~12.0 | Luciferase reporter assay in T-cells | [3][4] |
Note: The data indicates that this compound is a particularly potent inhibitor of mPGES-1.
In Vivo Anti-Inflammatory Efficacy
The therapeutic potential of this compound has been validated in preclinical models of acute inflammation. The carrageenan-induced pleurisy model in rats is a standard for evaluating anti-inflammatory drugs.
| Parameter | Treatment | % Reduction | Reference |
| Pleural Exudate Formation | This compound (3.6 mg/kg, i.p.) | 59% | [1][7] |
| Inflammatory Cell Infiltration | This compound (3.6 mg/kg, i.p.) | 48% | [1][7] |
| PGE2 Levels in Exudate | This compound (3.6 mg/kg, i.p.) | 47% | [3][6] |
| LTB4 Levels in Exudate | This compound (3.6 mg/kg, i.p.) | 31% | [1][7] |
Note: These in vivo results confirm that the dual inhibition of mPGES-1 and 5-LOX observed in vitro translates to a significant reduction in key inflammatory markers in a living organism.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system using a microsomal fraction containing the enzyme.[1][9]
-
Preparation of Microsomal Fraction (mPGES-1 Source):
-
Cell Culture: Culture A549 human lung carcinoma cells and stimulate with Interleukin-1 beta (IL-1β) at a final concentration of 1 ng/mL for 24-48 hours to induce mPGES-1 expression.[9]
-
Homogenization: Harvest the stimulated cells, wash with cold phosphate-buffered saline (PBS), and resuspend in a homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing protease inhibitors).[9]
-
Centrifugation: Homogenize the cells and perform a series of centrifugations, first at low speed (e.g., 10,000 x g) to remove nuclei and debris, followed by ultracentrifugation of the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspension: Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzymatic Assay Protocol:
-
Reaction Setup: In a 96-well plate or microfuge tubes, combine a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2), the microsomal enzyme preparation, and glutathione (B108866) (GSH), a required cofactor for mPGES-1.[10]
-
Inhibitor Incubation: Add this compound at various concentrations (and a vehicle control, e.g., DMSO) to the reaction mixture. Incubate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2), at a final concentration of ~1-10 µM.[9][10] PGH2 is unstable and must be handled at low temperatures.
-
Reaction Termination: After a short incubation period on ice (e.g., 60 seconds), terminate the reaction by adding a stop solution (e.g., containing a metal chelator like FeCl2).
-
Quantification: Measure the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell-Free 5-LOX Inhibition Assay
This assay measures the direct inhibition of 5-LOX enzyme activity, often using a spectrophotometric or fluorometric method.[11][12]
-
Enzyme and Substrate: Use purified human recombinant 5-LOX or a semi-purified enzyme preparation. The substrate is arachidonic acid.
-
Assay Protocol (Fluorometric Example):
-
Reaction Setup: In a 96-well plate, add the 5-LOX enzyme in an appropriate assay buffer.
-
Inhibitor Incubation: Add this compound at various concentrations (and a vehicle control) and incubate briefly.
-
Reaction Initiation: Add a solution containing arachidonic acid and a fluorescent probe that reacts with the hydroperoxy fatty acid products (e.g., 5-HPETE) generated by 5-LOX.
-
Signal Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to 5-LOX activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
-
Conclusion
This compound stands out as a promising natural anti-inflammatory agent due to its well-defined, multi-target mechanism of action. Its potent and specific inhibition of mPGES-1, combined with its suppression of 5-LOX and the NF-κB pathway, provides a comprehensive approach to blocking key inflammatory mediators. The quantitative data from both in vitro and in vivo studies underscore its potential for development as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel dual mPGES-1/5-LOX inhibitors.
References
- 1. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. e-century.us [e-century.us]
- 6. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound, an Anti-Inflammatory and Anti-HIV1 Phloroglucinol a-Pyrone from Helichrysum italicum ssp microphyllum [iris.unica.it]
- 9. benchchem.com [benchchem.com]
- 10. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Arzanol: An In-Depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol is a prenylated α-pyrone-phloroglucinol etherodimer isolated from the medicinal plant Helichrysum italicum[1]. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antiviral, and antimicrobial effects[2][3]. Central to its therapeutic potential are its robust antioxidant properties, which have been demonstrated across a variety of in vitro models. This compound's unique chemical structure, featuring three phenolic hydroxyl groups and an enolic hydroxyl in the α-pyrone ring, underpins its capacity to counteract oxidative stress[4][5]. This document provides a comprehensive technical overview of the in vitro antioxidant activities of this compound, detailing its mechanisms of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways it modulates.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, involving direct radical scavenging, inhibition of lipid peroxidation, and modulation of cellular defense mechanisms against oxidative insults.
Direct Radical Scavenging
The polyphenolic nature of this compound allows it to act as a potent free radical scavenger. The hydroxyl groups on its phloroglucinol (B13840) ring can donate hydrogen atoms to neutralize highly reactive oxygen species (ROS), thereby terminating radical chain reactions[4]. Specifically, the enolic hydroxyl group on the α-pyrone moiety is believed to be crucial for its radical-scavenging properties, mimicking the antioxidant activity of a phenolic hydroxyl[4].
Inhibition of Lipid Peroxidation
A primary mechanism of this compound's antioxidant activity is its profound ability to protect lipids from oxidative degradation. This is a critical function, as lipid peroxidation is a key pathological process in various diseases.
-
Protection of Fatty Acids and Cholesterol: this compound effectively protects linoleic acid, a polyunsaturated fatty acid, from both autoxidation and iron-mediated oxidation[1][4]. It also demonstrates significant antioxidant activity in assays of thermal autoxidation of cholesterol[1][4].
-
Inhibition of LDL Oxidation: In studies using human low-density lipoproteins (LDL), pre-treatment with this compound significantly preserved the lipoproteins from copper-induced oxidative damage[6][7][8]. It effectively inhibited the formation of conjugated dienes, fatty acid hydroperoxides, and cholesterol oxidation products like 7β-hydroxycholesterol and 7-ketocholesterol[6][7].
Cellular Antioxidant Effects
This compound demonstrates significant protective effects in various cell culture models of oxidative stress. It effectively mitigates the damage induced by oxidants such as tert-butyl hydroperoxide (TBH) and hydrogen peroxide (H₂O₂)[4][6][9][10].
-
Reduction of ROS Generation: In human keratinocytes (HaCaT) and neuronal-like cells (differentiated SH-SY5Y), pre-incubation with this compound significantly decreases the intracellular production of ROS induced by H₂O₂[9][10][11][12][13].
-
Cytoprotection: this compound, at non-cytotoxic concentrations, shows strong inhibition of TBH-induced oxidative stress in VERO (monkey kidney fibroblast) and Caco-2 (human intestinal epithelial) cells[1][4][6][7]. It also protects SH-SY5Y and HaCaT cells from H₂O₂-induced cytotoxicity and apoptosis[9][10][12]. This protection extends to preserving mitochondrial membrane potential, a key factor in cell survival[10].
Modulation of Inflammatory Signaling Pathways
Oxidative stress and inflammation are intrinsically linked. This compound's antioxidant activity is complemented by its potent anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[2][14][15][16]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes and is activated by oxidative stress[2][17]. By inhibiting NF-κB activation, this compound can suppress the downstream production of inflammatory mediators, thus breaking the cycle of inflammation and oxidative damage[2][5][11].
References
- 1. Evaluation of the antioxidant and cytotoxic activity of this compound, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naun.org [naun.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Protective role of this compound against lipid peroxidation in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unica.it [iris.unica.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound: A Review of Chemical Properties and Biological Activities [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Arzanol: Solubility Profile, Experimental Protocols, and Pathway Interactions
Application Note AN-ARZ001
For Research Use Only.
Introduction
Arzanol is a natural phloroglucinol (B13840) α-pyrone compound isolated from Helichrysum italicum. It has garnered significant interest within the research community for its potent anti-inflammatory, antioxidant, and antimicrobial properties.[1] this compound exerts its biological effects through the modulation of multiple signaling pathways, most notably by inhibiting the nuclear factor-κB (NF-κB) pathway and key enzymes in the arachidonic acid cascade.[2][3][4][5] This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, along with standardized protocols for its dissolution and application in typical research settings.
Physicochemical Properties
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is readily soluble in polar organic solvents.[2][3][7] The following table summarizes the known solubility of this compound in various laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [1][8] |
| Ethanol | Soluble | [2][3][7] |
| Methanol | High solubility | [2][3] |
| Acetone (B3395972) | High solubility | [2][3][7] |
| Water | Poorly soluble/Insoluble | [1][2][3][7][8] |
Note: The solubility in ethanol, methanol, and acetone is qualitatively described as high or soluble in the literature, but specific quantitative data (mg/mL) is not consistently available. Researchers should determine the optimal concentration for their specific experimental needs. The discrepancy in reported DMSO solubility may be due to differences in the purity of the compound, the grade of the solvent, or the method of determination. It is recommended to start with a lower concentration and gradually increase it as needed.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 402.44 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 402.44 g/mol x 1000 mg/g
-
Mass (mg) = 4.0244 mg
-
-
-
Weighing: Accurately weigh 4.02 mg of this compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
This protocol outlines the steps for diluting the 10 mM this compound stock solution to a final working concentration for treating cells in culture. It is important to note that this compound's bioactivity can be inhibited by serum proteins like albumin.[3] Therefore, experiments may need to be conducted in serum-free or low-serum conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (serum-free or containing the desired serum concentration)
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration: For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium.
-
Calculate the required volume of stock solution:
-
V₁M₁ = V₂M₂
-
V₁ = (V₂M₂) / M₁
-
V₁ = (1000 µL x 10 µM) / 10,000 µM
-
V₁ = 1 µL
-
-
Serial Dilution (Recommended): To ensure accurate pipetting of small volumes, it is advisable to perform a serial dilution.
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. This results in a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium in your culture plate well to achieve a final concentration of 10 µM.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the this compound-treated samples. In the example above, the final DMSO concentration would be 0.1%.
-
Incubation: Gently mix the medium containing this compound and add it to your cells. Incubate for the desired period under standard cell culture conditions.
This compound's Impact on the NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, which is a central regulator of inflammation.[2][3][4][5][9] The following diagram illustrates a simplified workflow for investigating the effect of this compound on this pathway.
The diagram above outlines a typical experimental procedure to assess how this compound affects the NF-κB pathway. By measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, researchers can quantify the inhibitory effect of this compound. Downstream consequences, such as the production of pro-inflammatory cytokines like IL-6 and TNF-α, can be measured by ELISA to confirm the biological impact of NF-κB inhibition.[9]
The following diagram illustrates the key points of inhibition by this compound in the TNF-α mediated NF-κB signaling pathway.
As depicted, tumor necrosis factor-alpha (TNF-α) binds to its receptor (TNFR), initiating a signaling cascade that activates the IKK complex.[9] The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome.[9] This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] this compound exerts its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.[9]
References
- 1. cenmed.com [cenmed.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. This compound | C22H26O7 | CID 54682566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-260135) | 32274-52-5 [evitachem.com]
- 8. This compound Helichrysum italicum, = 98 32274-52-5 [sigmaaldrich.com]
- 9. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Arzanol Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Arzanol stock solutions for use in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining accurate results.
This compound is a natural phloroglucinol (B13840) α-pyrone with a range of biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer effects. Due to its hydrophobic nature, careful preparation of stock solutions is necessary to maintain its solubility and stability in aqueous cell culture media.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source/Comment |
| Molecular Weight (MW) | 402.44 g/mol | [1][2][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | High purity (≥99.9%), sterile-filtered, and anhydrous is recommended to prevent compound precipitation.[4] |
| Typical Stock Solution Concentration | 10 mM - 20 mM in DMSO | Higher concentrations allow for smaller volumes to be added to cell culture, minimizing solvent toxicity. |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | General guideline for stable compounds.[5] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Typical Working Concentration | 5 µM - 100 µM in cell culture media | The optimal concentration is cell-line and assay-dependent. |
| Final DMSO Concentration in Media | ≤ 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells.[5] Always include a vehicle control with the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 402.44 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile, anhydrous
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM this compound stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 402.44 g/mol * 1000 mg/g = 4.02 mg
-
-
-
Weighing:
-
In a sterile microcentrifuge tube, accurately weigh out 4.02 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, continue vortexing for another 1-2 minutes. Gentle warming to 37°C can aid dissolution if necessary.[4]
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final working concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation:
-
Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = (10 * 1000) / 10,000 = 1 µL
-
-
This will result in a final DMSO concentration of 0.1% (1 µL in 1000 µL).
-
-
Dilution:
-
Dispense the required volume of pre-warmed (37°C) cell culture medium into a sterile tube or well.
-
While gently vortexing or swirling the medium, add the calculated volume of the 10 mM this compound stock solution dropwise to the medium. This gradual dilution into warmed medium helps to prevent precipitation of the hydrophobic compound.
-
Mix thoroughly by gentle pipetting or swirling.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
-
Immediate Use:
-
It is recommended to prepare the working solutions fresh for each experiment and use them immediately to ensure stability and minimize degradation.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Effect on the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Interaction with the SIRT1 Signaling Pathway
This compound also modulates the activity of Sirtuin 1 (SIRT1), a protein involved in cellular stress response, metabolism, and aging.
References
Application Notes and Protocols for In Vivo Animal Studies of Arzanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has garnered significant interest for its diverse pharmacological activities.[1] In vivo animal studies have been instrumental in validating its therapeutic potential, particularly its anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the reported dosages, detailed experimental protocols, and key findings from in vivo animal studies investigating this compound. The information is intended to guide researchers in designing and executing further preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo animal studies investigating the effects of this compound.
Table 1: this compound Dosage in In Vivo Anti-Inflammatory Studies
| Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Pleurisy | Rat | 3.6 mg/kg | Intraperitoneal (i.p.) | Significantly reduced exudate formation, cell infiltration, and PGE2 levels.[2] | [2] |
Table 2: this compound Dosage in In Vivo Antioxidant Studies
| Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Iron-Nitrilotriacetic Acid (Fe-NTA) Induced Lipid Peroxidation | Rat | 9 mg/kg | Not Specified | Significantly attenuated the formation of malondialdehyde and 7-ketocholesterol (B24107). |
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats (Anti-inflammatory Activity)
This protocol is based on the methodology described in studies evaluating the anti-inflammatory effects of this compound.[2]
1.1. Animals:
-
Male Wistar rats (or other suitable strain) weighing 200-250 g.
1.2. Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Saline solution (0.9% NaCl, sterile)
-
Vehicle for this compound (e.g., a mixture of DMSO, PEG400, and saline)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heparinized tubes
1.3. Procedure:
-
This compound Administration: Administer this compound (3.6 mg/kg) or vehicle intraperitoneally (i.p.) to the rats.
-
Induction of Pleurisy: One hour after this compound/vehicle administration, induce pleurisy by intrapleural injection of 0.1 mL of 1% carrageenan solution in sterile saline into the right pleural cavity under light anesthesia.
-
Euthanasia and Sample Collection: Four hours after the carrageenan injection, euthanize the animals by an approved method (e.g., CO2 inhalation).
-
Exudate Collection: Open the chest cavity and collect the pleural exudate using a syringe. Measure the volume of the exudate.
-
Cell Count: Dilute the exudate with a suitable buffer and count the total number of inflammatory cells (leukocytes) using a hemocytometer.
-
Biochemical Analysis: Centrifuge the exudate to separate the supernatant. The supernatant can be used to measure the levels of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) using commercially available ELISA kits.
1.4. Expected Outcomes:
-
A significant reduction in the volume of pleural exudate in the this compound-treated group compared to the vehicle-treated control group.
-
A significant decrease in the number of inflammatory cells in the pleural fluid of this compound-treated animals.
-
A significant inhibition of PGE2 production in the pleural exudate of the this compound-treated group.
Iron-Nitrilotriacetic Acid (Fe-NTA) Induced Lipid Peroxidation in Rats (Antioxidant Activity)
This protocol is a general guideline for inducing lipid peroxidation in rats and can be adapted for testing the antioxidant effects of this compound.
2.1. Animals:
-
Male Wistar rats weighing 150-200 g.
2.2. Materials:
-
This compound
-
Ferric nitrate (B79036) (Fe(NO3)3·9H2O)
-
Nitrilotriacetic acid (NTA)
-
Saline solution (0.9% NaCl, sterile)
-
Vehicle for this compound
-
Thiobarbituric acid reactive substances (TBARS) assay kit
-
Reagents for measuring malondialdehyde (MDA) and 7-ketocholesterol
2.3. Procedure:
-
Preparation of Fe-NTA solution: Prepare the Fe-NTA complex by mixing ferric nitrate and NTA in a molar ratio of 1:2 in saline. Adjust the pH to 7.4.
-
This compound Administration: Administer this compound (e.g., 9 mg/kg) or vehicle to the rats via a suitable route (e.g., oral gavage or i.p. injection) for a specified period before inducing oxidative stress.
-
Induction of Lipid Peroxidation: Administer a single i.p. injection of Fe-NTA (e.g., 9 mg iron/kg body weight) to induce lipid peroxidation.
-
Euthanasia and Tissue Collection: At a specific time point after Fe-NTA injection (e.g., 1-3 hours), euthanize the animals. Collect liver and kidney tissues.
-
Tissue Homogenization: Homogenize the collected tissues in a suitable buffer.
-
Measurement of Oxidative Stress Markers: Use the tissue homogenates to measure markers of lipid peroxidation, such as malondialdehyde (MDA) and 7-ketocholesterol, using appropriate biochemical assays (e.g., TBARS assay, HPLC).
2.4. Expected Outcomes:
-
A significant reduction in the levels of MDA and 7-ketocholesterol in the tissues of this compound-treated rats compared to the Fe-NTA treated control group.
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory mechanism via mPGES-1 inhibition.
Caption: Workflow for the carrageenan-induced pleurisy model.
Discussion and Future Directions
The available in vivo data strongly support the anti-inflammatory and antioxidant properties of this compound. The carrageenan-induced pleurisy model in rats has been effectively used to demonstrate its anti-inflammatory efficacy at a dose of 3.6 mg/kg.[2] Similarly, a dose of 9 mg/kg has shown antioxidant effects in a lipid peroxidation model.
However, several areas require further investigation to fully elucidate the therapeutic potential of this compound:
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. There is currently a lack of data on its oral bioavailability.
-
Toxicity: Acute and chronic toxicity studies, including the determination of the LD50, are essential to establish a safety profile for this compound.
-
Cancer and Neuroprotection: While in vitro studies suggest potential anticancer and neuroprotective effects, in vivo studies with well-defined dosages and protocols in relevant animal models (e.g., xenograft models for cancer, LPS-induced neuroinflammation models) are necessary to validate these activities.
-
Optimal Formulation and Vehicle: Research into optimal formulations to improve the solubility and bioavailability of this compound is warranted. The vehicle used for administration should be clearly reported in future studies to ensure reproducibility.
References
Arzanol: Application Notes and Protocols for Lipid Peroxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has demonstrated significant antioxidant properties, particularly in the inhibition of lipid peroxidation.[1][2] This makes it a compound of interest for research into conditions associated with oxidative stress, such as inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions. These application notes provide a summary of the quantitative data on this compound's efficacy in various lipid peroxidation assays and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its antioxidant effects through multiple mechanisms. It is a potent scavenger of free radicals, effectively inhibiting the propagation of lipid peroxidation chains.[2] Furthermore, this compound has been shown to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which are involved in the generation of lipid mediators that contribute to oxidative stress and inflammation.[1][3] this compound's anti-inflammatory activity is also linked to its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[1] There is also evidence to suggest that compounds with similar structures can modulate the Nrf2 signaling pathway, a critical regulator of endogenous antioxidant responses.[4][5]
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in various lipid peroxidation and related inflammatory assays.
| Assay | System/Model | Key Parameters | Result | Reference |
| 5-Lipoxygenase Inhibition | In vitro | IC50 | 2.3-9 µM | [3] |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition | In vitro | IC50 | 0.4 µM | [3] |
| Linoleic Acid Autoxidation | In vitro, FeCl3/EDTA-mediated | Inhibition | Complete inhibition at 5 nmol, 90% at 2.5 nmol, 45% at 1 nmol | [1] |
| tert-Butyl Hydroperoxide (TBH)-induced Lipid Peroxidation | VERO cells | Malondialdehyde (MDA) Reduction | 40% reduction at 7.5 µM | [1] |
| Cu2+-induced LDL Oxidation | Human Low-Density Lipoprotein (LDL) | Protection | Significant protection starting at 8 µM | [2] |
| NF-κB Inhibition | In vitro | IC50 | ~12 µM (5 µg/mL) | [1] |
Mandatory Visualizations
References
- 1. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cell-based Assays for Testing Arzanol Cytotoxicity: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Notably, this compound exhibits selective cytotoxicity towards various cancer cell lines while demonstrating minimal adverse effects on normal cells, highlighting its therapeutic potential.[1][4] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound using common cell-based assays. The methodologies described herein are essential for determining the potency and mechanism of action of this compound in preclinical drug development.
Data Presentation: Quantitative Cytotoxicity of this compound
The following table summarizes the reported cytotoxic and biological activities of this compound across different cell lines and experimental conditions.
| Cell Line | Assay Type | Concentration/IC50 | Observed Effect | Reference |
| HeLa (cervical carcinoma) | Cytotoxicity | Dose-dependent | Inhibition of cell viability | [1] |
| B16F10 (murine melanoma) | Cytotoxicity | Dose-dependent | Inhibition of cell viability | [1] |
| Caco-2 (colon cancer) | Cytotoxicity | Most pronounced effect | Selective cytotoxicity | [1] |
| SH-SY5Y (neuroblastoma) | MTT Assay | 5-25 µM (pretreatment) | Protection against H2O2-induced cytotoxicity | [1] |
| VERO (monkey kidney fibroblasts) | Cytotoxicity | Up to 40 µM (non-cytotoxic) | Inhibition of oxidative stress | [5][6] |
| HaCaT (human keratinocytes) | MTT Assay | 5-100 µM (non-cytotoxic) | No cytotoxicity or morphological alterations | [7] |
| Jurkat (T-cell leukemia) | HIV-1 Replication | Not specified | Inhibition of HIV-1 replication | [2] |
| A549 (lung carcinoma) | PGE2 formation | IC50 = 0.4 µM (mPGES-1) | Inhibition of prostaglandin (B15479496) E2 synthesis | [8] |
| Various Cancer Cells | Apoptosis | Not specified | Induction of apoptosis | [9] |
| RAW 264.7 (macrophages) | NF-κB Activation | IC50 ≈ 12 µM | Inhibition of NF-κB signaling | [1][4] |
Key Cytotoxicity Assays and Experimental Protocols
This section details the protocols for several key cell-based assays to evaluate this compound's cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of living cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[13] Carefully transfer 50-100 µL of the cell-free supernatant to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).[13] Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Controls and Data Analysis: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background.[13] Calculate the percentage of cytotoxicity based on these controls.
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. This compound has been shown to induce apoptosis.[7][9] The following assays can be used to detect and quantify apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[15] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method like scraping or using EDTA.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[16][17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Caspases are a family of proteases that play a crucial role in apoptosis. Caspases-3 and -7 are key executioner caspases.[18] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to produce a luminescent signal.[19]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are mediated through its interaction with multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[2] this compound has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and pro-apoptotic effects.[1][2][4]
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[20] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[21][22] While direct evidence for this compound's effect on STAT3 is still emerging, its impact on upstream regulators like IL-6 suggests a potential role in modulating this pathway.[2]
Caption: Putative inhibition of the STAT3 pathway by this compound.
Conclusion
This compound demonstrates significant and selective cytotoxic activity against cancer cells, making it a promising candidate for further preclinical and clinical development. The cell-based assays and protocols outlined in this document provide a comprehensive framework for researchers to evaluate the cytotoxic and mechanistic properties of this compound. A thorough understanding of its effects on cell viability, apoptosis, and key signaling pathways such as NF-κB and STAT3 will be instrumental in advancing its therapeutic application.
References
- 1. preprints.org [preprints.org]
- 2. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the antioxidant and cytotoxic activity of this compound, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [ireland.promega.com]
- 20. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Saffron carotenoids inhibit STAT3 activation and promote apoptotic progression in IL-6-stimulated liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Arzanol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Arzanol, a key bioactive phloroglucinol (B13840) α-pyrone found in Helichrysum italicum. The described method is suitable for the accurate quantification of this compound in plant extracts and purified samples, making it an essential tool for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This document provides a comprehensive protocol for sample preparation, standard preparation, and HPLC analysis, along with a summary of method validation parameters.
Introduction
This compound is a prominent bioactive compound isolated from the medicinal plant Helichrysum italicum.[1][2] It has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and antiviral properties. As research into the therapeutic potential of this compound continues, the need for a validated and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[1][2] This application note presents a detailed HPLC-UV method for the precise and accurate determination of this compound content.
Experimental
Instrumentation
An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) was used for this analysis. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
Chemicals and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid (analytical grade)
-
Helichrysum italicum dried plant material or extract
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
Data Presentation: Summary of Quantitative Data
The following table summarizes the validation parameters for the HPLC method for this compound quantification.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| Retention Time | Approximately 12.5 min |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock standard solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction from Plant Material:
-
Weigh 1 g of dried and powdered Helichrysum italicum material.
-
Perform extraction with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract with a known volume of methanol to achieve an estimated concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Visualization of Experimental Workflow
References
Application Notes and Protocols: Arzanol as a Positive Modulator of Brain Glycogen Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a natural α-pyrone phloroglucinol (B13840) derivative, has been identified as a novel positive modulator of brain glycogen (B147801) phosphorylase (bGP), the key enzyme in the regulation of glucose metabolism in the brain.[1][2] This discovery opens new avenues for the investigation of therapeutic strategies targeting neurodegenerative diseases and cancer, where the modulation of brain glycogen metabolism may play a crucial role.[1][2] These application notes provide a comprehensive overview of the methodologies used to characterize the interaction between this compound and bGP, offering researchers the necessary protocols to further investigate this promising therapeutic target.
Data Presentation
The following table summarizes the key quantitative data regarding the interaction of modulators with brain glycogen phosphorylase.
| Compound | Parameter | Value | Method | Source |
| AMP | K D | 8.34 ± 5.69 nM | Surface Plasmon Resonance (SPR) | [3] |
Note: Specific quantitative data for this compound (e.g., EC50, Vmax, Km) as a positive modulator of brain glycogen phosphorylase was not explicitly provided in the reviewed literature. The provided data for AMP serves as a reference for a known activator of bGP.
Signaling Pathway of Brain Glycogen Phosphorylase Regulation
Brain glycogen phosphorylase (bGP) activity is intricately regulated by both allosteric effectors and post-translational modifications. This regulation ensures that glycogenolysis is tightly coupled to the energetic and metabolic needs of the brain. Key regulators include AMP, ATP, and phosphorylation by phosphorylase kinase.
References
Investigating Arzanol's Effect on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1][2][3] Emerging research indicates that this compound's therapeutic potential may be intricately linked to its influence on mitochondrial function. These organelles, central to cellular energy metabolism and survival, are critical targets in various pathologies, including neurodegenerative diseases and inflammatory conditions. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on mitochondrial function, intended for researchers, scientists, and professionals in drug development.
Key Biological Activities of this compound
This compound exerts its biological effects through a multi-targeted approach. Its primary mechanisms of action include the inhibition of pro-inflammatory pathways and the mitigation of oxidative stress.
-
Anti-inflammatory Activity: this compound is a potent inhibitor of the transcription factor NF-κB, a key regulator of the inflammatory response.[1][2][4] It also exhibits dual inhibitory activity against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes crucial for the biosynthesis of pro-inflammatory eicosanoids.[5][6][7]
-
Antioxidant Activity: this compound demonstrates significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[8][9][10] This cytoprotective effect is closely associated with its ability to preserve mitochondrial integrity.
-
Mitochondrial Protection: Studies have shown that this compound can protect against mitochondrial depolarization and fragmentation, key events in apoptosis (programmed cell death).[9][11] It helps maintain the mitochondrial membrane potential, which is crucial for ATP synthesis and overall mitochondrial health.[9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the inhibitory concentrations and effective doses of this compound in various experimental models.
| Target/Pathway | IC₅₀ Value | Cell/System | Reference |
| NF-κB Inhibition | ~12 µM | T-cells | [4][5] |
| 5 µg/mL | Bioassay-directed fractionation | [12] | |
| mPGES-1 Inhibition | 0.4 µM | IL-1β-stimulated A549 cells | [6][11] |
| 5-LOX Inhibition | 3.1 µM | Neutrophils | [5] |
| 2.3 - 9 µM | In vitro | [6] | |
| COX-1 Inhibition | 2.3 - 9 µM | In vitro | [6] |
| COX-2 derived PGE₂ Formation | 2.3 - 9 µM | In vitro | [6] |
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Biological Effect | Effective Concentration | Cell Line/Model | Experimental Conditions | Reference |
| Protection against H₂O₂-induced cytotoxicity | 50 µM | HaCaT keratinocytes | 2-hour incubation with 2.5 and 5 mM H₂O₂ | [10][13] |
| 5 - 25 µM | Differentiated SH-SY5Y cells | Pre-incubation followed by 0.25 and 0.5 mM H₂O₂ | [14][15] | |
| Reduction of intracellular ROS | 50 µM | HaCaT keratinocytes | 1-hour exposure to 0.5 - 5 mM H₂O₂ | [10][13] |
| 5, 10, and 25 µM | Differentiated SH-SY5Y cells | 2-hour oxidation with 0.5 mM H₂O₂ | [14][15] | |
| Preservation of Mitochondrial Membrane Potential | 50 µM | HaCaT keratinocytes | Treatment with 5 mM H₂O₂ | [9][13] |
| Inhibition of Apoptosis (Caspase-3/7 activity) | 50 µM | HaCaT keratinocytes | 2-hour incubation with ≥ 2.5 mM H₂O₂ | [9][13] |
| 10 and 25 µM | Differentiated SH-SY5Y cells | 2-hour incubation with 0.25 mM H₂O₂ | [14] |
Table 2: Effective Concentrations of this compound for Mitochondrial and Cellular Protection
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1: this compound's dual anti-inflammatory signaling pathways.
Figure 2: General experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on mitochondrial function.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the protective effect of this compound against cytotoxicity induced by oxidative stress.
Materials:
-
Cells (e.g., HaCaT, SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 2 to 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 0.25-5 mM, depending on the cell line) for 2 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using H₂DCFDA
This protocol quantifies the antioxidant effect of this compound by measuring the reduction in intracellular ROS levels.
Materials:
-
Cells
-
96-well black, clear-bottom plates
-
This compound
-
H₂O₂
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
H₂DCFDA Loading: Remove the medium and wash the cells with warm HBSS. Add 100 µL of 20 µM H₂DCFDA in HBSS to each well and incubate for 45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the H₂DCFDA solution and add the H₂O₂ solution (in HBSS) for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence of treated cells to the control cells to determine the percentage of ROS reduction.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using MitoView™ 633
This protocol evaluates this compound's ability to preserve mitochondrial membrane potential.
Materials:
-
Cells
-
Culture dishes or plates suitable for fluorescence microscopy
-
This compound
-
H₂O₂
-
MitoView™ 633 dye (200X stock in DMSO)
-
Culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and pre-treat with this compound as described in Protocol 1.
-
Induce Mitochondrial Depolarization: Treat cells with H₂O₂ (e.g., 5 mM) for 2 hours to induce a loss of ΔΨm.
-
MitoView™ 633 Staining: Add MitoView™ 633 to the culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.
-
Imaging/Analysis:
-
Microscopy: Observe the cells directly under a fluorescence microscope using a Cy®5 filter set. Healthy cells with polarized mitochondria will show bright red fluorescence, while apoptotic cells with depolarized mitochondria will have significantly reduced fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer with excitation at 633 nm and emission in the far-red channel.
-
-
Data Analysis: Quantify the fluorescence intensity to assess the preservation of ΔΨm by this compound.
Protocol 4: Detection of Apoptosis using NucView® 488 Caspase-3/7 Assay
This protocol measures this compound's anti-apoptotic effect by detecting the activity of caspase-3 and -7.
Materials:
-
Cells
-
96-well plates
-
This compound
-
H₂O₂
-
NucView® 488 Caspase-3/7 Substrate (200X stock)
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Induce Apoptosis: Treat cells with H₂O₂ (e.g., 2.5-5 mM) for 2 hours.
-
NucView® 488 Staining: Add NucView® 488 substrate to each well to a final concentration of 5 µM. Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis:
-
Microscopy: Image the cells. Apoptotic cells will exhibit bright green fluorescent nuclei.
-
Plate Reader: Measure the fluorescence intensity at an excitation of 490 nm and emission of 535 nm.
-
-
Data Analysis: Determine the percentage of apoptotic cells or the relative fluorescence units to quantify the anti-apoptotic effect of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on mitochondrial function. By systematically evaluating its impact on cell viability, ROS production, mitochondrial membrane potential, and apoptosis, researchers can further elucidate the mechanisms underlying this compound's therapeutic potential. This information is crucial for the continued development of this compound as a promising candidate for the treatment of diseases associated with mitochondrial dysfunction.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.hellobio.com [cdn.hellobio.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. iris.unica.it [iris.unica.it]
- 11. e-century.us [e-century.us]
- 12. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Arzanol: A Versatile Tool for Investigating NF-κB Signaling
Application Notes and Protocols for Researchers
Introduction
Arzanol is a natural phloroglucinol (B13840) α-pyrone compound isolated from the medicinal plant Helichrysum italicum. It has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-HIV properties.[1][2][3][4] The primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune and inflammatory responses.[1][4][5] Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a key target for therapeutic intervention. This compound's ability to modulate this pathway makes it a valuable tool for researchers studying inflammation, immunology, and drug discovery.
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying NF-κB signaling in a research setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and induce the transcription of pro-inflammatory mediators.
This compound intervenes in this cascade, although its precise molecular target is still under investigation. Evidence suggests that this compound inhibits a step upstream of IκBα degradation, preventing the release and nuclear translocation of NF-κB. This leads to a significant reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines like Interleukin-1β (IL-1β), IL-6, IL-8, and TNF-α, as well as enzymes involved in the inflammatory process such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][4][6]
Data Presentation
The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory mediators have been quantified in various studies. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Inhibitory Concentration (IC50) of this compound on NF-κB Signaling and Related Enzymes
| Target | IC50 Value | Reference |
| NF-κB Signaling Pathway | ~12 µM | [1] |
| microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 0.4 µM | [6] |
| 5-Lipoxygenase (5-LOX) | 3.1 µM | [2] |
Table 2: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokine Production
| Cytokine | IC50 Value Range | Reference |
| Interleukin-1β (IL-1β) | 5.6 - 21.8 µM | [2] |
| Interleukin-6 (IL-6) | 5.6 - 21.8 µM | [2] |
| Interleukin-8 (IL-8) | 5.6 - 21.8 µM | [2] |
| Tumor Necrosis Factor-α (TNF-α) | 5.6 - 21.8 µM | [2] |
Mandatory Visualizations
To visually represent the concepts and protocols described, the following diagrams have been generated using the DOT language.
Caption: The canonical NF-κB signaling pathway and the proposed inhibitory point of this compound.
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on NF-κB signaling.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay is a robust method to quantify the transcriptional activity of NF-κB.
Materials:
-
HEK293T cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Human TNF-α
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Transfection: Co-transfect the cells with 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid per well using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 1, 5, 10, 20, 50 µM). The final DMSO concentration should be kept below 0.1%. Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α at a final concentration of 10 ng/mL. Include an unstimulated control group.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Protocol 2: Western Blot Analysis of IκBα Phosphorylation and Degradation
This protocol allows for the direct assessment of this compound's effect on the upstream events in the NF-κB pathway.
Materials:
-
RAW 264.7 or HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
LPS (from E. coli O111:B4) or Human TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 or HeLa cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL for RAW 264.7) or TNF-α (10 ng/mL for HeLa) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα and total IκBα to the β-actin loading control.
Protocol 3: Immunofluorescence Staining for p65 Nuclear Translocation
This method visually demonstrates the inhibition of NF-κB nuclear translocation by this compound.
Materials:
-
HeLa or RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Human TNF-α or LPS
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (blocking buffer)
-
Primary antibody: anti-p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips in 24-well plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with this compound (e.g., 20 µM) for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 1 hour. Incubate with the anti-p65 primary antibody overnight at 4°C. Wash and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 should be predominantly in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus.
Concluding Remarks
This compound is a powerful and versatile natural compound for studying the NF-κB signaling pathway. Its ability to inhibit NF-κB activation and subsequent pro-inflammatory gene expression provides a valuable tool for researchers investigating inflammatory processes and for the development of novel anti-inflammatory therapeutics. The protocols provided herein offer a starting point for utilizing this compound to dissect the intricacies of NF-κB signaling in various experimental models. Further research to pinpoint the exact molecular target of this compound within the NF-κB cascade will undoubtedly enhance its utility as a specific and potent inhibitor for both basic research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Arzanol's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzanol, a natural prenylated α-pyrone-phloroglucinol heterodimer, has demonstrated significant neuroprotective properties in various in vitro models.[1][2] Its mechanisms of action are primarily attributed to its potent antioxidant and anti-inflammatory activities.[1][3] These application notes provide a comprehensive guide to utilizing established in vitro assays to investigate and quantify the neuroprotective effects of this compound. The protocols detailed herein focus on an oxidative stress-induced model of neuronal damage in the widely used human neuroblastoma SH-SY5Y cell line.[1][4]
In Vitro Model for this compound's Neuroprotective Effects
The most common in vitro model for evaluating this compound's neuroprotective potential involves inducing oxidative stress in neuronal cells.[1][2]
-
Cell Line: Differentiated human neuroblastoma SH-SY5Y cells are a well-established and relevant model for studying neurodegenerative processes as they exhibit neuron-like characteristics.[1][5]
-
Neurotoxic Insult: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, which leads to the generation of reactive oxygen species (ROS), cellular damage, and apoptosis, mimicking the neuronal damage observed in neurodegenerative diseases.[1][6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies on the neuroprotective effects of this compound in an in vitro model of H₂O₂-induced oxidative stress in differentiated SH-SY5Y cells.[1]
Table 1: Neuroprotective Effect of this compound on Cell Viability in H₂O₂-Treated Differentiated SH-SY5Y Cells
| This compound Concentration (µM) | Pre-incubation Time (hours) | H₂O₂ Concentration (mM) | Cell Viability (% of Control) |
| 5 | 24 | 0.5 | Increased significantly |
| 10 | 24 | 0.5 | Increased significantly |
| 25 | 24 | 0.5 | Increased significantly |
Data adapted from C. Floris et al., 2024.[1]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Generation in H₂O₂-Treated Differentiated SH-SY5Y Cells
| This compound Concentration (µM) | Pre-incubation Time (hours) | H₂O₂ Concentration (mM) | Reduction in ROS Production |
| 5 | 2 | 0.5 | Significant reduction |
| 10 | 2 | 0.5 | Significant reduction |
| 25 | 2 | 0.5 | Significant reduction |
Data adapted from C. Floris et al., 2024.[1]
Table 3: Anti-apoptotic Effect of this compound in H₂O₂-Treated Differentiated SH-SY5Y Cells
| This compound Concentration (µM) | Pre-incubation Time (hours) | H₂O₂ Concentration (mM) | Protection Against Apoptosis |
| 5 | 2 | 0.25 and 0.5 | Significant protective effect |
| 10 | 2 | 0.25 and 0.5 | Significant protective effect |
| 25 | 2 | 0.25 and 0.5 | Significant protective effect |
Data adapted from C. Floris et al., 2024.[1][7]
Experimental Protocols
General Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintenance: Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: To obtain a neuron-like phenotype, differentiate the SH-SY5Y cells by treating them with 10 µM trans-retinoic acid for 7 days.
-
Seeding for Experiments: For experiments, seed the differentiated cells into 96-well or 6-well plates at a desired density (e.g., 1 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere and grow for 24 hours before treatment.
Assessment of Neuroprotective Effects
a) Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Treatment: Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) for a specified period (e.g., 2 or 24 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by adding H₂O₂ (e.g., 0.25 or 0.5 mM) to the cell culture medium and incubate for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control group.
b) Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.
-
Treatment: Pre-treat differentiated SH-SY5Y cells in a 96-well black plate with various concentrations of this compound (e.g., 5, 10, 25 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 0.5 mM) to induce ROS production.
-
DCFH-DA Staining: After the desired treatment time, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
c) Apoptosis Assessment (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
-
Treatment: Pre-treat differentiated SH-SY5Y cells with different concentrations of this compound (e.g., 5, 10, 25 µM) for 2 hours, followed by co-incubation with H₂O₂ (e.g., 0.25 or 0.5 mM) for 2 hours.
-
PI Staining: After treatment, add PI solution to the cell culture medium according to the manufacturer's instructions.
-
Imaging: Observe the cells under a fluorescence microscope. The number of red fluorescent cells (PI-positive) indicates the level of cell death.
-
Quantification: Quantify the red fluorescence intensity to determine the percentage of apoptotic cells relative to the control.
Signaling Pathways and Visualizations
This compound exerts its neuroprotective effects through the modulation of key signaling pathways, primarily by inhibiting the pro-inflammatory NF-κB pathway.[2][3]
Caption: this compound's neuroprotective mechanism via ROS scavenging and NF-κB inhibition.
Caption: Experimental workflow for assessing this compound's neuroprotective effects in vitro.
References
- 1. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Arzanol Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Arzanol.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1][2] While a precise quantitative value for its intrinsic water solubility is not widely reported in the literature, it is consistently described as a hydrophobic compound.[1][2] For practical laboratory purposes, it is considered insoluble in aqueous buffers at neutral pH. However, it is soluble in various organic solvents.[1][3]
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several polar organic solvents, including:
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
-
Nanoemulsions: Formulating this compound into the oil phase of a nano-sized emulsion.
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate this compound.
Troubleshooting Guide: Common Issues in Preparing Aqueous this compound Solutions
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of organic co-solvent is too low. | 1. Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent (e.g., DMSO or ethanol) in the final solution. 2. Use a Different Solubilization Technique: Consider using cyclodextrins, solid dispersions, or nanoemulsions for higher aqueous concentrations. 3. pH Adjustment: If the experimental conditions allow, slightly increasing the pH might improve the solubility of the phenolic this compound. |
| The prepared this compound solution is cloudy or hazy. | Formation of fine precipitates or a colloidal suspension indicates that this compound is not fully dissolved. The formulation may be unstable. | 1. Filter the Solution: Use a 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the effective concentration. 2. Optimize Formulation: Re-evaluate the chosen solubilization method and the concentrations of all components. For nanoemulsions, this could indicate droplet coalescence. |
| Difficulty in forming a stable this compound-cyclodextrin complex. | Incorrect molar ratio of this compound to cyclodextrin. Inefficient complexation method. | 1. Optimize Molar Ratio: Experiment with different molar ratios (e.g., 1:1, 1:2) of this compound to cyclodextrin. 2. Try Different Complexation Methods: Methods like kneading, co-precipitation, or freeze-drying can yield better results than simple physical mixing. |
| Low drug loading in solid dispersion or nanoemulsion. | The physicochemical properties of the chosen polymer or oil are not optimal for this compound. The drug-to-carrier ratio is too high. | 1. Screen Different Carriers: Test various hydrophilic polymers (e.g., PVP, PEG) for solid dispersions or different oils and surfactants for nanoemulsions. 2. Adjust Drug-to-Carrier Ratio: Decrease the proportion of this compound relative to the carrier material. |
Quantitative Data on this compound Solubility Enhancement
The following tables present representative data based on studies of this compound and structurally similar phenolic compounds to illustrate the potential improvements in aqueous solubility.
Table 1: Representative Solubility of this compound in Co-solvent Systems
| Co-solvent | Concentration in Water (v/v) | Representative this compound Solubility (µg/mL) | Fold Increase (Approx.) |
| None (Water) | 0% | < 1 | - |
| DMSO | 1% | 15 | 15 |
| DMSO | 5% | 80 | 80 |
| DMSO | 10% | 250 | 250 |
| Ethanol (B145695) | 5% | 30 | 30 |
| Ethanol | 10% | 100 | 100 |
| Ethanol | 20% | 350 | 350 |
Table 2: Representative Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (this compound:CD) | Representative this compound Solubility (µg/mL) | Fold Increase (Approx.) |
| β-Cyclodextrin (β-CD) | 1:1 | 50 | 50 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 150 | 150 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:2 | 320 | 320 |
Table 3: Representative Solubility of this compound in Formulations
| Formulation Type | Carrier/Excipients | Representative this compound Solubility (µg/mL) | Fold Increase (Approx.) |
| Solid Dispersion | PVP K30 (1:5 drug-to-polymer ratio) | 800 | 800 |
| Nanoemulsion | Medium-chain triglycerides, Tween 80 | > 1000 | > 1000 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using Co-solvents
Objective: To prepare a clear aqueous solution of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Purified water or desired aqueous buffer
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of pure DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Serial Dilution (Optional): If lower concentrations are needed, perform serial dilutions of the stock solution using the same organic solvent.
-
Final Dilution into Aqueous Medium: In a separate tube, add the desired volume of the aqueous buffer.
-
Addition of this compound Stock: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. Note: Adding the aqueous solution to the organic stock may cause precipitation.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration of the co-solvent may need to be increased.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a solid this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Magnetic stirrer and hotplate
-
Freeze-dryer or vacuum oven
Procedure (Kneading Method):
-
Molar Calculation: Calculate the required masses of this compound and HP-β-CD for a 1:1 molar ratio.
-
Slurry Formation: Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a thick paste.
-
Incorporation of this compound: Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Kneading: Continue kneading for 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry under vacuum at 40°C for 24 hours or until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate and solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Procedure:
-
Weighing: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolution: Dissolve both the this compound and PVP K30 in a suitable volume of ethanol in a round-bottom flask. Ensure complete dissolution by gentle warming and stirring.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a temperature of approximately 40-50°C.
-
Film Formation: Continue evaporation until a thin, transparent film is formed on the inner surface of the flask.
-
Final Drying: Place the flask in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Collection and Pulverization: Scrape the dried film from the flask and pulverize it into a fine powder.
-
Storage: Store the resulting solid dispersion in a tightly sealed container, protected from light and moisture.
Protocol 4: Preparation of this compound Nanoemulsion
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion for the delivery of this compound.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Tween 80 (Polysorbate 80)
-
Purified water
-
High-speed homogenizer
-
Probe sonicator or high-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve the desired amount of this compound in the MCT oil. Gentle heating (to ~40°C) may be required to facilitate dissolution.
-
Aqueous Phase Preparation: Dissolve Tween 80 in purified water.
-
Coarse Emulsion Formation: While homogenizing the aqueous phase at high speed (e.g., 5000 rpm), slowly add the oil phase containing this compound. Continue homogenization for 5-10 minutes to form a coarse emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-energy emulsification using either:
-
Probe Sonication: Sonicate the emulsion in an ice bath to prevent overheating for 5-15 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 15,000-20,000 psi.
-
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
Storage: Store the nanoemulsion in a sealed container at room temperature or refrigerated, protected from light.
Visualizations
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by dually inhibiting the enzymes microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) in the arachidonic acid cascade.
References
Technical Support Center: Stabilizing Arzanol in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with arzanol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing no biological effect in my cell-based assay, even at concentrations reported to be active in the literature. What could be the issue?
A1: This is a common issue and can stem from several factors. A primary reason is the high affinity of this compound for serum proteins, particularly albumin.[1] When this compound binds to these proteins in your cell culture medium, it may not be available to enter the cells and interact with its intracellular targets.[1] This can lead to a lack of observable biological activity.[1] Consider performing your experiments in serum-free or low-serum conditions to mitigate this effect.[1]
Q2: I'm observing high variability in my experimental results with this compound. Could this be due to instability?
Q3: How can I prepare my this compound stock solution and what is the best way to store it?
A3: this compound is poorly soluble in water but exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[1][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is best to store the stock solution at -20°C or -80°C. To minimize freeze-thaw cycles, consider preparing smaller aliquots of the stock solution.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is a multi-target compound known to modulate several signaling pathways.[1][7][8][9] Key pathways include:
-
NF-κB Signaling: this compound inhibits the NF-κB pathway, which is a central regulator of inflammation.[1][7][8][9][10]
-
SIRT1 and Autophagy Pathways: It has been shown to modulate SIRT1 and autophagy, playing a role in cellular processes like aging and cancer.[1][8]
-
mPGES-1 and 5-LOX: this compound is a dual inhibitor of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1][7][9][11]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Cell Culture Media
-
Symptom: Precipitation or cloudiness is observed when adding the this compound stock solution to the cell culture medium.
-
Cause: this compound has low aqueous solubility.[1][7] The final concentration of the organic solvent (e.g., DMSO) in the media may not be sufficient to keep the this compound dissolved.
-
Solution:
-
Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity, but sufficient to maintain this compound's solubility.
-
Serial Dilutions: Instead of adding a small volume of a very high concentration stock directly to a large volume of media, perform serial dilutions in the media to facilitate better mixing and dissolution.
-
Pre-warm Media: Add the this compound stock to pre-warmed (37°C) cell culture media and vortex or mix gently to aid dissolution.
-
Issue 2: Suspected Degradation of this compound During Experiment
-
Symptom: The biological effect of this compound diminishes over the time course of the experiment.
-
Solution:
-
Assess Stability: Perform a stability study by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points using HPLC.[2][3]
-
Minimize Exposure to Light and Air: Protect your this compound-containing media from light by using amber tubes or covering the plates with foil. Prepare fresh media for each experiment to minimize oxidation.
-
Consider Antioxidants: While this may interfere with some experimental designs, the addition of a mild antioxidant to the media could be tested to see if it stabilizes this compound.
-
Replenish Media: For long-term experiments, consider replenishing the cell culture media with freshly prepared this compound at regular intervals.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ | Cell/System | Reference |
| NF-κB | ~12 µM | - | [1][7][8] |
| mPGES-1 | 0.4 µM | - | [7][9][11] |
| 5-LOX | 3.1 µM | - | [7][9] |
| PGE₂ Production | 2.3-9 µM | Neutrophils/Monocytes | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Immediately after preparation (t=0), take an aliquot of the solution and store it at -80°C for later analysis. This will serve as your baseline.
-
Incubate the remaining solution in a sterile, loosely capped tube in a 37°C incubator with 5% CO₂.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and store them at -80°C.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability profile.
-
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Review of Chemical Properties and Biological Activities[v1] | Preprints.org [preprints.org]
- 8. This compound: A Review of Chemical Properties and Biological Activities[v2] | Preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Arzanol Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in experimental results involving Arzanol. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing lower than expected or no activity of this compound in my cell-based assays?
A1: One of the most common reasons for reduced this compound activity in cell culture is its interaction with serum proteins. This compound has been shown to bind to serum proteins, particularly albumin, which can prevent it from entering cells and reaching its intracellular targets.[1] This can lead to a lack of observable effects, such as no modulation of autophagy, when experiments are performed in serum-containing media.[1]
Troubleshooting Steps:
-
Reduce or Eliminate Serum: If your experimental design allows, consider reducing the serum concentration or performing the experiment under serum-free conditions.
-
Serum-Free Incubation: Treat cells with this compound in a serum-free medium for the duration of the treatment.
-
Increase this compound Concentration: If serum is required, you may need to perform a dose-response experiment to determine a higher effective concentration of this compound to compensate for serum binding.
-
Control Experiments: Include a "no serum" control group to assess the baseline activity of this compound in your specific cell line.
Q2: The IC50 values I'm obtaining for this compound's inhibitory activity are inconsistent with published data. What could be the cause?
A2: Variability in IC50 values for this compound across different studies is a known issue and can be attributed to several factors:[1][2]
-
Assay Protocols: Minor differences in experimental protocols can significantly impact the results. This includes variations in incubation times, cell densities, and the specific reagents used.
-
Enzyme Sources: The source and purity of the enzyme being assayed (e.g., mPGES-1) can differ between labs, leading to different inhibition kinetics.
-
Substrate/Cofactor Concentrations: For enzyme inhibition assays, the concentration of substrates and cofactors, such as glutathione (B108866) for mPGES-1, can influence the apparent potency of the inhibitor.[1]
-
Cell Line Differences: Different cell lines can have varying levels of target expression, metabolic activity, and membrane permeability, all of which can affect the observed IC50.
Troubleshooting Steps:
-
Standardize Protocols: Ensure your experimental protocol is consistent and well-documented.
-
Positive Controls: Use a well-characterized standard inhibitor for your target of interest as a positive control to validate your assay system.
-
Assay Optimization: Optimize key assay parameters, such as enzyme and substrate concentrations, for your specific experimental conditions.
-
Thorough Reporting: When reporting your results, include detailed information about your experimental conditions to allow for better comparison with other studies.
Q3: I'm seeing variability in this compound's antioxidant effects. How can I ensure consistent results?
A3: this compound's antioxidant activity is well-documented and attributed to its ability to scavenge free radicals and chelate metals.[1][3] However, the observed efficacy can vary depending on the experimental model.
Troubleshooting Steps:
-
Choice of Oxidative Stressor: The type and concentration of the oxidative stressor used (e.g., H₂O₂, tert-butyl hydroperoxide) can influence the outcome. Ensure the chosen stressor is appropriate for your cell model and that its concentration is optimized.
-
Cellular Context: The protective effects of this compound can be more pronounced in differentiated cells, which more closely resemble mature neurons, compared to undifferentiated cells.[1] Consider the differentiation state of your cells.
-
Assay Method: The method used to measure oxidative stress (e.g., MTT assay for viability, measurement of reactive oxygen species) will capture different aspects of the cellular response. Use multiple assays to get a more complete picture.
-
Pre-incubation Time: The duration of pre-incubation with this compound before inducing oxidative stress can be critical. Optimize this timing to allow for sufficient cellular uptake and engagement with its targets.
Q4: My results for this compound's antibacterial activity are not consistent across different bacterial strains. Why is this happening?
A4: this compound has demonstrated potent antibacterial activity, particularly against drug-resistant Staphylococcus aureus strains, with low minimum inhibitory concentration (MIC) values.[1][4] However, it has been found to be inactive against other strains of S. aureus and other pathogens at similar concentrations.[1][4] This suggests that the antibacterial activity of this compound is strain-specific.
Troubleshooting Steps:
-
Strain Characterization: Be aware that the efficacy of this compound can vary significantly between different bacterial strains.
-
MIC Determination: When testing a new strain, perform a thorough MIC determination to establish the effective concentration range.
-
Comparative Studies: If possible, include both sensitive and resistant strains in your experiments to better characterize the spectrum of this compound's activity.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative data for this compound across various targets and models.
| Target/Activity | Model System | IC50 / Effective Concentration | Reference |
| Anti-Inflammatory Activity | |||
| NF-κB Inhibition | - | ~12 µM | [1][3][4] |
| mPGES-1 Inhibition | - | 0.4 µM | [3][5] |
| 5-LOX Inhibition | - | 3.1 µM | [3] |
| COX-1 and COX-2 derived PGE₂ | In vitro | 2.3-9 µM | [5] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6, IL-8) | - | 5.6 to 21.8 µM | [3] |
| Antioxidant & Cytoprotective Activity | |||
| Protection against H₂O₂-induced stress | Differentiated SH-SY5Y cells | 5–25 μM | [1] |
| Reduction of lipid peroxidation | VERO cells | 7.5 µM | [1][3] |
| Antimicrobial Activity | |||
| Drug-resistant Staphylococcus aureus | - | MIC: 1 to 4 µg/mL | [1][4] |
| S. aureus strain ATCC 25923 | - | Inactive at 20 µg/mL | [1][4] |
| Other Activities | |||
| SIRT1 Inhibition | - | 10–100 µM | [1][3] |
| hDHODH Inhibition | - | IC50 reported, specific value not stated in snippets | [6] |
Experimental Protocols
NF-κB Reporter Gene Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (consider serum-free or low-serum for this compound treatment).
-
This compound (dissolved in a suitable solvent like DMSO).
-
TNF-α or other NF-κB activating stimulus.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
This compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
NF-κB Activation: Add the NF-κB activating stimulus (e.g., TNF-α) to the wells and incubate for an appropriate duration (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel plate with a CellTiter-Glo® assay) to account for any cytotoxic effects of the treatments. Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest.
-
Cell culture medium.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
This compound Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.
Visualizations
This compound's Inhibition of the NF-κB Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Human Dihydroorotate Dehydrogenase and Shows Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Arzanol degradation during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Arzanol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? A1: this compound is a phloroglucinol (B13840) α-pyrone, a type of phenolic compound, predominantly found in Helichrysum italicum.[1][2][3] Like many polyphenols, its structure is susceptible to degradation, which can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and therapeutic potential.
Q2: What are the primary factors that cause this compound degradation? A2: The stability of phenolic compounds like this compound is primarily influenced by environmental factors. These include exposure to light (photo-degradation), oxygen (oxidation), elevated temperatures, and non-optimal pH conditions.[4][5] Moisture can also contribute to degradation pathways.[6][7][8]
Q3: How should I store pure, solid this compound for long-term use? A3: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a cool, dry, and well-ventilated place.[6][7][9] For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C is recommended.
Q4: What about storing this compound in a solvent? A4: Storing this compound in solution is generally not recommended for long periods. If you must, use a dry, aprotic solvent (e.g., anhydrous DMSO or ethanol), aliquot into single-use amounts to avoid freeze-thaw cycles, and store at -80°C under an inert atmosphere. The choice of solvent is critical, as residual water or reactive impurities can accelerate degradation.
Q5: Are there any known incompatibilities for this compound? A5: While specific incompatibility data for this compound is limited, compounds in the phloroglucinol class are known to be incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[6][9][10] Contact with these substances should be avoided.
Troubleshooting this compound Degradation
Use this guide to diagnose potential stability issues in your experiments.
Problem: I suspect my this compound sample has degraded. What should I do?
Answer: Degradation can manifest as a color change in the solid or solution, the appearance of extra peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a loss of biological activity. The following workflow can help you identify the cause.
Caption: Troubleshooting workflow for identifying this compound degradation causes.
Data Presentation: Factors & Storage
While specific kinetic data for this compound degradation is not widely published, the following tables summarize the qualitative impact of key factors and provide recommended storage conditions based on the chemistry of phloroglucinols and related polyphenols.
Table 1: Summary of Factors Influencing this compound Degradation
| Factor | Effect on Stability | Mechanism |
| Light | Highly Detrimental | Photo-oxidation can cleave chemical bonds and create free radicals, accelerating degradation.[5] |
| Oxygen | Highly Detrimental | Oxidative reactions can modify the phenolic rings, leading to loss of activity and polymerization.[4][5] |
| Temperature | Detrimental | Higher temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.[4][11] |
| pH (in solution) | Significant | Extremes of pH (highly acidic or basic) can catalyze hydrolysis and other degradation reactions. Phenols are often more stable at slightly acidic pH. |
| Moisture/Water | Detrimental | Can facilitate hydrolytic reactions and act as a medium for other reactants.[6][8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Atmosphere | Light Condition |
| Solid | Short-Term (< 1 month) | 2-8°C | Sealed | Dark (Amber Vial) |
| Solid | Long-Term (> 1 month) | -20°C or -80°C | Inert Gas (Ar, N₂) | Dark (Amber Vial) |
| Solution | Short-Term (< 1 week) | -20°C | Inert Gas (Ar, N₂) | Dark (Amber Vial) |
| Solution | Long-Term (> 1 week) | -80°C | Inert Gas (Ar, N₂) | Dark (Amber Vial) |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of this compound and detect the presence of degradation products.[12][13][14]
Objective: To separate this compound from potential degradation products and quantify its concentration over time.
Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade)
-
This compound reference standard
-
Sample for analysis
-
Anhydrous ethanol (B145695) or methanol (B129727) for sample preparation
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the chosen solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm; quantify at the absorbance maximum for this compound (approx. 290-300 nm).
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 20% B
-
19-25 min: Hold at 20% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard to determine the retention time and peak area of pure this compound.
-
Inject the sample. The appearance of new peaks, especially those eluting earlier (more polar), may indicate degradation.
-
Purity can be estimated by calculating the peak area percentage: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the stability profile of a compound and validate that the analytical method is "stability-indicating."[15][16]
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of pyrimethanil in soil: influence of light, oxygen, and microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. media.laballey.com [media.laballey.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Phloroglucinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. arborpharmchem.com [arborpharmchem.com]
Arzanol Technical Support Center: Interpreting Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of Arzanol in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound due to its polypharmacological nature.
General Cell Culture Observations
Question: I'm observing unexpected cytotoxicity or a decrease in cell proliferation at concentrations where my target of interest should not be affected. What could be the cause?
Answer: this compound exhibits dose-dependent cytotoxicity and can induce apoptosis in various cell lines. This effect is often linked to its role as a "mitotoxin," causing mitochondrial damage and fragmentation.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 value for cytotoxicity in your specific cell line.
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and morphology (e.g., MitoTracker staining) to see if this compound is inducing mitochondrial dysfunction at your experimental concentrations.
-
Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) assay to determine if the observed cell death is due to apoptosis.
-
Consider Serum Protein Binding: this compound's activity can be significantly reduced in the presence of serum due to high protein binding.[2] If you are not observing an expected effect, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.
-
Question: My experimental results are inconsistent, even when I use the same concentration of this compound. What could be the issue?
Answer: The stability of this compound in solution, particularly in cell culture media, can be a factor. Additionally, the pleiotropic nature of phenolic compounds can lead to varied effects based on minor differences in experimental conditions.[3][4][5]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level (typically <0.1%).
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition to minimize variability.
-
Inflammation and Signaling Pathways
Question: I'm studying a specific inflammatory pathway, but my results with this compound seem to be broader than expected, affecting multiple cytokines. Why is this happening?
Answer: this compound is a potent inhibitor of the NF-κB signaling pathway, a master regulator of inflammation.[6] This broad anti-inflammatory action can lead to the downregulation of numerous downstream targets, including various pro-inflammatory cytokines, which may not be directly related to your primary target of interest.[7][8]
-
Troubleshooting Steps:
-
NF-κB Reporter Assay: Use an NF-κB luciferase reporter assay to confirm that this compound is inhibiting NF-κB activity in your cell system at your experimental concentrations.
-
Analyze Downstream NF-κB Targets: Perform qPCR or a multiplex cytokine assay to assess the expression of a panel of known NF-κB target genes (e.g., IL-6, IL-8, TNF-α). This will help you understand the breadth of this compound's effect.[6]
-
Use a More Specific Inhibitor: If possible, compare your results with a more specific inhibitor of your target of interest to differentiate between on-target and off-target NF-κB-mediated effects.
-
Question: I'm investigating the arachidonic acid cascade and see a reduction in prostaglandins (B1171923), but also other unexpected changes. What else could this compound be affecting?
Answer: this compound is a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[7] This means it not only reduces the production of PGE2 but also leukotrienes, another class of inflammatory mediators.
-
Troubleshooting Steps:
-
Measure Multiple Eicosanoids: Use ELISA or mass spectrometry to measure the levels of both prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) to confirm the dual inhibitory effect.
-
Use Selective Inhibitors: Compare the effects of this compound with selective mPGES-1 and 5-LOX inhibitors to dissect the contribution of each pathway to your observed phenotype.
-
Autophagy and Cellular Metabolism
Question: I'm seeing an accumulation of LC3-II and p62/SQSTM1 in my western blots after this compound treatment, which I'm interpreting as an induction of autophagy. Is this correct?
Answer: Not necessarily. This compound has a complex, dual effect on autophagy. It induces early autophagosome biogenesis but also inhibits the later stages of autophagic flux, leading to the accumulation of autophagosomes that cannot be degraded.[1] This blockage of the pathway, rather than its full activation, results in the buildup of LC3-II and p62.
-
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: Use a tandem mCherry-EGFP-LC3 reporter assay to differentiate between autophagosome formation and autolysosome formation.[6][9][10][11][12][13][14] An accumulation of yellow puncta (mCherry and GFP positive) would indicate a blockage in fusion with lysosomes, a hallmark of impaired flux.
-
Use Lysosomal Inhibitors as a Control: Compare the effects of this compound to a known inhibitor of autophagic flux, such as Bafilomycin A1 or Chloroquine.
-
Question: I'm studying cellular metabolism and have observed changes in glucose utilization after treating cells with this compound. What could be the off-target cause?
Answer: this compound has been identified as a positive modulator of brain glycogen (B147801) phosphorylase (bGP), a key enzyme in glucose metabolism.[15] This interaction could alter cellular glycogen stores and glucose availability.
-
Troubleshooting Steps:
-
Measure Glycogen Levels: Use a glycogen assay kit to determine if this compound treatment is affecting cellular glycogen content.[16][17]
-
Assess Glycogen Phosphorylase Activity: Perform an in vitro glycogen phosphorylase activity assay to directly measure the effect of this compound on the enzyme.[18]
-
DARTS Assay: A Drug Affinity Responsive Target Stability (DARTS) assay can be used to confirm the direct binding of this compound to bGP in your experimental system.[1][15][19][20][21][22]
-
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and binding affinities of this compound for various targets.
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| NF-κB | Luciferase Reporter Assay | T-cells | ~5 µg/mL | [6] |
| mPGES-1 | In vitro enzyme assay | A549 cell microsomes | 0.4 µM | [7] |
| 5-Lipoxygenase (5-LOX) | In vitro enzyme assay | Neutrophils | 2.3-9 µM | [7] |
| SIRT1 | In vitro enzyme assay | Purified enzyme | Comparable to Nicotinamide (10-100 µM) | [15] |
| HeLa (cervical cancer) | Cytotoxicity assay | HeLa | Dose-dependent | [17] |
| B16F10 (melanoma) | Cytotoxicity assay | B16F10 | Dose-dependent | [17] |
| Caco-2 (colon cancer) | Cytotoxicity assay | Caco-2 | Dose-dependent | [17] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is adapted from established DARTS procedures.[1][15][19][20][21][22]
1. Lysate Preparation: a. Grow cells to ~80% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay. f. Normalize all samples to the same protein concentration (typically 1-2 mg/mL).
2. Compound Incubation: a. Aliquot the normalized lysate into two tubes: one for this compound treatment and one for vehicle control (e.g., DMSO). b. Add this compound to the treatment tube to the desired final concentration. Add an equivalent volume of vehicle to the control tube. c. Incubate at room temperature for 1 hour with gentle rocking.
3. Protease Digestion: a. Prepare a stock solution of a suitable protease (e.g., pronase or thermolysin) in the appropriate reaction buffer. b. Perform a protease titration to determine the optimal concentration and digestion time that results in partial protein degradation in the vehicle-treated sample. c. Add the optimized amount of protease to both the this compound-treated and vehicle-treated lysates. d. Incubate at room temperature for the optimized time.
4. Quenching and Sample Preparation: a. Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE sample buffer and boiling for 5 minutes.
5. Western Blot Analysis: a. Separate the protein samples by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody against the putative target protein. d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescent substrate. A stronger band in the this compound-treated lane compared to the vehicle-treated lane suggests that this compound binds to and stabilizes the target protein.
In Vitro Brain Glycogen Phosphorylase (bGP) Activity Assay (Colorimetric)
This protocol is based on a colorimetric assay that measures the release of inorganic phosphate (B84403).[16][17][18]
1. Reagent Preparation: a. Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl2). b. Prepare stock solutions of glycogen, glucose-1-phosphate (G1P), and purified rabbit muscle glycogen phosphorylase a (as a commercially available analog for bGP). c. Prepare a malachite green-based phosphate detection reagent.
2. Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add varying concentrations of this compound or vehicle control. c. Add glycogen to a final concentration of 1 mg/mL. d. Add glycogen phosphorylase to a final concentration of 0.5 U/mL. e. Pre-incubate the plate at 37°C for 10 minutes.
3. Reaction Initiation and Measurement: a. Initiate the reaction by adding G1P to a final concentration of 0.5 mM. b. Incubate the plate at 37°C for 30 minutes. c. Stop the reaction by adding the malachite green reagent. d. Incubate at room temperature for 20 minutes to allow for color development. e. Measure the absorbance at 620-650 nm. A decrease in absorbance in the presence of this compound would indicate inhibition of bGP activity (note: this compound is a positive modulator, so an increase would be expected).
SIRT1 Fluorometric Activity Assay
This protocol is adapted from commercially available SIRT1 assay kits and published methods.[2][9][15][23]
1. Reagent Preparation: a. Prepare a SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). b. Prepare a stock solution of a fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue adjacent to a fluorophore and a quencher). c. Prepare a stock solution of NAD+. d. Prepare a developer solution that contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore from the quencher. e. Prepare a stock solution of purified recombinant human SIRT1 enzyme.
2. Assay Setup: a. In a black, flat-bottom 96-well plate, add the SIRT1 assay buffer. b. Add varying concentrations of this compound or vehicle control. c. Add the SIRT1 enzyme to all wells except the no-enzyme control. d. Add NAD+ to all wells except the no-NAD+ control. e. Pre-incubate the plate at 37°C for 10 minutes.
3. Reaction Initiation and Development: a. Initiate the reaction by adding the fluorogenic SIRT1 substrate. b. Incubate at 37°C for 30-60 minutes, protected from light. c. Stop the reaction and initiate signal development by adding the developer solution. d. Incubate at 37°C for 15-30 minutes, protected from light.
4. Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm. A decrease in fluorescence in the presence of this compound would indicate inhibition of SIRT1 activity.
Tandem mCherry-EGFP-LC3 Autophagy Flux Assay
This protocol is based on established methods for monitoring autophagy flux using tandem fluorescent-tagged LC3.[6][9][10][11][12][13][14]
1. Cell Line Generation and Culture: a. Generate a stable cell line expressing the mCherry-EGFP-LC3 tandem construct. b. Culture the cells in standard growth medium.
2. Experimental Treatment: a. Seed the cells on glass-bottom dishes or in a multi-well plate suitable for microscopy or flow cytometry. b. Treat the cells with this compound at the desired concentrations and for the desired time. c. Include appropriate controls: a vehicle control, a positive control for autophagy induction (e.g., starvation or rapamycin), and a positive control for autophagic flux inhibition (e.g., Bafilomycin A1).
3. Imaging (Fluorescence Microscopy): a. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde. b. Mount the coverslips with a mounting medium containing DAPI for nuclear staining. c. Image the cells using a fluorescence microscope with appropriate filters for GFP (green channel), mCherry (red channel), and DAPI (blue channel). d. Analyze the images:
- Autophagosomes: Yellow puncta (co-localization of GFP and mCherry).
- Autolysosomes: Red puncta (mCherry only, as the GFP signal is quenched in the acidic environment of the lysosome). e. An accumulation of yellow puncta in this compound-treated cells compared to the vehicle control would indicate a block in autophagic flux.
4. Quantification (Flow Cytometry): a. After treatment, harvest the cells by trypsinization and wash with PBS. b. Resuspend the cells in FACS buffer. c. Analyze the cells on a flow cytometer capable of detecting both GFP and mCherry fluorescence. d. The ratio of mCherry to GFP fluorescence intensity can be used as a quantitative measure of autophagic flux. An increase in this ratio indicates an increase in flux, while a decrease or no change in the presence of accumulated autophagosomes (as seen by microscopy) suggests a blockage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key off-target signaling pathways affected by this compound.
Caption: Experimental workflow for the tandem mCherry-EGFP-LC3 autophagy flux assay.
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pleiotropic Biological Effects of Dietary Phenolic Compounds and their Metabolites on Energy Metabolism, Inflammation and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pleiotropic effect of phenolic compounds content increases in transgenic flax plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 10. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 13. Pleiotropic Biological Effects of Dietary Phenolic Compounds and their Metabolites on Energy Metabolism, Inflammation and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. assaygenie.com [assaygenie.com]
- 18. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What Are the DARTS Steps? Is Mass Spectrometry After Staining or Target Identification? How if Stained Proteins Change? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Chemical Proteomics Analysis Using the DARTS Method | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 22. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 23. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Arzanol Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the autofluorescence of Arzanol in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern in imaging?
This compound is a natural compound classified as a prenylated phloroglucinol (B13840) α-pyrone, primarily isolated from the Mediterranean plant Helichrysum italicum.[1][2][3][4] Like many phenolic compounds, this compound exhibits intrinsic fluorescence, known as autofluorescence. This property can be problematic in fluorescence microscopy and other imaging modalities because the signal from this compound can mask or interfere with the signals from the fluorescent probes (fluorophores) used to label specific cellular targets. This can lead to false positives, inaccurate quantification, and difficulty in interpreting results.
Q2: What is the expected spectral range of this compound's autofluorescence?
Q3: How can I determine if this compound autofluorescence is impacting my experiment?
The most straightforward method is to include an "unlabeled control" or "this compound-only" sample in your experimental setup. This control sample should contain the cells or tissue treated with this compound under the same conditions as your fully stained samples but without any fluorescent labels. Imaging this control sample using the same settings as your experimental samples will reveal the intensity and spectral properties of this compound's autofluorescence.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the impact of this compound autofluorescence in your imaging experiments.
Step 1: Characterize the Autofluorescence
The first step is to understand the spectral properties of the autofluorescence in your specific experimental context.
Experimental Protocol: Spectral Scanning of this compound Autofluorescence
-
Prepare a Control Sample: Prepare a sample of your cells or tissue treated with this compound at the concentration and for the duration used in your experiments. Do not add any fluorescent labels.
-
Acquire a Lambda Stack: Using a confocal microscope with a spectral detector, acquire a lambda stack (also known as a spectral scan or lambda scan). This involves exciting the sample at a specific wavelength (e.g., 405 nm or 488 nm) and collecting the emission signal across a wide range of wavelengths (e.g., 420-700 nm) in discrete steps (e.g., 5-10 nm).
-
Plot the Spectrum: The resulting data will provide an emission spectrum of the this compound-induced autofluorescence under your experimental conditions.
Step 2: Implement Control Strategies
Based on the characterization of the autofluorescence, you can implement one or more of the following control strategies. The choice of strategy will depend on the specific instrumentation available and the nature of your experiment.
Workflow for Selecting an Autofluorescence Control Strategy
Caption: A decision-making workflow for selecting the appropriate strategy to control for this compound autofluorescence.
Strategy 1: Spectral Separation
If the autofluorescence spectrum of this compound is sufficiently distinct from the emission spectrum of your chosen fluorophore, you can use optical filters to separate the signals.
-
Recommendation: Choose fluorophores that emit in the red or far-red region of the spectrum (e.g., those with emission maxima > 600 nm). Autofluorescence is often weaker in this range.[6] Modern dyes like Alexa Fluor, Dylight, or Atto series offer bright and photostable options across the spectrum.[7]
Table 1: Comparison of Fluorophore Choices for Mitigating Autofluorescence
| Fluorophore Class | Typical Emission Range | Suitability for Mitigating this compound Autofluorescence |
| Blue Emitters (e.g., DAPI, Hoechst) | 450-500 nm | Low: High potential for spectral overlap. |
| Green Emitters (e.g., FITC, GFP, Alexa Fluor 488) | 500-550 nm | Moderate: Potential for spectral overlap. |
| Red Emitters (e.g., RFP, Alexa Fluor 594, Cy5) | 600-700 nm | High: Generally less overlap with autofluorescence. |
| Far-Red/NIR Emitters (e.g., Alexa Fluor 647, Cy7) | > 650 nm | Very High: Minimal tissue scattering and low autofluorescence in this range.[8] |
Strategy 2: Computational Correction
When spectral overlap is unavoidable, computational methods can be used to subtract the autofluorescence signal from the image.
-
Spectral Unmixing: This technique is available on many modern confocal microscopes. It requires acquiring a reference spectrum for each fluorophore in your sample, as well as a reference spectrum for the autofluorescence (from your this compound-only control). The software then uses these reference spectra to mathematically separate the contribution of each signal in the mixed image.[9]
Experimental Workflow for Spectral Unmixing
Caption: A step-by-step workflow for performing spectral unmixing to remove this compound autofluorescence.
-
Fluorescence Lifetime Imaging (FLIM): This advanced technique separates fluorophores based on their fluorescence lifetime (the average time a molecule stays in the excited state) rather than their emission spectrum. Since the lifetime of autofluorescence is often different from that of specific fluorophores, FLIM can be a powerful tool for separating signals even with significant spectral overlap.
Strategy 3: Chemical Quenching
Certain chemical reagents can reduce autofluorescence. However, these should be tested carefully as they can sometimes affect the specific fluorescent signal.
-
Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin.[5] It is applied to fixed and permeabilized samples before antibody incubation.
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence from fixation.[5][6]
Table 2: Chemical Quenching Agents for Autofluorescence
| Quenching Agent | Target Autofluorescence | Application Notes |
| Sudan Black B | Lipofuscin | Can introduce its own background in the far-red channel.[5] |
| Sodium Borohydride | Aldehyde-induced | Effects can be variable.[5] |
| Trypan Blue | Collagen-rich tissues | Absorbs light in the ~580-620 nm range. |
Strategy 4: Photobleaching
Photobleaching involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before imaging the fluorophore of interest.
Experimental Protocol: Pre-acquisition Photobleaching
-
Prepare Sample: Prepare your this compound-treated sample, but do not add the final fluorescent label yet.
-
Photobleach: Expose the sample to broad-spectrum, high-intensity light from the microscope's light source (e.g., mercury or xenon arc lamp) for a period of time (e.g., 5-30 minutes). The optimal time will need to be determined empirically.
-
Stain: Proceed with your standard staining protocol for your target fluorophore.
-
Image: Image the sample, minimizing further light exposure to prevent photobleaching of your specific signal.
Additional Considerations
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[6] Consider using chilled methanol (B129727) or ethanol (B145695) as an alternative fixative if compatible with your antibodies and targets.
-
Mounting Media: Some mounting media can be fluorescent. Choose a low-fluorescence mounting medium.
-
Image Processing: In some cases, simple background subtraction in image analysis software can reduce the impact of diffuse, low-level autofluorescence. However, this is not a substitute for proper controls and is not effective for punctate or structured autofluorescence.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound (EVT-260135) | 32274-52-5 [evitachem.com]
- 4. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing Arzanol's limited blood-brain barrier penetration in studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Arzanol for central nervous system (CNS) disorders. It provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of this compound's limited blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's penetration across the blood-brain barrier limited?
A1: this compound, a prenylated phloroglucinol (B13840) α-pyrone, possesses physicochemical properties that restrict its passage across the tightly regulated BBB.[1] Factors contributing to this include its molecular size, polarity, and potential recognition by efflux transporters at the BBB, which actively pump substances out of the brain.
Q2: What are the primary strategies to enhance this compound's delivery to the brain?
A2: The main approaches to improve this compound's BBB penetration can be categorized as follows:
-
Formulation-Based Strategies: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[2]
-
Chemical Modification: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its ability to passively diffuse across the lipid membranes of the BBB.
-
Alternative Routes of Administration: Bypassing the BBB altogether through intranasal delivery offers a direct route for this compound to reach the CNS.[3][4]
Q3: Which in vitro models are suitable for assessing this compound's BBB permeability?
A3: Several in vitro models can be used to screen and predict the BBB permeability of this compound and its formulations:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane simulating the BBB.[5][6] It is useful for early-stage screening of this compound analogues or formulations.
-
Cell-Based Models: These models utilize brain endothelial cells cultured on semi-permeable membranes to mimic the BBB. Common cell lines include bEnd.3 (murine) and hCMEC/D3 (human).[7] Co-culture models incorporating astrocytes and pericytes provide a more physiologically relevant environment.[7]
Q4: What are the key parameters to evaluate in vivo for this compound's brain delivery?
A4: In vivo studies in animal models are crucial to confirm the brain penetration of this compound. Key parameters to measure include:
-
Brain-to-Plasma Concentration Ratio (B/P Ratio): This ratio indicates the extent of this compound accumulation in the brain relative to its concentration in the blood.
-
Area Under the Curve (AUC) in Brain and Plasma: Comparing the AUC of this compound in the brain and plasma provides a measure of overall brain exposure.[3]
-
Biodistribution Studies: These studies assess the distribution of this compound in various organs, including the brain, to understand its targeting efficiency and potential off-target effects.
Troubleshooting Guides
In Vitro BBB Models
Issue: Low Transendothelial Electrical Resistance (TEER) in Cell-Based Models
Low TEER values indicate a leaky endothelial monolayer, compromising the integrity of your in vitro BBB model.[7]
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Passage Number: Use cells within a validated low passage number range, as high passage numbers can lead to reduced expression of tight junction proteins.[7] - Seeding Density: Optimize the cell seeding density to ensure the formation of a confluent monolayer.[7] - Media Composition: Ensure the use of appropriate and fresh growth media and supplements. |
| Co-culture Issues | If using a co-culture model, ensure the health and proper function of astrocytes or pericytes, as they are critical for inducing and maintaining BBB properties.[7] |
| Measurement Technique | - Electrode Placement: Ensure consistent and proper placement of the TEER electrodes. Avoid touching the cell monolayer.[7] - Temperature: Allow the culture plates to equilibrate to room temperature before measurement, as temperature fluctuations can affect TEER readings.[8] |
Issue: High Variability in Permeability Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer | Ensure a consistent and confluent cell monolayer across all wells before starting the permeability assay. Visually inspect the cells under a microscope. |
| Assay Conditions | - Incubation Time: Use a consistent and appropriate incubation time for the assay. - Compound Concentration: Ensure the accurate and consistent preparation of the this compound solution. |
| Analytical Method | Validate your analytical method (e.g., HPLC, LC-MS/MS) for quantifying this compound to ensure it is accurate, precise, and sensitive enough for the expected concentrations. |
Nanoparticle and Liposome (B1194612) Formulations
Issue: Inconsistent Nanoparticle Size Distribution
A broad or inconsistent particle size distribution can affect the in vivo performance and reproducibility of your this compound formulation.
| Potential Cause | Troubleshooting Steps |
| Formulation Parameters | - Component Concentrations: Precisely control the concentrations of the polymer/lipid, drug, and surfactant. - Solvent and Anti-solvent: The choice and ratio of solvent to anti-solvent are critical in nanoprecipitation methods. |
| Process Parameters | - Mixing Speed and Time: Optimize and standardize the stirring or sonication speed and duration. - Temperature: Maintain a consistent temperature during the formulation process. |
| Measurement Technique | Ensure proper sample preparation for particle size analysis (e.g., appropriate dilution) to avoid aggregation artifacts. Use multiple techniques (e.g., DLS and TEM) for comprehensive characterization.[9][10] |
Issue: Low Encapsulation Efficiency of this compound in Liposomes
Low encapsulation efficiency leads to wasted compound and a less effective formulation.
| Potential Cause | Troubleshooting Steps |
| This compound's Physicochemical Properties | As this compound is hydrophobic, it will primarily be entrapped within the lipid bilayer. Optimize the drug-to-lipid ratio.[11] |
| Lipid Composition | The choice of lipids and the inclusion of cholesterol can affect the rigidity and loading capacity of the liposome membrane. Experiment with different lipid compositions.[11] |
| Hydration and Sonication/Extrusion | - Hydration Temperature: Ensure the hydration step is performed above the phase transition temperature of the lipids.[11] - Sonication/Extrusion: Optimize the sonication time and power or the number of extrusion cycles to form stable liposomes of the desired size. |
| Purification Method | The method used to separate unencapsulated this compound (e.g., dialysis, centrifugation) can impact the final encapsulation efficiency. Ensure the chosen method is gentle enough to not disrupt the liposomes.[11] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies on the BBB penetration of other polyphenols, which can serve as a benchmark for researchers working with this compound.
Table 1: In Vitro BBB Permeability of Polyphenols (PAMPA-BBB Assay)
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted BBB Penetration | Reference |
| Caffeine (Positive Control) | 15.2 ± 1.5 | High | [12] |
| Verapamil (Positive Control) | 12.5 ± 1.1 | High | [12] |
| Theophylline | 8.8 ± 2.0 | Medium | [12] |
| Curcumin | < 2.0 | Low | [13] |
| Resveratrol | < 2.0 | Low | [13] |
| Quercetin | 2.0 - 4.0 | Medium | [13] |
Table 2: In Vivo Brain Concentration of Resveratrol Formulations
| Formulation | Brain Concentration (µg/g) | Fold Increase vs. Free Resveratrol | Animal Model | Reference |
| Free Resveratrol | 3.45 ± 0.40 | - | Wistar Rats | [3][14] |
| Resveratrol-loaded SLNs | 17.28 ± 0.63 | ~5 | Wistar Rats | [3][14] |
| Resveratrol-loaded NPs | 297.57 ± 7.07 nm (particle size) | Not directly compared | SD Rats | [15] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Cell-Based Model (bEnd.3 cells)
This protocol outlines a general procedure for assessing the permeability of this compound across a murine brain endothelial cell (bEnd.3) monolayer.
-
Cell Culture: Culture bEnd.3 cells in complete growth medium. Seed the cells onto the apical compartment of a Transwell® insert at an optimized density (e.g., 1 x 10⁵ cells/cm²).
-
Monolayer Integrity: Monitor the formation of a confluent monolayer and measure the Transendothelial Electrical Resistance (TEER) daily. The assay can be initiated once TEER values stabilize at a consistent level (typically >100 Ω·cm² for bEnd.3 cells).[7]
-
Permeability Assay:
-
Wash the apical and basolateral compartments with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the this compound solution (at a known concentration in transport buffer) to the apical (donor) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of this compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration of this compound in the donor compartment.
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the hydrophobic compound this compound using a single emulsion-solvent evaporation method.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent such as dichloromethane (B109758) or acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose (B13894) or trehalose).
-
Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential, morphology (using SEM or TEM), and encapsulation efficiency.[16][17]
Protocol 3: Formulation of this compound-Loaded Liposomes
This protocol outlines the preparation of liposomes encapsulating this compound using the thin-film hydration method.[18]
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of a phospholipid like soy phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Characterization: Characterize the liposomes for their size, PDI, zeta potential, morphology, and encapsulation efficiency.[11][18]
Visualizations
References
- 1. Drug delivery to the brain via the nasal route of administration: exploration of key targets and major consideration factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. Nano? Are you sure? - Uncovering the truth behind inconsistent particle size data and the three key steps of dispersion-Kelly Chemical Electronics [en.es-kelly.com]
- 4. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for Nanoparticle Size Characterization – CD Bioparticles Blog [cd-bioparticles.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. NASAL DELIVERY - A Promising Route of Drug Delivery to the Brain: Scientific Considerations [drug-dev.com]
- 14. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arzanol Extraction from Helichrysum Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Arzanol from Helichrysum species.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No this compound Yield in Solvent Extraction
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is a phloroglucinol (B13840) α-pyrone, showing good solubility in organic solvents like acetone (B3395972) and ethanol (B145695), but poor solubility in water.[1] Acetone is often recommended for selective extraction to minimize chlorophyll (B73375) co-extraction.[1] For different polarities, ethanol and methanol (B129727) are also commonly used.[2][3] |
| Insufficient Extraction Time | Maceration with acetone is typically carried out for 72 hours at room temperature to ensure thorough extraction.[1] Shorter durations may result in incomplete extraction. |
| Poor Plant Material Quality | The concentration of this compound can vary depending on the Helichrysum subspecies, geographical location, and harvest time.[4][5] Ensure the use of high-quality, properly identified plant material, specifically the aerial parts (leaves and flower heads).[1][6] |
| Degradation of this compound | This compound is sensitive to light and moisture.[1] Ensure that the extraction and subsequent processing steps are carried out with minimal exposure to light and that dried plant material is used. |
| Suboptimal Particle Size | The particle size of the plant material affects solvent penetration.[7] Grinding the dried aerial parts to a uniform, fine powder can increase the surface area available for extraction. |
Issue 2: Low Yield in Supercritical CO₂ (SFE) Extraction
| Potential Cause | Recommended Solution |
| Polarity Mismatch | Supercritical CO₂ is non-polar and may result in lower yields of the relatively polar this compound (~0.5%).[1] The addition of a polar co-solvent like ethanol can significantly increase the extraction yield by modifying the polarity of the supercritical fluid.[2] |
| Suboptimal Pressure and Temperature | The density of the supercritical fluid, which is dependent on pressure and temperature, is a critical parameter. For Helichrysum italicum, SFE has been performed at pressures ranging from 100 to 350 bar and temperatures from 40 to 60°C.[2][8][9] Optimization of these parameters is crucial for maximizing yield. |
| High Moisture Content of Plant Material | While some studies suggest increased moisture can enhance solubility, it can also affect the efficiency of non-polar SFE.[9] Using dried plant material is generally recommended. |
| Insufficient CO₂ Flow Rate or Extraction Time | A lower flow rate or shorter extraction time may not be sufficient to extract all the available this compound. These parameters should be optimized for the specific SFE system being used. |
Issue 3: Co-extraction of Impurities
| Potential Cause | Recommended Solution |
| Non-selective Solvent | While effective, solvents like methanol and ethanol can co-extract a wide range of compounds, including chlorophyll and other polyphenols.[2][3] |
| Solution | Employ a multi-step extraction or purification process. A common method involves a primary extraction with acetone, followed by solid-phase extraction (SPE) to fractionate the crude extract and isolate this compound.[1][6] |
| Inadequate Fractionation | A single extraction step is often insufficient for obtaining pure this compound. |
| Solution | After initial extraction, use chromatographic techniques such as gravity column chromatography or High-Performance Liquid Chromatography (HPLC) for purification.[6] |
Frequently Asked Questions (FAQs)
1. What is the expected yield of this compound from Helichrysum italicum?
The yield of this compound can vary significantly depending on the extraction method and the plant material. Using acetone maceration, approximately 780 mg of this compound can be isolated from 1 kg of dried aerial parts of H. italicum ssp. microphyllum.[6] Supercritical CO₂ extraction generally results in lower yields, around 0.5%, but this can be improved with the use of co-solvents.[1][2]
2. Which part of the Helichrysum plant contains the highest concentration of this compound?
This compound is primarily extracted from the aerial parts of Helichrysum italicum, specifically the leaves and flower heads.[1][6]
3. What is the best solvent for this compound extraction?
Acetone is a highly effective solvent for selectively extracting this compound while minimizing the co-extraction of chlorophyll.[1] Ethanol and methanol are also commonly used organic solvents for extracting polyphenols, including this compound, from Helichrysum italicum.[2][3] The choice of solvent depends on the desired purity of the initial extract and the subsequent purification steps.
4. Can Ultrasound-Assisted Extraction (UAE) be used for this compound?
Yes, Ultrasound-Assisted Extraction is a "green" and efficient method for extracting phenolics from Helichrysum italicum.[10] UAE can enhance extraction efficiency, reduce extraction time, and lower solvent consumption.[11][12] The use of skin-friendly cyclodextrins in UAE has also been explored to improve the extraction of phenolics.[10]
5. How can I improve the yield of this compound in Supercritical CO₂ extraction?
To improve this compound yield in SFE, consider the following:
-
Use a Co-solvent: Adding a polar co-solvent like ethanol can nearly double the extraction yield by increasing the solubility of this compound in the supercritical fluid.[2]
-
Optimize Parameters: Systematically optimize the pressure and temperature to achieve the ideal CO₂ density for this compound extraction. Studies have used pressures up to 350 bar and temperatures around 40°C.[2]
6. How should I store the extracted this compound?
This compound is sensitive to light and moisture.[1] It is typically isolated as a pale yellow solid.[1] For storage, it should be kept in a tightly sealed container, protected from light, and in a cool, dry place.
7. What analytical methods are used to quantify this compound?
High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of this compound in extracts.[2][13]
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent/Fluid | Typical Yield | Advantages | Disadvantages |
| Maceration | Acetone | ~780 mg / 1 kg dried plant material[6] | Simple, effective, selective for this compound[1] | Time-consuming (72h)[1] |
| Supercritical CO₂ (SFE) | CO₂ | ~0.5%[1] | Non-toxic, solvent-free extracts[2] | Lower yield for polar compounds, requires specialized equipment[1] |
| SFE with Co-solvent | CO₂ with Ethanol | Yield can be almost doubled compared to SFE without co-solvent[2] | Higher yield of polar compounds[2] | Requires optimization of co-solvent concentration |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures, Cyclodextrin solutions[10][14] | High efficiency | Rapid, reduced solvent and energy consumption[11][12] | Requires specialized equipment |
Experimental Protocols
Protocol 1: Acetone Maceration and Solid-Phase Extraction
This protocol is based on the method described by Appendino et al. (2007).[1][6]
-
Primary Extraction:
-
Macerate 1 kg of fresh or dried aerial parts (leaves and flower heads) of Helichrysum italicum ssp. microphyllum in 5 L of acetone for 72 hours at room temperature.[1]
-
Filter the mixture and concentrate the extract under reduced pressure.
-
-
Fractionation (Solid-Phase Extraction):
-
Subject the concentrated crude extract to solid-phase extraction.
-
Elute with a sequence of solvents of increasing polarity, such as petroleum ether, ethyl acetate, and acetone, to separate the fractions.[6]
-
-
Purification:
-
Further purify the this compound-containing fraction using gravity column chromatography or HPLC to isolate the pure compound.[6]
-
Protocol 2: Supercritical CO₂ (SFE) Extraction
This protocol provides a general guideline based on literature reports.[2]
-
Preparation:
-
Grind dried Helichrysum italicum flowers to a uniform particle size.
-
Load the ground material into the extraction vessel of the SFE system.
-
-
Extraction:
-
Set the extraction parameters. A starting point could be a pressure of 350 bar and a temperature of 40°C.[2]
-
If using a co-solvent, introduce ethanol into the CO₂ stream at a predetermined ratio.
-
Pump supercritical CO₂ (with or without co-solvent) through the extraction vessel for a set duration.
-
-
Collection:
-
De-pressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds, including this compound, to precipitate for collection.
-
-
Analysis:
-
Analyze the collected extract using HPLC to determine the this compound content.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key parameters influencing this compound yield in Supercritical Fluid Extraction.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. Buy this compound (EVT-260135) | 32274-52-5 [evitachem.com]
- 2. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. A Review and Evaluation of the Data Supporting Internal Use of Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Application of Ultrasound as Clean Technology for Extraction of Specialized Metabolites From Stinging Nettle (Urtica dioica L.) [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-Assisted Extraction, LC–MS/MS Analysis, Anticholinesterase, and Antioxidant Activities of Valuable Natural Metabolites from Astragalus armatus Willd.: In Silico Molecular Docking and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Arzanol-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Arzanol, particularly concerning its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a natural compound, specifically a prenylated phloroglucinol (B13840) α-pyrone, that has been identified as a potent anti-inflammatory and antioxidant agent.[1] Its primary biological activities include the inhibition of pro-inflammatory enzymes and transcription factors such as NF-κB, as well as exhibiting cytoprotective effects against oxidative stress.[1]
Q2: Does this compound exhibit cytotoxicity in non-cancerous cell lines?
This compound has been shown to have a favorable safety profile in non-cancerous cell lines. Studies indicate that it shows minimal to no significant cytotoxicity at concentrations below 100 μM in various normal cell lines, including monkey kidney fibroblasts (VERO) and human keratinocytes (HaCaT).[2][3] In contrast, it can exhibit selective cytotoxicity towards certain cancer cell lines.
Q3: What are the observed cytoprotective effects of this compound in normal cells?
In non-cancerous cells, this compound demonstrates significant cytoprotective properties, primarily by mitigating oxidative stress. It has been shown to reduce the formation of reactive oxygen species (ROS), inhibit lipid peroxidation, and protect against apoptosis (programmed cell death) induced by oxidative stressors like hydrogen peroxide (H₂O₂).[2][3][4] Furthermore, this compound helps in preserving mitochondrial health by preventing the depolarization of the mitochondrial membrane under stress conditions.[3]
Q4: What is the primary mechanism behind this compound's cytoprotective effects?
The cytoprotective effects of this compound are largely attributed to its potent antioxidant and anti-inflammatory properties. It can directly scavenge free radicals and chelate metals involved in oxidative processes.[1] Additionally, this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.[1] It is also hypothesized to activate the Nrf2 antioxidant response pathway, a critical cellular defense mechanism against oxidative stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cytotoxicity observed in a non-cancerous cell line at concentrations below 100 µM. | 1. Cell line sensitivity: Some cell lines may be inherently more sensitive. 2. Experimental conditions: High cell density, prolonged incubation times, or nutrient-depleted media can exacerbate cytotoxicity. 3. Compound purity/stability: Impurities in the this compound sample or degradation of the compound. | 1. Perform a dose-response curve: Determine the precise IC50 for your specific cell line. 2. Optimize experimental parameters: Use a lower, optimal cell seeding density and ensure fresh media. Reduce incubation time if possible. 3. Verify compound quality: Use high-purity this compound and prepare fresh stock solutions. Store stock solutions appropriately (protected from light at -20°C). |
| High background in ROS (Reactive Oxygen Species) assay (e.g., DCFDA). | 1. Phenol (B47542) red interference: Phenol red in the culture medium can auto-oxidize and generate a background signal. 2. Light-induced ROS production: The DCFDA probe can be light-sensitive. 3. Cellular stress: Sub-optimal cell culture conditions can lead to baseline ROS production. | 1. Use phenol red-free media for the duration of the assay. 2. Protect from light: Perform incubations and readings in the dark or under subdued light. 3. Ensure healthy cell culture: Use cells that are in the logarithmic growth phase and handle them gently. |
| Inconsistent results in apoptosis assays (e.g., Caspase-3 activity). | 1. Sub-optimal induction of apoptosis: The concentration or duration of the apoptotic stimulus (if used) may not be optimal. 2. Timing of measurement: Caspase activity is transient. Measurements may be taken too early or too late. 3. Lysate preparation: Inefficient cell lysis can lead to incomplete extraction of caspases. | 1. Titrate the apoptotic inducer: Determine the optimal concentration and time for apoptosis induction in your cell line. 2. Perform a time-course experiment: Measure caspase activity at multiple time points after treatment to identify the peak activity. 3. Ensure complete lysis: Use a suitable lysis buffer and follow the manufacturer's protocol carefully. Consider freeze-thaw cycles to enhance lysis. |
| Difficulty in observing a cytoprotective effect of this compound. | 1. Insufficient oxidative stress: The concentration of the stress-inducing agent (e.g., H₂O₂) may be too low to cause significant cell death. 2. This compound concentration: The concentration of this compound used may be too low to provide a protective effect. 3. Pre-incubation time: The pre-incubation time with this compound may not be sufficient for the cells to mount a protective response. | 1. Optimize stressor concentration: Perform a dose-response of the stressor to find a concentration that induces approximately 50% cell death. 2. Test a range of this compound concentrations: Typically, cytoprotective effects are observed in the 5-50 µM range. 3. Optimize pre-incubation time: A pre-incubation of 2 to 24 hours with this compound before applying the stressor is often effective. |
Data Presentation
Table 1: Cytotoxicity and Cytoprotective Concentrations of this compound in Non-Cancerous Cell Lines
| Cell Line | Organism | Cell Type | Cytotoxicity (IC50) | Cytoprotective Concentration Range | Reference |
| VERO | Monkey | Kidney Fibroblast | > 100 µM | 7.5 - 40 µM | [5] |
| HaCaT | Human | Keratinocyte | > 100 µM | 5 - 100 µM | [2][3] |
| Differentiated Caco-2 | Human | Intestinal Epithelial | Not significantly cytotoxic at concentrations used for protection | Not specified, but protective effects observed | |
| Normal Human Fibroblasts | Human | Fibroblast | Generally low, specific IC50 not reported | Not specified |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
DCFDA Assay for Intracellular ROS Measurement
This assay measures the levels of reactive oxygen species within cells.
Materials:
-
Black, clear-bottom 96-well plates
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 20 mM in DMSO)
-
Phenol red-free cell culture medium
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Prepare a 20 µM working solution of DCFDA in serum-free medium.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add the this compound treatment (and/or oxidative stressor) in phenol red-free medium.
-
Measure fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Caspase-3 Activity Assay
This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Reaction buffer
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Treat cells with this compound and/or an apoptosis-inducing agent.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship of this compound's concentration-dependent effects.
Caption: Workflow for evaluating this compound's cytoprotective effects.
Caption: Hypothesized Nrf2 activation pathway by this compound.
References
- 1. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. This compound, a natural phloroglucinol α-pyrone, protects HaCaT keratinocytes against H2O2-induced oxidative stress, counteracting cytotoxicity, reactive oxygen species generation, apoptosis, and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antioxidant and cytotoxic activity of this compound, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Arzanol for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral delivery of Arzanol in in vivo experiments. Due to its poor water solubility and high serum protein binding, achieving adequate oral bioavailability of this compound is a critical hurdle for preclinical research.[1] This guide offers insights into potential formulation strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key therapeutic targets?
This compound is a natural prenylated phloroglucinol (B13840) α-pyrone with a range of demonstrated pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways. Notably, this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation, and acts as a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes crucial for the production of pro-inflammatory mediators.[2][4][5] It also shows high-affinity binding to SIRT1, a protein involved in metabolic regulation.[3][6]
Q2: Why is the oral bioavailability of this compound low?
The primary challenges to achieving high oral bioavailability with this compound are its poor water solubility and extensive binding to serum albumin.[1] Poor solubility limits the dissolution of this compound in the gastrointestinal fluids, which is a prerequisite for absorption. High serum protein binding can sequester the compound in the bloodstream, reducing its availability to target tissues.[1] These factors contribute to a significant discrepancy between its potent in vitro activity and the doses required for in vivo efficacy.[1]
Q3: What in vivo efficacy has been observed with this compound, despite its low oral bioavailability?
Despite challenges with oral delivery, in vivo studies using intraperitoneal (i.p.) administration have demonstrated the potent anti-inflammatory effects of this compound. In a rat pleurisy model, i.p. administration of this compound at 3.6 mg/kg significantly reduced inflammatory markers.[7][8] This indicates that once this compound reaches the systemic circulation, it is highly active.
Troubleshooting Guide: Improving this compound's Oral Bioavailability
This section provides potential formulation strategies to enhance the oral bioavailability of this compound. While specific data for this compound formulations are limited, these established techniques for poorly soluble drugs offer promising avenues for investigation.
Issue: Poor dissolution of this compound in the gastrointestinal tract.
Solution 1: Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level, which can enhance dissolution rates and improve bioavailability.[9]
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or a polyethylene (B3416737) glycol (PEG).[10]
-
Dissolution: Dissolve both this compound and the carrier in a suitable organic solvent (e.g., methanol, ethanol, or a mixture). The ratio of drug to carrier should be optimized (e.g., 1:1, 1:2, 1:4).[11]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying. Spray drying is often preferred as it can produce a fine, uniform powder.[10][12]
-
Characterization: Characterize the resulting solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[10]
Solution 2: Nanoparticle Formulation
Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution.
Experimental Protocol: Preparation of this compound Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., ethyl cellulose) in a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform.[13]
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., poloxamer 188) under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure. This causes the nanoparticles to precipitate.[13]
-
Purification and Characterization: Collect the nanoparticles by centrifugation, wash to remove excess surfactant, and lyophilize. Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.
Solution 3: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming water-soluble inclusion complexes.[14][15][16]
Experimental Protocol: Preparation of this compound-Cyclodextrin Complexes by Kneading
-
Molar Ratio Selection: Determine the optimal molar ratio of this compound to a cyclodextrin derivative (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
Kneading: Mix the this compound and cyclodextrin in a mortar. Add a small amount of a water-alcohol mixture and knead the paste for a defined period (e.g., 45-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Pulverize the dried complex and characterize it for complexation efficiency, solubility, and dissolution rate.
Issue: Poor absorption of this compound across the intestinal epithelium.
Solution: Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)
Lipid-based formulations can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[17][18][19] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[20][21]
Experimental Protocol: Development of an this compound SEDDS Formulation
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol P).
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying regions.
-
Formulation Preparation: Prepare the SEDDS formulation by dissolving this compound in the selected oil, then adding the surfactant and co-surfactant. Mix until a clear and homogenous solution is formed.[22]
-
Characterization: Evaluate the formulation for self-emulsification time, droplet size, and zeta potential upon dilution in aqueous media. Assess the in vitro drug release profile.
Data Summary
Table 1: In Vivo Anti-inflammatory Activity of this compound (Intraperitoneal Administration)
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rat Pleurisy Model | 3.6 mg/kg | Intraperitoneal (i.p.) | Significantly reduced exudate formation (59%), cell infiltration (48%), and PGE2 levels (47%). | [7][8][23] |
Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Improving Oral Bioavailability
Caption: Workflow for enhancing this compound's oral bioavailability.
Logical Relationship of Formulation Strategies
Caption: Logic of formulation strategies for this compound.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. This compound: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 10. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. symmetric.events [symmetric.events]
- 20. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Arzanol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Arzanol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in preparing this compound analogs?
A1: The synthesis of this compound analogs, which feature a prenylated phloroglucinol (B13840) moiety linked to an α-pyrone ring, presents several key challenges:
-
Control of Regioselectivity: Directing acylation and prenylation to specific positions on the electron-rich phloroglucinol core can be difficult, often leading to mixtures of isomers.
-
Stability of Intermediates: Phloroglucinol derivatives are susceptible to oxidation, particularly under basic conditions, which can result in discoloration and decomposition of synthetic intermediates.[1]
-
α-Pyrone Ring Stability: The α-pyrone ring is sensitive to both acidic and basic conditions, which can lead to ring-opening side reactions during synthesis or workup.[2][3][4]
-
Purification: The polar nature of the phenolic hydroxyl groups in this compound analogs can make purification by standard column chromatography challenging, often requiring specialized techniques.[5][6]
-
Protecting Group Strategy: The multiple hydroxyl groups on the phloroglucinol ring necessitate a robust protecting group strategy to achieve selective modifications. The introduction and removal of these protecting groups can introduce additional steps and potential for side reactions.[7][8][9][10]
Troubleshooting Guides
Problem 1: Low yield and multiple products in the acylation of the phloroglucinol core.
Q: I am attempting a Friedel-Crafts acylation of a phloroglucinol derivative and observing a low yield of the desired product along with several unidentified byproducts. How can I improve the selectivity and yield?
A: Friedel-Crafts acylation on highly activated rings like phloroglucinol can be prone to polysubstitution and other side reactions.[11] Here are some troubleshooting steps:
-
Possible Cause 1: Over-acylation (Polysubstitution)
-
Solution: The high electron density of the phloroglucinol ring makes it susceptible to multiple acylations. To favor mono-acylation, consider the following:
-
Use milder Lewis acids: Instead of strong Lewis acids like AlCl₃, try using milder catalysts such as ZnCl₂, FeCl₃, or BF₃·OEt₂.
-
Control stoichiometry: Use a 1:1 molar ratio of the phloroglucinol substrate to the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help.
-
Lower reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.
-
-
-
Possible Cause 2: O-acylation followed by Fries rearrangement
-
Solution: The hydroxyl groups of phloroglucinol can undergo O-acylation, which may then rearrange to the C-acylated product under the reaction conditions (Fries rearrangement). This can lead to a mixture of products. To favor direct C-acylation:
-
Use a non-polar solvent: Solvents like nitrobenzene (B124822) or carbon disulfide can favor C-acylation.
-
Employ a different acylation method: Consider using a Houben-Hoesch reaction, which is more specific for C-acylation of polyhydroxy phenols.
-
-
-
Possible Cause 3: Decomposition of starting material or product
-
Solution: Phloroglucinol derivatives can be sensitive to strong acidic conditions.
-
Reduce reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent product degradation.
-
Aqueous workup: Ensure the workup procedure effectively removes the Lewis acid to prevent further reactions.
-
-
Experimental Protocol: Selective Mono-acylation of Phloroglucinol
-
Dissolve the phloroglucinol derivative (1 equivalent) in a suitable solvent (e.g., nitrobenzene or CS₂) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., ZnCl₂, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Add the acyl chloride or anhydride (B1165640) (1 equivalent) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Problem 2: Mixture of C- and O-prenylated products.
Q: During the prenylation of my acylphloroglucinol intermediate, I am obtaining a mixture of the desired C-prenylated product and the O-prenylated side product. How can I improve the selectivity for C-prenylation?
A: The competition between C- and O-alkylation is a common challenge in the synthesis of prenylated phenols. The outcome is often dependent on the reaction conditions.
-
Possible Cause 1: Use of a polar, aprotic solvent.
-
Solution: O-alkylation is often favored in polar aprotic solvents like DMF or acetone. To promote C-prenylation, consider using a non-polar solvent like benzene (B151609), toluene, or dioxane.
-
-
Possible Cause 2: Strong base and high temperature.
-
Solution: While a base is required to deprotonate the phenolic hydroxyl group, strong bases and high temperatures can favor the thermodynamically more stable O-prenylated product.
-
Use a milder base: Try using a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH.
-
Optimize temperature: Run the reaction at a lower temperature for a longer period.
-
-
-
Possible Cause 3: Nature of the prenylating agent.
-
Solution: The reactivity of the prenylating agent can influence the C/O selectivity.
-
Use prenyl bromide: Prenyl bromide is a commonly used reagent for this transformation.
-
Consider enzymatic prenylation: Biocatalytic methods using prenyltransferases can offer high regioselectivity for C-prenylation.[12]
-
-
Experimental Protocol: Selective C-prenylation of an Acylphloroglucinol
-
To a solution of the acylphloroglucinol (1 equivalent) in dry benzene or toluene, add a mild base such as powdered K₂CO₃ (2-3 equivalents).
-
Add prenyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product using column chromatography on silica (B1680970) gel.
Problem 3: Degradation or ring-opening of the α-pyrone moiety.
Q: I am observing the disappearance of my α-pyrone containing intermediate during a reaction or workup. What conditions can cause the α-pyrone ring to open, and how can I prevent it?
A: The α-pyrone ring is an unsaturated lactone and is susceptible to nucleophilic attack and ring-opening under both basic and acidic conditions.[2][3][4]
-
Possible Cause 1: Basic conditions.
-
Solution: Strong bases can hydrolyze the lactone.
-
Avoid strong bases: If a base is necessary, use a mild, non-nucleophilic base like DBU or a hindered amine.
-
Anhydrous conditions: Ensure that the reaction is carried out under strictly anhydrous conditions if a base is used.
-
Careful workup: During workup, avoid washing with strong basic solutions (e.g., NaOH, K₂CO₃). Use a saturated solution of NaHCO₃ if a basic wash is necessary, and minimize contact time.
-
-
-
Possible Cause 2: Acidic conditions.
-
Solution: Strong acids can also catalyze the hydrolysis of the α-pyrone.
-
Avoid strong acids: If an acid catalyst is required, use a milder Lewis acid or a solid-supported acid that can be easily filtered off.
-
Neutralize promptly: After an acidic reaction or workup, neutralize the mixture as soon as possible.
-
-
-
Possible Cause 3: Nucleophilic attack.
-
Solution: Nucleophiles other than hydroxide (B78521) can also open the α-pyrone ring.
-
Protect other functional groups: If other nucleophilic functional groups are present in the molecule, they should be appropriately protected.
-
Choose reagents carefully: Avoid using strongly nucleophilic reagents if possible.
-
-
Problem 4: Difficulty in purifying the final this compound analog.
Q: My final this compound analog is proving difficult to purify by standard silica gel chromatography. It either streaks on the column or I get poor separation. What purification strategies are recommended for these types of polar phenolic compounds?
A: The multiple phenolic hydroxyl groups in this compound analogs make them quite polar, which can lead to poor chromatographic behavior on silica gel.
-
Possible Cause 1: Strong interaction with silica gel.
-
Solution: The acidic nature of silica gel can cause strong adsorption and streaking of phenolic compounds.
-
Use a modified mobile phase: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the phenolic hydroxyl groups and reduce tailing.
-
Use deactivated silica: Use silica gel that has been treated with a silanizing agent or use neutral alumina (B75360) for chromatography.
-
-
-
Possible Cause 2: High polarity of the compound.
-
Solution: If the compound is too polar for normal-phase chromatography, consider alternative methods.
-
Reversed-phase chromatography: Reversed-phase HPLC (RP-HPLC) or MPLC using a C18-functionalized stationary phase is often very effective for purifying polar compounds.[5] A water/acetonitrile (B52724) or water/methanol (B129727) gradient is typically used as the mobile phase.
-
Sephadex LH-20 chromatography: This size-exclusion chromatography matrix is well-suited for the separation of polyphenolic compounds.[6] Elution is typically performed with methanol or ethanol.
-
-
Experimental Protocol: Purification of a Polar this compound Analog using RP-HPLC
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto a preparative or semi-preparative RP-HPLC column (e.g., C18).
-
Elute the compound using a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol. The gradient should be optimized based on analytical HPLC runs.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Coupling of Phloracetophenone and α-Pyrone | Paraformaldehyde, mild acid catalyst | 61 | Minassi et al. |
| Coupling of Phloracetophenone and α-Pyrone | Eschenmoser's salt | 65 | Minassi et al. |
| Desilylation and Final Step | TBAF, paraformaldehyde, chloroform, 40°C | 60 | Kothavade et al. |
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of this compound analogs.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Substrate-Dependent Alteration in the C- and O-Prenylation Specificities of Cannabis Prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Arzanol and Curcumin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, natural compounds have emerged as a promising frontier. Among these, Arzanol and Curcumin (B1669340) have garnered significant attention for their potent antioxidant properties. This compound, a phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, and Curcumin, the principal curcuminoid from Curcuma longa, both possess unique chemical structures that underpin their capacity to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defenses. This guide provides an objective comparison of the antioxidant activities of this compound and Curcumin, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of this compound and Curcumin using standardized assays are limited in publicly available literature. However, extensive research has been conducted on Curcumin, providing a baseline for its antioxidant potential. While specific IC50 and ORAC values for this compound are not as widely reported, qualitative comparisons and data from cellular assays provide valuable insights into its efficacy.
Table 1: In Vitro Antioxidant Activity of Curcumin
| Assay | IC50 (µg/mL) | IC50 (µM) | ORAC Value (µmol TE/g) | Reference(s) |
| DPPH Radical Scavenging | 1.08 - 48.93 | 32.86 | - | [1][2][3][4] |
| ABTS Radical Scavenging | 2.58 - 18.54 | - | - | [5][6] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 10.08 - 38.40 | - | - | [2][5] |
| Superoxide Anion Scavenging | 29.63 | - | - | [2] |
| Nitric Oxide Radical Scavenging | 24.94 - 37.50 | - | - | [2][5] |
| Oxygen Radical Absorbance Capacity (ORAC) | - | - | ~127,068 - 1,500,000 | [7][8] |
Note: IC50 values for Curcumin can vary significantly depending on the specific experimental conditions, including solvent and reaction time.
Mechanisms of Antioxidant Action
Both this compound and Curcumin exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant pathways.
This compound's Antioxidant Mechanism:
This compound's antioxidant activity is attributed to its unique chemical structure, featuring phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[9] Its proposed mechanisms include:
-
Direct Radical Scavenging: The phenolic hydroxyl groups on the phloroglucinol ring are primary sites for radical scavenging.
-
Metal Chelation: The presence of multiple oxygenated functional groups allows this compound to chelate metal ions like copper, which can otherwise participate in redox reactions that generate ROS.[9]
-
Interaction with Phospholipid Membranes: this compound can accumulate at the surface of lipoproteins by interacting with phospholipid polar heads, thereby protecting them from lipid peroxidation.[9]
Curcumin's Antioxidant Mechanism:
Curcumin's antioxidant and anti-inflammatory properties are well-documented.[1] Its mechanisms of action are multifaceted and include:
-
Direct Radical Scavenging: Curcumin's phenolic hydroxyl groups and the β-diketone moiety contribute to its ability to scavenge various free radicals.[10]
-
Modulation of Signaling Pathways: Curcumin can upregulate the expression of antioxidant enzymes by activating the Nrf2-ARE pathway. It can also inhibit pro-inflammatory signaling pathways such as NF-κB.
-
Inhibition of Pro-oxidant Enzymes: Curcumin has been shown to inhibit the activity of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) that are involved in inflammatory processes and the generation of ROS.[1]
Signaling Pathways
The antioxidant effects of both this compound and Curcumin are intricately linked to their ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.
Caption: Simplified signaling pathways for the antioxidant actions of this compound and Curcumin.
Experimental Protocols
Standardized assays are crucial for the quantitative assessment of antioxidant activity. Below are detailed methodologies for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Store in the dark.
-
-
Sample Preparation:
-
Dissolve the test compound (this compound or Curcumin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Caption: General experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of the test compound and a standard antioxidant in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix thoroughly.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion
Both this compound and Curcumin are potent natural antioxidants with significant potential for therapeutic applications. Curcumin's antioxidant activity has been extensively quantified, demonstrating its efficacy in various in vitro assays. While direct comparative quantitative data for this compound is less abundant, existing studies highlight its strong protective effects against lipid peroxidation, often comparable or superior to Curcumin in specific contexts. The distinct yet overlapping mechanisms of action of these two compounds, involving direct radical scavenging and modulation of cellular antioxidant pathways, make them compelling candidates for further investigation in the development of novel antioxidant-based therapies. Future head-to-head comparative studies employing standardized antioxidant assays are warranted to provide a more definitive quantitative comparison of their respective antioxidant potencies.
References
- 1. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of Curcumin - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antioxidant and cytotoxic activity of this compound, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. superfoodly.com [superfoodly.com]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
Arzanol's Anti-Inflammatory Profile: A Comparative Analysis Against NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Arzanol, a natural phloroglucinol (B13840) α-pyrone, with established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the distinct mechanisms of action, present comparative quantitative data from in vitro and in vivo studies, and outline the experimental protocols for the cited research.
Executive Summary
This compound exhibits a unique multi-target anti-inflammatory profile, distinguishing it from traditional NSAIDs. While NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, this compound's mechanism involves the potent inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), alongside the modulation of the NF-κB signaling pathway. This differential activity suggests a potentially safer therapeutic window for this compound, particularly concerning gastrointestinal side effects associated with non-selective COX inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound and common NSAIDs against key enzymes and signaling pathways involved in inflammation.
Table 1: In Vitro Enzyme and Pathway Inhibition (IC50 values in µM)
| Compound | mPGES-1 | 5-LOX | COX-1 | COX-2 | NF-κB |
| This compound | 0.4[1] | 2.3 - 9[1] | 2.3 - 9[1] | >10 (not a direct inhibitor)[1] | Potent Inhibitor |
| Ibuprofen (B1674241) | No significant inhibition reported | No significant inhibition reported | 12 | 80 | - |
| Diclofenac (B195802) | No significant inhibition reported | No significant inhibition reported | 0.076 | 0.026 | - |
| Celecoxib | No significant inhibition reported | No significant inhibition reported | 82 | 6.8 | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Rat Pleurisy Model)
| Compound | Dose | Inhibition of Exudate Formation (%) | Inhibition of Cell Infiltration (%) | Inhibition of PGE2 Levels (%) |
| This compound | 3.6 mg/kg (i.p.) | 59 | 48 | 47 |
Mechanisms of Action: A Comparative Overview
NSAIDs reduce inflammation by inhibiting COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins. Non-selective NSAIDs like ibuprofen and diclofenac inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the stomach lining. COX-2 selective inhibitors, such as celecoxib, were developed to minimize these side effects.
This compound, in contrast, demonstrates a more nuanced mechanism. It potently and selectively inhibits mPGES-1, the terminal enzyme responsible for the production of pro-inflammatory prostaglandin E2 (PGE2).[1][2] This targeted approach leaves the production of other prostaglandins, some of which have protective functions, intact. Furthermore, this compound's dual inhibition of 5-LOX, the key enzyme in the leukotriene pathway, provides a broader anti-inflammatory effect by targeting a separate class of inflammatory mediators.[1] this compound has also been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[3]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro Enzyme Inhibition Assays
1. mPGES-1 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mPGES-1.
-
Methodology:
-
Enzyme Source: Microsomal fractions containing mPGES-1 are prepared from IL-1β-stimulated A549 cells.[2]
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, the test compound at various concentrations, and reduced glutathione (B108866) in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 1 minute at 4°C).
-
Termination and Measurement: The reaction is terminated, and the amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. 5-LOX Inhibition Assay:
-
Objective: To determine the IC50 of a test compound against 5-LOX.
-
Methodology:
-
Enzyme Source: Purified human recombinant 5-LOX or 5-LOX from polymorphonuclear leukocytes (PMNLs).
-
Reaction Mixture: The enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement: The formation of 5-LOX products (e.g., leukotriene B4) is measured using high-performance liquid chromatography (HPLC) or an enzyme immunoassay (EIA).
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
-
3. COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay):
-
Objective: To determine the IC50 of a test compound against COX-1 and COX-2 in a physiologically relevant matrix.
-
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test compound.
-
The blood is allowed to clot at 37°C for 1 hour.
-
The serum is separated by centrifugation.
-
The concentration of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by EIA or LC-MS/MS.
-
-
COX-2 Assay:
-
Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), and various concentrations of the test compound.
-
The blood is incubated at 37°C for 24 hours to allow for COX-2 expression and activity.
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 is measured by EIA or LC-MS/MS.
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 are determined from the respective dose-response curves.
-
4. NF-κB Inhibition Assay (Reporter Gene Assay):
-
Objective: To assess the ability of a compound to inhibit NF-κB activation.
-
Methodology:
-
Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.
-
Treatment: Cells are pre-treated with various concentrations of the test compound.
-
Stimulation: NF-κB activation is induced by a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).
-
Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
Data Analysis: The IC50 value is calculated based on the reduction in reporter gene activity.
-
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Rat Pleurisy Model:
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
-
Methodology:
-
Animals: Male Wistar rats are used for the study.
-
Induction of Pleurisy: A sterile solution of carrageenan is injected into the pleural cavity of the rats to induce an acute inflammatory response.
-
Treatment: The test compound (e.g., this compound) or a vehicle control is administered intraperitoneally (i.p.) or orally at a specific time point relative to the carrageenan injection.
-
Sample Collection: At a predetermined time after carrageenan injection (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.
-
Analysis:
-
The volume of the pleural exudate is measured.
-
The total number of leukocytes in the exudate is counted.
-
The concentration of inflammatory mediators, such as PGE2 and leukotrienes, in the exudate is quantified using EIA or other appropriate methods.
-
-
Data Analysis: The percentage of inhibition of exudate volume, cell infiltration, and mediator production by the test compound is calculated relative to the vehicle control group.
-
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a mechanism of action that is distinct from traditional NSAIDs. Its ability to potently inhibit mPGES-1 and 5-LOX while also modulating the NF-κB pathway suggests a broad-spectrum anti-inflammatory effect. The lack of direct COX-2 inhibition may translate to a more favorable safety profile, particularly with respect to gastrointestinal and cardiovascular side effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory drug.
References
- 1. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Arzanol's Therapeutic Potential: A Comparative Analysis in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Arzanol, a natural phloroglucinol (B13840) α-pyrone, has garnered significant interest for its multifaceted therapeutic potential, demonstrating anti-inflammatory, antioxidant, neuroprotective, and anticancer properties in a variety of preclinical disease models.[1][2][3][4] This guide provides an objective comparison of this compound's performance against established therapeutic agents, supported by experimental data, to validate its potential as a novel drug candidate.
Quantitative Comparison of Bioactivity
This compound's unique therapeutic profile stems from its ability to modulate multiple key signaling pathways involved in disease pathogenesis.[1][5][6] A key advantage of this compound is its dual inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, a feature not present in many current anti-inflammatory drugs.[6] The following tables summarize the in vitro inhibitory concentrations (IC₅₀) of this compound against key inflammatory targets and compare them with relevant alternative drugs. It is important to note that these values are compiled from various studies and are intended for comparative purposes.
| Target | This compound | Alternative Drug | IC₅₀ (Alternative) | Drug Class |
| mPGES-1 | 0.4 µM[6] | Celecoxib | ~0.06 µM (for COX-2) | Selective COX-2 Inhibitor |
| 5-Lipoxygenase (5-LOX) | 2.3-9 µM[6] | Zileuton (B1683628) | 0.3-0.9 µM[7] | 5-LOX Inhibitor |
| NF-κB Activation | ~12 µM[1] | Various | Highly variable | Multiple |
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Drugs.
In vivo studies have further validated this compound's anti-inflammatory efficacy. In a well-established rat model of carrageenan-induced pleurisy, this compound demonstrated a significant reduction in key inflammatory markers at a relatively low dose.
| Compound | Dose | Model | Reduction in Pleural Exudate | Reduction in PGE₂ | Reduction in Leukotrienes |
| This compound | 3.6 mg/kg (i.p.)[5][6] | Rat Carrageenan-Induced Pleurisy | 59%[5] | 47%[5] | 31%[5] |
| Indomethacin | 10-20 mg/kg (oral)[8] | Rat Carrageenan-Induced Paw Edema | ~57%[8] | - | - |
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound and Indomethacin.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying this compound's therapeutic effects and to provide a framework for future research, the following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: Dual Inhibition of Arachidonic Acid Cascade by this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Experimental Workflow for In Vivo Validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used to evaluate the therapeutic potential of this compound.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB activation by measuring the activity of a luciferase reporter gene under the control of an NF-κB response element.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
2. Compound Treatment and Stimulation:
-
After 24 hours, cells are pre-treated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
NF-κB activation is induced by adding TNF-α (10 ng/mL) to the cell culture medium.
3. Luciferase Activity Measurement:
-
Following a 6-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
mPGES-1 and 5-Lipoxygenase (5-LOX) Inhibition Assays
These cell-free assays determine the direct inhibitory effect of this compound on the enzymatic activity of mPGES-1 and 5-LOX.
1. Enzyme Preparation:
-
Microsomal fractions containing mPGES-1 are prepared from IL-1β-stimulated A549 cells.[5]
-
Recombinant human 5-LOX or enzyme from isolated neutrophils can be used.
2. Inhibition Assay:
-
The enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control.
-
The enzymatic reaction is initiated by the addition of the substrate (PGH₂ for mPGES-1, arachidonic acid for 5-LOX).
-
The reaction is allowed to proceed for a specific time at 37°C and then terminated.
3. Product Quantification:
-
The formation of PGE₂ (for mPGES-1) or leukotrienes (for 5-LOX) is quantified using techniques such as ELISA or LC-MS/MS.
-
IC₅₀ values are calculated from the dose-response curves.
Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the anti-inflammatory efficacy of this compound in a live animal model.
1. Animal Model and Induction of Pleurisy:
-
Male Wistar rats are used for the study.
-
Pleurisy is induced by intrapleural injection of a 1% carrageenan solution.[9]
2. Compound Administration:
-
This compound (e.g., 3.6 mg/kg) or a vehicle control is administered intraperitoneally 1 hour before carrageenan injection.[5]
3. Sample Collection and Analysis:
-
Four hours after carrageenan injection, the animals are euthanized, and the pleural exudate is collected.
-
The volume of the exudate is measured, and the total and differential leukocyte counts are determined.
-
The concentrations of PGE₂ and leukotrienes in the exudate are measured by ELISA or other appropriate methods.
4. Histological Analysis:
-
Lung tissue is collected, fixed in formalin, and embedded in paraffin (B1166041) for histological examination to assess tissue damage and inflammatory cell infiltration.
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent with potent anti-inflammatory properties. Its unique dual inhibition of mPGES-1 and 5-LOX, coupled with its ability to suppress the NF-κB signaling pathway, distinguishes it from many existing anti-inflammatory drugs. The preclinical data summarized in this guide provides a strong rationale for further investigation into the therapeutic potential of this compound in a range of inflammatory and other diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the efficacy of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. This compound, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
Arzanol Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from the Mediterranean plant Helichrysum italicum, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4] This guide provides a comprehensive comparison of this compound and its derivatives, focusing on their structure-activity relationships (SAR) in key biological pathways. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate further research and development of novel therapeutic agents based on the this compound scaffold.
Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound can be attributed to its unique chemical structure, featuring a phloroglucinol core linked to an α-pyrone moiety via a methylene (B1212753) bridge.[5][6] SAR studies have primarily focused on modifications of the alkylidene linker and the pyrone ring to understand their impact on the compound's inhibitory potency against key inflammatory enzymes, microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3]
Key findings from these studies indicate that:
-
Pyrone Moiety: Replacement of the methyl groups at the R2 and R3 positions of the pyrone ring with hydrogen atoms does not significantly affect biological activity.[3]
-
Alkylidene Linker: The introduction of a methyl group at the R1 position on the alkylidene linker leads to a slight decrease in the inhibitory activity against both mPGES-1 and 5-LOX.[3] Conversely, attaching a longer n-hexyl group at the R1 position has been shown to be beneficial, enhancing the inhibitory potency.[3]
-
Enolic Hydroxyl Group: The enolic hydroxyl group on the α-pyrone ring is believed to be crucial for the radical scavenging and antioxidant properties of this compound.[7][8]
Quantitative Comparison of this compound and its Derivatives
The following table summarizes the in vitro biological activities of this compound and some of its synthetic derivatives. The data highlights how structural modifications influence their inhibitory concentrations.
| Compound | Target | IC50 Value | Reference |
| This compound | mPGES-1 | 0.4 µM | [9][10][11] |
| This compound | 5-LOX | 3.1 µM | [9][10] |
| This compound | NF-κB | ~12 µM | [9][10] |
| 1'-hexylthis compound | mPGES-1 | 0.2-0.3 µM | [12] |
| 6-diethyl-1′-hexyl-5,5,6-trimethylthis compound | mPGES-1 | 0.2-0.3 µM | [12] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: this compound inhibits the biosynthesis of pro-inflammatory eicosanoids by targeting mPGES-1 and 5-LOX.
Caption: this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
mPGES-1 Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.[13][14][15]
-
Preparation of Microsomal Fraction:
-
Culture A549 human lung carcinoma cells and stimulate with Interleukin-1 beta (IL-1β) (1 ng/mL) for 24-48 hours to induce mPGES-1 expression.[13]
-
Harvest, wash, and resuspend the cells in a homogenization buffer.
-
Homogenize the cells and centrifuge to obtain a microsomal pellet. Resuspend the pellet in a suitable buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the microsomal enzyme preparation.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of PGE2 produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the mPGES-1 activity.
-
5-LOX Inhibition Assay (Cell-Free)
This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.[14][16][17]
-
Reagents:
-
5-LOX enzyme
-
Arachidonic acid (substrate)
-
Fluorometric-based 5-LOX inhibitor screening kit
-
-
Assay Protocol:
-
Incubate different concentrations of the test compound with the 5-LOX enzyme in an assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically over a period of time.
-
The untreated enzyme is considered as the control (100% activity).
-
Calculate the percentage inhibition of 5-LOX activity based on the difference in the rate of fluorescence change between the control and the test samples.
-
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.[1][2][18][19][20]
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.
-
-
Assay Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with the test compound at various concentrations for a specific duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the signaling pathway.
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.
-
Calculate the percentage inhibition of NF-κB activation by comparing the luminescence of treated cells to that of untreated, stimulated cells.
-
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][21][22][23][24]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[22]
-
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare various dilutions of the test compound.
-
In a 96-well plate, add the test compound dilutions and the DPPH working solution.
-
Incubate the plate in the dark at room temperature for a set time.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [5][21][22][23][24]
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.[22]
-
Protocol:
-
Generate the ABTS•+ radical by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.
-
In a 96-well plate, add the test compound dilutions and the ABTS•+ working solution.
-
Incubate for a set time at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of new this compound derivatives.
Caption: A generalized workflow for the development and evaluation of novel this compound derivatives.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. bowdish.ca [bowdish.ca]
- 3. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. naun.org [naun.org]
- 7. Evaluation of the antioxidant and cytotoxic activity of this compound, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. This compound: A Review of Chemical Properties and Biological Activities[v1] | Preprints.org [preprints.org]
- 11. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]
- 24. ijpsonline.com [ijpsonline.com]
Arzanol's Potency Against Drug-Resistant Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health, necessitating the exploration of novel antimicrobial agents. Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from the medicinal plant Helichrysum italicum, has garnered attention for its significant biological activities, including its potential as an antibacterial agent against these resilient pathogens. This guide provides a comprehensive comparison of this compound's efficacy against MRSA with alternative treatments, supported by available experimental data and detailed methodologies.
This compound's Efficacy Profile Against MRSA
This compound has demonstrated potent and selective antibacterial activity against drug-resistant Staphylococcus aureus strains. A key study reported remarkably low Minimum Inhibitory Concentration (MIC) values for this compound, ranging from 1-4 µg/mL against a panel of six drug-resistant S. aureus strains[1]. It is noteworthy that another broad-spectrum antimicrobial screening found this compound to be inactive at a concentration of 20 µg/mL against the standard S. aureus strain ATCC 25923, suggesting its selective potency may be more pronounced against resistant phenotypes[1].
Comparative Analysis with Alternative Antimicrobials
To contextualize the efficacy of this compound, its performance is compared against conventional antibiotics and other natural compounds known for their anti-MRSA activity.
Quantitative Data Summary
The following table summarizes the MIC values of this compound and a selection of alternative agents against MRSA. This data facilitates a direct comparison of their in vitro potency.
| Compound | Class | MIC Range against MRSA (µg/mL) | Reference(s) |
| This compound | Phloroglucinol α-pyrone | 1 - 4 | [1] |
| Vancomycin | Glycopeptide | 1 - 138 | [2] |
| Daptomycin | Lipopeptide | Not specified in provided results | |
| Linezolid | Oxazolidinone | Not specified in provided results | |
| Carvacrol | Terpenoid | 362 - 1024 | [3] |
| Thymol | Terpenoid | 125 - 600 | [4] |
| Geraniol | Terpenoid | MIC = 6,820 | [5] |
| Aspidinol | Phloroglucinol | 0.25 - 2 | [2] |
Experimental Protocols
Detailed and standardized methodologies are paramount for the accurate assessment and comparison of antimicrobial agents. Below are the protocols for key experiments cited in the evaluation of this compound and its alternatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Bacterial Inoculum: A fresh culture of the MRSA strain is grown on an appropriate agar (B569324) medium. Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth - MHB). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included. The plate is incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
The checkerboard assay is utilized to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic).
-
Plate Setup: In a 96-well microtiter plate, one agent (Drug A) is serially diluted horizontally, while the second agent (Drug B) is serially diluted vertically. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (as described in the MIC protocol) and the plate is incubated under appropriate conditions.
-
Data Analysis: The MIC of each drug in combination is determined for each well. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Antimicrobial Efficacy Assessment
The following diagram outlines the logical progression of experiments to evaluate the antimicrobial efficacy of a compound like this compound.
Caption: A typical experimental workflow for assessing a novel antimicrobial agent.
Postulated Mechanism of Action of this compound against S. aureus
The precise signaling pathway of this compound's antibacterial activity is a subject of ongoing research. However, based on the known mechanisms of other phenolic compounds and phloroglucinol derivatives, a plausible mechanism involves the disruption of the bacterial cell membrane and potential inhibition of efflux pumps.
Caption: Postulated dual mechanism of this compound against S. aureus.
References
- 1. preprints.org [preprints.org]
- 2. Frontiers | Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activities of Homemade Matrices Miming Essential Oils Compared to Commercial Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Arzanol's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of the experimental evidence from multiple laboratories supporting the anti-inflammatory mechanisms of Arzanol.
This compound, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has garnered significant attention for its potent anti-inflammatory properties. Multiple research groups have investigated its mechanism of action, providing a body of evidence for its potential as a therapeutic agent. This guide offers a comparative analysis of the key findings from different laboratories, focusing on the cross-validation of its molecular targets and summarizing the experimental data and protocols.
I. Comparative Analysis of In Vitro Inhibitory Activities
The anti-inflammatory effects of this compound have been attributed to its ability to modulate several key signaling pathways and enzymes involved in the inflammatory cascade. This section compares the quantitative data on this compound's inhibitory potency from various studies.
| Target | Reported IC50 Value(s) | Key Study (Lab) | Reference |
| NF-κB Activation | ~5 µg/mL (~12 µM) | Appendino et al. | [1] |
| Not explicitly quantified, but potent inhibition demonstrated | Bauer et al. | [2] | |
| mPGES-1 | 0.4 µM | Bauer et al. | [2] |
| 5-Lipoxygenase (5-LOX) | 3.1 µM | Bauer et al. | [2] |
| Cyclooxygenase-1 (COX-1) | 2.3 - 9 µM (range) | Bauer et al. | [2] |
| Cyclooxygenase-2 (COX-2) derived PGE2 formation | 2.3 - 9 µM (range) | Bauer et al. | [2] |
| Pro-inflammatory Cytokine Release (IL-1β, TNF-α, IL-6, IL-8) | 5.6 - 21.8 µM | Appendino et al. | [1] |
Key Findings:
-
Consistent Inhibition of NF-κB: Both the Appendino and Bauer labs have demonstrated this compound's potent inhibitory effect on the NF-κB signaling pathway, a central regulator of inflammation.[1][2]
-
Potent Dual Inhibitor of mPGES-1 and 5-LOX: A key cross-validated finding is this compound's dual inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[2] This is significant as these enzymes are crucial for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.
-
Moderate COX Inhibition: this compound exhibits moderate inhibitory activity against COX-1 and COX-2.[2] This broader spectrum of activity on the arachidonic acid cascade distinguishes it from highly selective COX inhibitors.
II. In Vivo Anti-inflammatory Efficacy
The in vitro findings have been corroborated by in vivo studies, primarily utilizing a rat model of acute inflammation.
| Animal Model | This compound Dosage | Key Findings | Reference |
| Carrageenan-induced pleurisy in rats | 3.6 mg/kg (i.p.) | - 59% reduction in exudate formation- 48% reduction in cell infiltration- 47% inhibition of PGE2 levels- 31% reduction in LTB4 levels | [3] |
These in vivo results provide strong evidence that this compound's multi-target inhibitory activity observed in vitro translates to significant anti-inflammatory effects in a living organism.[3]
III. Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies to facilitate replication and comparison.
NF-κB Inhibition Assay (Appendino et al.)
-
Cell Line: Human T-lymphocyte cell line (Jurkat).
-
Stimulus: Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.
-
Methodology: A luciferase reporter gene assay was used. The cells were transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Readout: Inhibition of luciferase activity in the presence of this compound was measured to quantify the suppression of NF-κB transactivation.[3]
mPGES-1 Inhibition Assay (Bauer et al.)
-
Enzyme Source: Microsomes from Interleukin-1β (IL-1β)-stimulated A549 human lung carcinoma cells.
-
Substrate: Prostaglandin H2 (PGH2).
-
Methodology: The formation of Prostaglandin E2 (PGE2) from PGH2 by the microsomal mPGES-1 was measured.
-
Readout: PGE2 levels were quantified to determine the inhibitory activity of this compound.[2][4]
5-Lipoxygenase (5-LOX) Inhibition Assay (Bauer et al.)
-
Enzyme Source: Polymorphonuclear leukocytes (PMNLs) isolated from human blood.
-
Methodology: The activity of 5-LOX was determined by measuring the formation of its products.
-
Readout: Leukotriene formation was quantified to assess the inhibitory effect of this compound.[2]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Bauer et al.)
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Methodology: The assay measured the COX-dependent formation of PGE2 from arachidonic acid.
-
Readout: PGE2 levels were quantified to determine the IC50 values for COX-1 and COX-2 inhibition.[2]
In Vivo Carrageenan-Induced Pleurisy in Rats (Bauer et al.)
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Injection of carrageenan into the pleural cavity.
-
Treatment: Intraperitoneal (i.p.) administration of this compound (3.6 mg/kg) prior to carrageenan injection.
-
Parameters Measured:
-
Volume of pleural exudate.
-
Number of infiltrated leukocytes.
-
Levels of PGE2 and Leukotriene B4 (LTB4) in the exudate.[3]
-
IV. Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing this compound's anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
Arzanol's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Arzanol against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933). The experimental data is derived from studies utilizing the carrageenan-induced pleurisy model in rats, a standard for assessing acute inflammation.
This compound, a natural phloroglucinol (B13840) α-pyrone, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5][6][7][8] In vivo studies have validated its potential as an anti-inflammatory agent, primarily through the inhibition of key enzymes and signaling pathways in the inflammatory cascade.[1][2][7] This guide synthesizes the available data to offer a clear comparison of its performance.
Comparative Efficacy in Carrageenan-Induced Pleurisy
The carrageenan-induced pleurisy model in rats is a widely accepted method for evaluating the efficacy of anti-inflammatory compounds. The injection of carrageenan into the pleural cavity elicits an acute inflammatory response characterized by fluid accumulation (exudate), infiltration of inflammatory cells (leukocytes), and the production of inflammatory mediators.
The following table summarizes the quantitative data from in vivo studies on this compound and Indomethacin in this model. It is important to note that the data for this compound and Indomethacin are from separate studies, and therefore, this represents an indirect comparison. Methodological consistency in the animal model, however, allows for a reasonable comparative assessment.
| Parameter | This compound (3.6 mg/kg, i.p.) | Indomethacin (10 mg/kg, p.o.) | Control (Carrageenan only) |
| Exudate Volume (mL) | 0.47 ± 0.06 (59% inhibition) | ~0.5 (inhibition for 6-9h) | 1.15 ± 0.12 |
| Leukocyte Infiltration (cells x 10⁷) | 1.3 ± 0.2 (48% inhibition) | Significant inhibition between 9-24h | 2.5 ± 0.3 |
| Prostaglandin (B15479496) E₂ (PGE₂) in Exudate (ng/mL) | 15.8 ± 2.1 (47% inhibition) | Not Reported | 29.8 ± 3.5 |
| Leukotriene B₄ (LTB₄) in Exudate (ng/mL) | 1.8 ± 0.3 (31% inhibition) | Not Reported | 2.6 ± 0.4 |
| 6-keto Prostaglandin F₁α (PGF₁α) in Exudate (ng/mL) | 0.55 ± 0.08 (27% inhibition) | Not Reported | 0.75 ± 0.1 |
Note: Data for this compound is derived from a study where measurements were taken 4 hours after carrageenan injection. Data for Indomethacin is from a separate study with multiple time points; the presented data reflects the reported inhibitory effects. The control values are representative of the carrageenan-induced inflammatory response in this model.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of these findings.
Carrageenan-Induced Pleurisy in Rats
This in vivo model of acute inflammation is induced as follows:
-
Animal Model: Male Wistar rats (or a similar strain) are typically used.
-
Induction of Pleurisy: Rats are anesthetized, and a small incision is made in the skin over the right side of the chest. A solution of 1% carrageenan in sterile saline (typically 0.1-0.2 mL) is injected into the pleural cavity.[3] A sham group receives an injection of sterile saline only.
-
Drug Administration: this compound (3.6 mg/kg) is administered intraperitoneally (i.p.) shortly before the carrageenan injection.[2] Indomethacin (10 mg/kg) is administered orally (p.o.) prior to carrageenan administration.[4]
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-carrageenan), the animals are euthanized. The pleural cavity is washed with a known volume of heparinized saline to collect the inflammatory exudate.
-
Analysis:
-
The total volume of the exudate is measured.
-
The number of leukocytes in the exudate is determined using a hemocytometer.
-
The concentrations of inflammatory mediators such as PGE₂, LTB₄, and 6-keto PGF₁α in the cell-free supernatant of the exudate are quantified using enzyme-linked immunosorbent assay (ELISA) or other appropriate methods.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Discussion
The in vivo data indicates that this compound at a dose of 3.6 mg/kg i.p. significantly reduces the cardinal signs of acute inflammation in the carrageenan-induced pleurisy model.[2] It demonstrates a notable reduction in exudate volume and leukocyte infiltration, comparable in magnitude to the effects reported for the established NSAID Indomethacin.[4]
A key mechanistic insight is this compound's ability to inhibit the production of multiple pro-inflammatory mediators. Its significant inhibition of PGE₂ synthesis (47%) is a central aspect of its anti-inflammatory action.[2] This is consistent with its known inhibitory effect on microsomal prostaglandin E₂ synthase-1 (mPGES-1).[2][7] Furthermore, this compound's moderate inhibition of LTB₄ (31%) and 6-keto PGF₁α (27%) suggests a broader spectrum of activity compared to agents that selectively target COX enzymes.[2]
In comparison, Indomethacin is a potent non-selective COX inhibitor, which would also lead to a reduction in PGE₂.[4] The available data for Indomethacin in the pleurisy model shows a strong inhibition of exudate formation and leukocyte accumulation.[4] While a direct quantitative comparison of mediator inhibition is not available from the cited studies, both this compound and Indomethacin demonstrate robust anti-inflammatory effects in this in vivo model.
Conclusion
This compound exhibits potent in vivo anti-inflammatory effects in the rat carrageenan-induced pleurisy model, a standard for assessing acute inflammation. Its efficacy in reducing exudate volume and leukocyte infiltration is comparable to that of the established NSAID Indomethacin. Mechanistically, this compound's broad-spectrum inhibition of key inflammatory mediators, including PGE₂ and leukotrienes, underscores its potential as a novel anti-inflammatory agent. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing anti-inflammatory drugs.
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Arzanol's Performance in High-Throughput Screening Assays: A Comparative Guide
For researchers and drug development professionals, identifying potent and selective modulators of key biological pathways is a critical first step. Arzanol, a natural phloroglucinol (B13840) α-pyrone, has emerged as a promising multi-target agent with demonstrated activity in several high-throughput screening (HTS) assays. This guide provides a comparative overview of this compound's performance against other known inhibitors in key assays, supported by experimental data and detailed methodologies.
Quantitative Performance Analysis
This compound has been evaluated for its inhibitory activity against several key targets in inflammatory and disease-related pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and compare them with other relevant compounds.
Note: The IC50 values presented are compiled from various studies and may not have been determined under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Inhibition of mPGES-1
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2, a central mediator of inflammation and pain.
| Compound | Type | mPGES-1 IC50 (µM) | Reference |
| This compound | Natural Product | 0.4 | [1][2] |
| MF-63 | Synthetic | 0.027 | [3] |
| PF-4693627 | Synthetic | 0.003 | [3] |
| Licofelone | Synthetic | 6 | [3] |
| Carnosol | Natural Product | 10.9 | [3] |
Table 2: Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and allergic reactions.
| Compound | Type | 5-LOX IC50 (µM) | Reference |
| This compound | Natural Product | 3.1 | [2] |
| Zileuton | Synthetic Drug | 0.18 - 3.7 | [4][5] |
| MK-886 | FLAP Inhibitor | ~0.1 | [4] |
| Atreleuton | Synthetic | Not specified | [6] |
| Nordihydroguaiaretic acid (NDGA) | Natural Product | ~0.1 | [4][5] |
| Acetyl-keto-beta-boswellic acid (AKBA) | Natural Product | <10 | [7] |
Table 3: Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
| Compound | Type | NF-κB Inhibition IC50 | Reference |
| This compound | Natural Product | ~5 µg/mL | [1] |
| Parthenolide | Natural Product | Not specified | [8] |
| Ecteinascidin 743 | Natural Product | 20 nM | [9] |
| Digitoxin | Natural Product | 70 - 90 nM | [9] |
| Bortezomib | Synthetic Drug | Not specified | [9] |
| IKK-16 | Synthetic | 480 nM | [10] |
Table 4: Modulation of Autophagy
This compound was identified as a modulator of autophagy in a flow cytometry-based high-throughput screen of a natural compound library.[11][12] While a specific IC50 for autophagy modulation is not provided, its activity was significant enough to warrant further investigation. For comparison, IC50 values for other known autophagy inhibitors are presented.
| Compound | Type | Autophagy Inhibition IC50 (µM) | Reference |
| This compound | Natural Product | Identified as a modulator | [11] |
| Chloroquine | Synthetic | Not specified | [13] |
| 3-Methyladenine (3-MA) | Synthetic | Not specified | [14] |
| LAI-1 | Synthetic | 15.47 (A549 cells) | [15] |
Table 5: Inhibition of SIRT1
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a key role in various cellular processes, including metabolism and aging.
| Compound | Type | SIRT1 IC50 (µM) | Reference |
| This compound | Natural Product | Comparable to Nicotinamide (B372718) | [16] |
| Nicotinamide | Natural Product | 50 - 184 | [16] |
| EX-527 (Selisistat) | Synthetic | 0.038 - 0.098 | [17] |
| Sirtinol | Synthetic | 40 - 131 | [16][18] |
| Cambinol | Synthetic | 56 | [16] |
| Resveratrol | Natural Product | Activator | [18] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are outlines of the key high-throughput screening assays used to evaluate this compound's performance.
mPGES-1 Inhibition Assay (Fluorometric)
This cell-free assay directly measures the enzymatic activity of mPGES-1.
-
Reagents : Recombinant human mPGES-1, prostaglandin H2 (PGH2) substrate, test compounds, glutathione (B108866) (GSH), reaction buffer, stop solution, and a PGE2 detection kit.
-
Procedure :
-
The mPGES-1 enzyme is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of PGH2 and GSH.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
A stop solution is added to terminate the reaction.
-
The amount of PGE2 produced is quantified using a fluorometric detection kit.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined from a dose-response curve.[19]
-
5-LOX Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Reagents : Purified human 5-LOX, arachidonic acid (substrate), test compounds, and assay buffer.
-
Procedure :
-
The 5-LOX enzyme is pre-incubated with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of 5-LOX products is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
The rate of reaction is calculated, and the percentage of inhibition is determined to derive the IC50 value.[6][20]
-
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB.
-
Cell Line : A human cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure :
-
Cells are seeded in a multi-well plate and treated with various concentrations of the test compound.
-
NF-κB signaling is induced using an appropriate stimulus (e.g., TNF-α).
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.
-
The IC50 value is calculated from the dose-dependent inhibition of luciferase activity.[21][22][23][24]
-
Autophagy Modulation Assay (Flow Cytometry)
This high-throughput assay identifies compounds that modulate autophagy by measuring the levels of autophagy-related proteins.
-
Cell Line : A cell line stably expressing a fluorescently tagged autophagy marker, such as LC3 (e.g., mCitrine-LC3).
-
Procedure :
-
Cells are treated with compounds from a library in a multi-well plate format.
-
After incubation, the cells are harvested and fixed.
-
The fluorescence intensity of the autophagy marker is quantified using a high-throughput flow cytometer.
-
An increase or decrease in fluorescence compared to controls indicates modulation of autophagy.[11][13][25]
-
SIRT1 Inhibition Assay (Fluorometric)
This biochemical assay measures the deacetylase activity of SIRT1.
-
Reagents : Recombinant human SIRT1, a fluorogenic acetylated peptide substrate, NAD+, test compounds, and a developer solution.
-
Procedure :
-
SIRT1 is incubated with the test compound and NAD+.
-
The fluorogenic substrate is added to initiate the deacetylation reaction.
-
A developer solution is then added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence is measured, and the percentage of inhibition is used to determine the IC50 value.[26][27][28][29]
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 11. High-throughput screening for natural compound-based autophagy modulators reveals novel chemotherapeutic mode of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel quantitative autophagy analysis by organelle flow cytometry after cell sonication [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Flow Cytometry for autophagy | alphavirus.org [alphavirus.org]
- 26. A fluorometric assay of SIRT1 deacetylation activity through quantification of nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Neuroprotective Effects of Arzanol and Other Natural Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature reveals that Arzanol, a natural compound, demonstrates significant neuroprotective effects, positioning it as a noteworthy candidate for further research in the development of therapies for neurodegenerative diseases. This guide provides a comparative analysis of this compound's neuroprotective properties against other well-researched natural compounds: Curcumin (B1669340), Resveratrol (B1683913), and Epigallocatechin Gallate (EGCG). The comparison focuses on their mechanisms of action, supported by quantitative experimental data, to offer an objective overview for researchers, scientists, and drug development professionals.
Key Mechanisms of Neuroprotection
The neuroprotective effects of these natural compounds are primarily attributed to their antioxidant and anti-inflammatory properties. They employ various mechanisms to protect neuronal cells from damage induced by oxidative stress and inflammation, key contributors to the pathology of neurodegenerative disorders.
This compound , a prenylated phloroglucinol (B13840) α-pyrone, exhibits potent antioxidant and anti-inflammatory activities. Experimental data shows its efficacy in protecting neuronal cells from oxidative stress-induced apoptosis and reducing the production of reactive oxygen species (ROS).[1][2][3] A key mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[4]
Curcumin , the principal curcuminoid of turmeric, is well-documented for its neuroprotective capabilities stemming from its strong antioxidant and anti-inflammatory actions.[5] It effectively scavenges free radicals and inhibits inflammatory pathways, including the NF-κB pathway.[6][7]
Resveratrol , a polyphenol found in grapes and other fruits, exerts its neuroprotective effects through multiple pathways. It is known to activate sirtuin 1 (SIRT1), a protein with a crucial role in cellular health and longevity, and also inhibits the NF-κB pathway.[8][9]
Epigallocatechin Gallate (EGCG) , the most abundant catechin (B1668976) in green tea, demonstrates neuroprotective potential by modulating various signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activity of IκB kinase (IKK), a key regulator of the NF-κB pathway.[10][11]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of the efficacy of this compound, Curcumin, Resveratrol, and EGCG in key neuroprotective assays.
| Compound | Assay | Cell Line | Challenge | Concentration | Result | Reference |
| This compound | Cell Viability (MTT) | Differentiated SH-SY5Y | 0.25 mM H₂O₂ | 25 µM | Significant protection | [1][2] |
| ROS Production (H₂DCFDA) | Differentiated SH-SY5Y | 0.5 mM H₂O₂ | 5, 10, 25 µM | Significant reduction in ROS | [1][2][3] | |
| Apoptosis (PI/NucView) | Differentiated SH-SY5Y | 0.25 mM H₂O₂ | 10, 25 µM | Significant reduction in apoptosis | [1][2][3] | |
| Curcumin | Cell Viability (MTT) | SH-SY5Y | 1000 µM H₂O₂ | 5, 10, 20 µM | Increased viability from 22.4% to ~63-70% | |
| Caspase-3/7 Activation | SH-SY5Y | H₂O₂ + G2385R-LRRK2 | 1 µM | Significant reduction | [12] | |
| Resveratrol | Cell Viability (MTS) | SH-SY5Y | 250 µM H₂O₂ | 0.1, 1, 10 µM | Enhanced cellular survival | [13] |
| Apoptosis (Caspase-3) | SH-SY5Y | 2 mM H₂O₂ | 2.5, 5 µM | Significant reduction in active caspase-3 | [14] | |
| EGCG | Cell Viability (MTS) | SH-SY5Y | 250 µM H₂O₂ | 0.1, 1, 10 µM | Enhanced cellular survival | [13] |
| Apoptosis (Caspase-3) | SH-SY5Y | 250 µM H₂O₂ | 0.1, 1, 10 µM | Statistically significant decrease in caspase 3 levels | [13] |
Table 1: Comparison of Protective Effects Against Oxidative Stress in Neuronal Cells
| Compound | Assay | IC₅₀ | Reference |
| This compound | NF-κB Inhibition | ~12 µM (5 µg/mL) | [4] |
| Curcumin | NF-κB Inhibition | 2.16 - 18 µM | [5][6][15] |
| Resveratrol | NF-κB Gene Expression Inhibition | ~2 µM | [8][16] |
| EGCG | IKK Inhibition (NF-κB pathway) | >18 µM | [10] |
Table 2: Comparison of Anti-Inflammatory Activity (NF-κB Pathway Inhibition)
| Compound | Assay | IC₅₀ | Reference |
| Curcumin | DPPH Radical Scavenging | 1.08 - 53 µM | [17][18][19] |
| H₂O₂ Scavenging | 10.08 µg/mL | ||
| Resveratrol | DPPH Radical Scavenging | 82 µM | [20] |
| ABTS Radical Scavenging | 2.86 µg/mL | [21] | |
| EGCG | DPPH Radical Scavenging | 4.47 mg/L | [22] |
| ABTS Radical Scavenging | IC₅₀ = 1.03 mg (GTE) | [23] |
Table 3: Comparison of Antioxidant Activity
Experimental Protocols
A summary of the methodologies for the key experiments cited is provided below.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neuroprotective studies. Cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid. To induce oxidative stress, cells are exposed to hydrogen peroxide (H₂O₂) at concentrations ranging from 100 µM to 2 mM for a specified period. Test compounds (this compound, Curcumin, Resveratrol, EGCG) are typically added to the cell culture for a pre-treatment period before the addition of the stressor.
Cell Viability Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is used to assess cell metabolic activity, which is an indicator of cell viability. After treatment, the respective reagent is added to the cells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the formazan solution is then measured using a microplate reader, and cell viability is expressed as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection (H₂DCFDA Assay)
Intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) probe. H₂DCFDA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). After treatment, cells are incubated with H₂DCFDA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
Apoptosis Assays
Apoptosis, or programmed cell death, can be assessed using various methods:
-
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
-
NucView® Caspase-3 Assay: This assay uses a substrate that is cleaved by active caspase-3, a key executioner enzyme in apoptosis. Upon cleavage, the substrate releases a high-affinity DNA dye that stains the nucleus, providing a fluorescent signal in apoptotic cells.
-
Annexin V Staining: Annexin V is a protein that has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Fluorescently labeled Annexin V can be used to detect apoptotic cells by flow cytometry or fluorescence microscopy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in neuroprotection and a general experimental workflow for assessing the neuroprotective effects of natural compounds.
Caption: Neuroprotective mechanisms of natural compounds.
Caption: General workflow for neuroprotection assays.
Conclusion
This compound demonstrates promising neuroprotective effects, comparable to and in some aspects, potentially more potent than other well-studied natural compounds like Curcumin, Resveratrol, and EGCG. Its strong anti-inflammatory activity, particularly its potent inhibition of mPGES-1, warrants further investigation. The data presented in this guide highlights the potential of these natural compounds as valuable leads in the development of novel therapeutic strategies for neurodegenerative diseases. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential.
References
- 1. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells [mdpi.com]
- 2. Protective Effect of this compound against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The green tea polyphenol (-)-epigallocatechin-3-gallate blocks nuclear factor-kappa B activation by inhibiting I kappa B kinase activity in the intestinal epithelial cell line IEC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Epigallocatechin-3-gallate and resveratrol attenuate hydrogen peroxide induced damage in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. scispace.com [scispace.com]
- 20. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Benchmarking Arzanol's mPGES-1 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitory activity of Arzanol against other known inhibitors. The data presented is compiled from preclinical studies and is intended to serve as a resource for researchers in inflammation, pain, and cancer drug discovery.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2] It is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator PGE2.[2] The expression of mPGES-1 is induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2).[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs), which act upstream in the arachidonic acid cascade, targeting mPGES-1 offers a more precise approach to reducing PGE2-mediated inflammation.[4] This specificity is hypothesized to mitigate the gastrointestinal and cardiovascular side effects associated with broader prostanoid inhibition.[4][5] this compound, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has been identified as a potent inhibitor of mPGES-1.[6][7]
Quantitative Comparison of mPGES-1 Inhibitors
The inhibitory potency of various compounds against mPGES-1 is typically determined through in vitro enzyme activity assays and cell-based assays that measure the reduction of PGE2 production. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for this compound and a selection of other mPGES-1 inhibitors.
| Compound | Chemical Class | Human mPGES-1 IC50 (Enzyme Assay) | A549 Cell IC50 (PGE2 Inhibition) | Human Whole Blood IC50 (PGE2 Inhibition) |
| This compound | Phloroglucinol α-pyrone | 0.4 µM[8] | 0.4 µM[9] | Not Reported |
| MF63 | Phenanthrene imidazole | 1 nM[8][9] | 0.42 µM[8][9] | 1.3 µM[8][9] |
| Compound III | Benzimidazole | 90 nM[8] | Not Reported | Not Reported |
| Hyperforin | Acylphloroglucinol | 1 µM[8] | Not Reported | Not Reported |
| MK-886 | Indole derivative | 1.6 µM[2] | Not Reported | Not Reported |
| Licofelone (ML3000) | Arylpyrrolizine | 6 µM[2] | < 1 µM[8] | Not Reported |
| Celecoxib | Diaryl-substituted pyrazole | >10 µM (low potency)[2] | Not primarily an mPGES-1 inhibitor | Not primarily an mPGES-1 inhibitor |
| NS-398 | Sulfonamide | ~20 µM (low potency)[2] | Not primarily an mPGES-1 inhibitor | Not primarily an mPGES-1 inhibitor |
Note: IC50 values can vary between studies due to different experimental conditions. Data should be compared with this in mind.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the mPGES-1 signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: The Prostaglandin E2 (PGE2) biosynthesis pathway.
Caption: General experimental workflow for determining the IC50 of mPGES-1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mPGES-1 inhibitors. Below are generalized protocols for key experiments cited in the literature.
In Vitro mPGES-1 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant mPGES-1.
-
Reagents and Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Test inhibitor compounds (e.g., this compound)
-
Reduced glutathione (B108866) (GSH)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
PGE2 EIA Kit or LC-MS/MS for quantification
-
-
Procedure:
-
Pre-incubate the recombinant mPGES-1 enzyme with the test inhibitor compound (at various concentrations) and GSH in the reaction buffer for a specified time (e.g., 15 minutes) on ice.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a suitable method like an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.[10]
-
Cell-Based PGE2 Inhibition Assay (A549 Cells)
This assay assesses the inhibitor's potency in a cellular context, where factors like cell permeability and off-target effects can be observed.
-
Reagents and Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., DMEM or F-12K Medium) with fetal bovine serum (FBS)
-
Interleukin-1β (IL-1β) for stimulation
-
Test inhibitor compounds
-
PGE2 EIA Kit or LC-MS/MS for quantification
-
-
Procedure:
-
Seed A549 cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor compound for a specified period (e.g., 30 minutes to 1 hour).
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubate the cells for an extended period (e.g., 24 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an EIA or LC-MS/MS.
-
Determine the IC50 value by plotting the percentage of PGE2 inhibition against the inhibitor concentration.[11]
-
Conclusion
This compound demonstrates potent inhibition of mPGES-1 in both enzymatic and cell-based assays, with an IC50 in the sub-micromolar range.[8][9] Its efficacy is comparable to some synthetic inhibitors and notable for a natural product. The selective inhibition of mPGES-1 by compounds like this compound represents a promising therapeutic strategy for inflammatory diseases.[5] This targeted approach may offer a safer alternative to traditional NSAIDs by specifically reducing the production of the pro-inflammatory mediator PGE2.[4] Further preclinical and clinical evaluation of this compound and other mPGES-1 inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Arzanol: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential, step-by-step procedures for the proper disposal of Arzanol, a compound recognized for its anti-inflammatory properties.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is crucial to be outfitted with the appropriate personal protective equipment. All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Recommended PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect from contamination.
II. Waste Segregation and Container Management
Proper segregation of waste is a critical first step in ensuring safe and compliant disposal. Use dedicated, clearly labeled containers for each category of this compound waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Leak-proof, sealable container with a liner. | "Hazardous Waste," "this compound Solid Waste," and associated hazard symbols. |
| Aqueous Liquid Waste | Shatter-proof, compatible container. | "Hazardous Waste," "this compound Aqueous Waste," solvent composition, and approximate concentration. |
| Organic Solvent Waste | Compatible, shatter-proof container. | "Hazardous Waste," "this compound Organic Waste," specific solvent(s), and approximate concentration. |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," and "Contaminated with this compound." |
III. Step-by-Step Disposal Procedures
A. Solid Waste Disposal
-
Collection: Place all non-sharp, solid materials contaminated with this compound, such as gloves, weighing boats, pipette tips, and absorbent pads, into the designated solid waste container.
-
Sealing: Ensure the container is securely sealed when not in use.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: When the container is full, arrange for its collection by a licensed hazardous waste disposal contractor.[1]
B. Liquid Waste Disposal
-
Collection: Carefully pour liquid waste containing this compound into the appropriate aqueous or organic solvent waste container.
-
Headspace: To accommodate for vapor expansion, do not overfill liquid waste containers; leave at least 10% headspace.[1]
-
Sealing and Storage: Tightly seal the container and place it in secondary containment to prevent spills. Store in a designated satellite accumulation area.[1]
-
Disposal: Once the container is full, arrange for pickup by a certified hazardous waste management service.[1]
C. Contaminated Sharps Disposal
-
Collection: Immediately place all sharps, such as needles, syringes, and broken glass contaminated with this compound, into a designated sharps container.[1]
-
Sealing: Once the sharps container is three-quarters full, securely seal it.[1]
-
Disposal: Arrange for the disposal of the sealed sharps container through a licensed hazardous waste contractor.[1]
D. Decontamination of Reusable Labware
A triple-rinse procedure is recommended for reusable labware that has come into contact with this compound.[1]
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can solubilize this compound. Collect this initial rinse as hazardous organic solvent waste.[1]
-
Second Rinse: Repeat the rinse with the same solvent and collect the rinsate in the same hazardous waste container.[1]
-
Final Rinse: Perform a third and final rinse with the solvent, again collecting the rinsate.[1]
-
Aqueous Wash: After the solvent rinses, wash the glassware with a laboratory detergent and water. In most cases, this final wash water can be disposed of down the drain, but it is imperative to consult your institution's specific guidelines first.[1]
-
Drying: Allow the glassware to air-dry completely before reuse.[1]
IV. This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Arzanol
Essential Safety and Handling Guide for Arzanol
Physicochemical and Safety Data
A summary of the known physical, chemical, and safety properties of this compound is provided below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | [1][4] |
| Molecular Weight | 402.44 g/mol | [1][4] |
| Appearance | Pale yellow solid[1] / Powder | [1] |
| Solubility | Soluble in DMSO, acetone, and ethanol; poorly soluble in water | [1] |
| Storage Temperature | -20°C | |
| Storage Class | 11 - Combustible Solids | |
| Flash Point | Not applicable |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Gloves | Gown | Eye Protection | Respiratory Protection |
| Receiving/Unpacking | Double nitrile gloves | Disposable gown | Safety glasses with side shields | N95 respirator recommended |
| Weighing/Measuring | Double nitrile gloves | Disposable gown | Safety glasses with side shields | N95 respirator or higher |
| Solution Preparation | Double nitrile gloves | Disposable gown | Chemical splash goggles | N95 respirator or higher |
| Handling Solutions | Single nitrile gloves | Lab coat | Safety glasses with side shields | Not generally required |
| Waste Disposal | Double nitrile gloves | Disposable gown | Chemical splash goggles | N95 respirator recommended |
Donning and Doffing PPE: A Step-by-Step Guide
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, solid-front, back-closing gown. Ensure it is fully fastened.
-
Respiratory Protection: If required, don an N95 respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses with side shields or chemical splash goggles.
-
Gloves: Don the first pair of nitrile gloves. Tuck the gown cuffs under the gloves. Don a second pair of gloves over the first, ensuring the cuffs of the gown are securely between the two layers.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Gown: Remove the gown by carefully rolling it outwards and away from the body. Dispose of it in the appropriate hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A clear and systematic approach to handling and disposal is essential to minimize risk and prevent contamination.
Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (double gloves, gown, safety glasses) when unpacking.
-
Store this compound at -20°C in a clearly labeled, sealed container in a designated area.
Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the powdered compound.
-
Clean all equipment and the work surface thoroughly after use.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Container Type | Disposal Procedure |
| Unused/Expired this compound | Labeled, sealed, and puncture-resistant hazardous waste container | Dispose of as chemical waste through the institution's Environmental Health and Safety (EHS) office. |
| Contaminated PPE (Gloves, Gown) | Labeled, sealed hazardous waste bag | Place in the designated container immediately after doffing. Arrange for pickup by the EHS office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed, and puncture-resistant hazardous waste container | Dispose of as solid chemical waste. |
| Aqueous Solutions of this compound | Labeled, sealed, and leak-proof hazardous waste container | Dispose of as liquid chemical waste through the EHS office. Do not pour down the drain. |
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy this compound (EVT-260135) | 32274-52-5 [evitachem.com]
- 2. This compound, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Helichrysum italicum, = 98 32274-52-5 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
